molecular formula C4H10N2O B121230 N-Nitrosodiethylamine CAS No. 55-18-5

N-Nitrosodiethylamine

货号: B121230
CAS 编号: 55-18-5
分子量: 102.14 g/mol
InChI 键: WBNQDOYYEUMPFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

n-Nitrosodiethylamine can cause cancer according to an independent committee of scientific and health experts.
This compound is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics.
This compound is a nitrosamine that is N-ethylethanamine substituted by a nitroso group at the N-atom. It has a role as a mutagen, a hepatotoxic agent and a carcinogenic agent.
This compound is a synthetic light-sensitive, volatile, clear yellow oil that is soluble in water, lipids, and other organic solvents. It is used as gasoline and lubricant additive, antioxidant, and stabilizer for industry materials. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides. this compound affects DNA integrity, probably by alkylation, and is used in experimental research to induce liver tumorigenesis. It is considered to be reasonably anticipated to be a human carcinogen. (NCI05)
A nitrosamine derivative with alkylating, carcinogenic, and mutagenic properties.

属性

IUPAC Name

N,N-diethylnitrous amide
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InChI

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3
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InChI Key

WBNQDOYYEUMPFS-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)N=O
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Molecular Formula

C4H10N2O
Record name N-NITROSODIETHYLAMINE
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DSSTOX Substance ID

DTXSID2021028
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Molecular Weight

102.14 g/mol
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Physical Description

N-nitrosodiethylamine is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics., Slightly yellow liquid; [Merck Index], Clear slightly yellow liquid.
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Boiling Point

351 °F at 760 mmHg (NTP, 1992), 172 °C, BP: 175-177 °C, 351 °F
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Flash Point

145 °F (NTP, 1992), 145 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 106,000 mg/L at 24 °C, Soluble in water, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, Soluble in alcohol, ether, Soluble in organic solvents and lipids
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Density

0.9422 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9422 g/ cu cm at 20 °C, 0.9422
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Vapor Pressure

5.7 mmHg at 77 °F ; 8.8 mmHg at 94.1 °F (NTP, 1992), 0.86 [mmHg], VP: 0.16, 0.40, 1.6 and 2.7 mm Hg at 0, 10, 30 and 40 °C, respectively, 0.86 mm Hg at 20 °C, 5.7 mmHg
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Color/Form

Yellow oil, Slightly yellow liquid

CAS No.

55-18-5
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Foundational & Exploratory

N-Nitrosodiethylamine: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Carcinogenic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiethylamine (NDEA), a potent genotoxic carcinogen, has garnered significant attention within the scientific and pharmaceutical communities. Its presence as a contaminant in various consumer products and active pharmaceutical ingredients necessitates a thorough understanding of its chemical characteristics and biological activity. This technical guide provides an in-depth overview of the core chemical properties, structure, and carcinogenic mechanisms of NDEA, supplemented with detailed experimental protocols and visual pathway diagrams to support research and development efforts.

Chemical and Physical Properties of this compound

This compound is a volatile, light-sensitive, clear yellow oil.[1] A comprehensive summary of its key chemical and physical properties is presented in the table below, facilitating easy reference and comparison.

Property Value References
Molecular Formula C4H10N2O[2]
Molecular Weight 102.14 g/mol [2][3]
CAS Number 55-18-5[2]
Appearance Clear, slightly yellow liquid[1][3]
Boiling Point 177 °C[4][5]
Density 0.95 g/mL[4][5]
Flash Point 145°F[6]
Vapor Pressure 5.7 mmHg at 25°C[3][6]
Solubility Soluble in water, lipids, and other organic solvents.[1][7]
log P (octanol/water) 0.48[8]

Chemical Structure

This compound is an organic compound characterized by a nitroso group bonded to a diethylamine. Its chemical formula is (C2H5)2NNO.[2] The presence of the N-nitroso group is central to its carcinogenic activity.

Canonical SMILES: CCN(CC)N=O InChI Key: WBNQDOYYEUMPFS-UHFFFAOYSA-N

Carcinogenic Mechanism and Signaling Pathways

The carcinogenicity of this compound is primarily attributed to its metabolic activation, which leads to the formation of highly reactive intermediates that can damage DNA. This process is initiated by cytochrome P450 (CYP) enzymes, predominantly CYP2E1 and CYP2A6, in the liver.[9][10]

The metabolic activation proceeds via α-hydroxylation of one of the ethyl groups, forming an unstable α-hydroxy-N-nitrosodiethylamine intermediate. This intermediate spontaneously decomposes to yield an ethyldiazonium ion, which is a potent alkylating agent.[5] This highly reactive electrophile can then form covalent adducts with cellular macromolecules, most critically with DNA. The formation of DNA adducts, such as O6-ethylguanine (O6-EtG) and O4-ethyldeoxythymidine (O4-EtT), is a critical initiating event in NDEA-induced carcinogenesis.[5][9] These adducts can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. Such mutations can activate proto-oncogenes or inactivate tumor suppressor genes, ultimately leading to uncontrolled cell proliferation and tumor development.[5]

NDEA_Metabolism_and_Carcinogenesis cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Mutagenesis cluster_carcinogenesis Carcinogenesis NDEA This compound (NDEA) CYP2E1 CYP2E1 / CYP2A6 NDEA->CYP2E1 α-hydroxylation Alpha_Hydroxy α-hydroxy-N-nitrosodiethylamine (Unstable Intermediate) CYP2E1->Alpha_Hydroxy Ethyldiazonium Ethyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxy->Ethyldiazonium Spontaneous Decomposition DNA Cellular DNA Ethyldiazonium->DNA Alkylation DNA_Adducts DNA Adducts (O6-ethylguanine, O4-ethyldeoxythymidine) DNA->DNA_Adducts Mutation G:C to A:T Transition Mutations DNA_Adducts->Mutation Miscoding during Replication Oncogene Oncogene Activation Mutation->Oncogene Tumor_Suppressor Tumor Suppressor Inactivation Mutation->Tumor_Suppressor Cancer Uncontrolled Cell Proliferation & Tumor Development Oncogene->Cancer Tumor_Suppressor->Cancer

Caption: Metabolic activation and carcinogenic pathway of this compound.

Experimental Protocols

Accurate and reliable analytical methods are crucial for the detection and quantification of NDEA in various matrices, as well as for studying its metabolic fate and toxicological effects. Below are detailed methodologies for key experiments.

Quantification of this compound in Pharmaceutical Drug Substances by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol is adapted for the analysis of NDEA in sartan drug substances.

A. Sample Preparation

  • Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or an equivalent amount of mixed tablet powder into a 15 mL centrifuge tube.

  • Add 10 mL of 1M Sodium Hydroxide (NaOH) solution to the tube.

  • Vortex the mixture briefly and then shake vigorously for at least 5 minutes.

  • Add 2.0 mL of dichloromethane (B109758) to the suspension, vortex briefly, and shake well for another 5 minutes.

  • Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes.

  • Carefully transfer the lower dichloromethane layer into a GC vial for analysis.

B. GC-MS/MS Instrumental Parameters

  • Instrument: Agilent 7010B triple quadrupole GC/MS/MS or equivalent.

  • Injection Mode: Splitless.

  • Inlet Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 0.5 minutes.

    • Ramp 1: 20°C/min to 160°C, no hold.

    • Ramp 2: 10°C/min to final temperature.

  • Carrier Gas: Helium.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

C. Calibration

  • Prepare a mixed nitrosamine (B1359907) stock solution at 1 µg/mL in dichloromethane.

  • Prepare a series of calibration solutions by diluting the stock solution to concentrations ranging from 0.01 to 6.0 ng/mL.

  • Transfer the calibration solutions to GC vials for analysis to generate a calibration curve.

In Vitro Metabolism of this compound using Liver S9 Fractions

This protocol is designed to assess the metabolic activation of NDEA in a laboratory setting.

A. Reagents and Materials

  • This compound (NDEA)

  • Hamster or rat liver S9 fraction

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Mammalian cell line (e.g., for subsequent genotoxicity assessment)

B. Enhanced Metabolization Protocol (EMP)

  • Prepare the S9 mix by combining the liver S9 fraction with the NADPH regenerating system in phosphate buffer. The concentration of S9 can be optimized but is typically higher than in standard protocols to enhance metabolic activation.

  • Pre-incubate the S9 mix at 37°C for a short period.

  • Add the desired concentration of NDEA to the S9 mix.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for metabolic activation.

  • The resulting mixture containing the metabolites of NDEA can then be used in subsequent assays, such as genotoxicity tests with mammalian cells.

C. Analysis of Metabolites

  • The formation of NDEA metabolites can be analyzed by HPLC or LC-MS/MS to characterize the metabolic profile.

Experimental and Logical Workflow

The investigation of this compound's properties and biological effects follows a structured workflow, from initial characterization to in-depth toxicological assessment.

NDEA_Research_Workflow cluster_characterization Chemical and Physical Characterization cluster_analytical Analytical Method Development cluster_toxicology Toxicological Assessment cluster_risk Risk Assessment Properties Determine Physical Properties (BP, Density, Solubility, etc.) GC_MS Develop GC-MS/MS Method for Quantification Properties->GC_MS Structure Elucidate Chemical Structure (SMILES, InChI) HPLC Develop HPLC Method for Separation and Analysis Structure->HPLC In_Vivo In Vivo Carcinogenicity Studies (Animal Models) GC_MS->In_Vivo In_Vitro In Vitro Metabolism Studies (S9 Fractions) HPLC->In_Vitro Genotoxicity Genotoxicity Assays (e.g., Ames Test, ToxTracker) In_Vitro->Genotoxicity Genotoxicity->In_Vivo DNA_Adducts DNA Adduct Analysis In_Vivo->DNA_Adducts SAR Structure-Activity Relationship (SAR) Analysis DNA_Adducts->SAR AI Establish Acceptable Intake (AI) Limits SAR->AI

Caption: A logical workflow for the comprehensive study of this compound.

References

N-Nitrosodiethylamine (NDEA): A Comprehensive Technical Guide on Synthesis and Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiethylamine (NDEA) is a semi-volatile organic chemical classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its detection in various pharmaceuticals, including sartan-based blood pressure medications, ranitidine, and metformin, has led to widespread product recalls and heightened regulatory scrutiny.[1][2] Understanding the chemical pathways leading to NDEA formation is critical for developing effective control strategies in drug manufacturing and ensuring patient safety.

This technical guide provides an in-depth exploration of the core synthesis and formation mechanisms of NDEA, detailed experimental protocols, and quantitative data to support risk assessment and mitigation efforts.

Core Formation Pathways of this compound

The formation of N-nitrosamines, including NDEA, fundamentally requires the presence of an amine precursor and a nitrosating agent under favorable conditions.[3][4]

1.1. Nitrosation of Secondary Amines: The Primary Pathway

The most direct and common pathway for NDEA formation is the reaction of the secondary amine, diethylamine (B46881) (DEA), with a nitrosating agent.[4][5] This reaction is highly dependent on pH, typically favored under acidic conditions (optimally around pH 3-4), which facilitate the formation of the active nitrosating species from nitrite (B80452).[5][6]

  • Amine Precursor: Diethylamine (DEA)

  • Nitrosating Agent: Nitrous acid (HNO₂) is the most common nitrosating agent. It is unstable and typically formed in situ from a nitrite salt (e.g., sodium nitrite, NaNO₂) in the presence of an acid.[3][5] Other potential nitrosating agents include nitrogen oxides (N₂O₃, N₂O₄) and nitrosyl halides.[7][8]

The general reaction is as follows: (C₂H₅)₂NH (Diethylamine) + HNO₂ (Nitrous Acid) → (C₂H₅)₂N-N=O (NDEA) + H₂O

G cluster_reactants Reactants cluster_products Products DEA Diethylamine ((C₂H₅)₂NH) NDEA This compound ((C₂H₅)₂N-N=O) DEA->NDEA + Nitrosating Agent HNO2 Nitrous Acid (HNO₂) HNO2->NDEA H2O Water (H₂O)

Diagram 1. General pathway for NDEA formation from diethylamine.

The nitrosating agent itself is often formed from precursor materials present in the reaction mixture.

G cluster_reactants Precursors cluster_products Active Agent NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acidic Conditions (e.g., HCl) H+->HNO2

Diagram 2. In situ formation of the nitrosating agent, nitrous acid.

1.2. Nitrosation of Tertiary and Quaternary Amines

Tertiary amines can also lead to the formation of NDEA through a process called dealkylative nitrosation.[3] This reaction proceeds through a methylene (B1212753) ammonium (B1175870) ion intermediate, which then reacts with a nitrite ion, leading to the cleavage of an alkyl group and formation of the nitrosamine (B1359907).[3] Quaternary amines can also serve as precursors for nitrosamine formation.[4]

G A Tertiary Amine (e.g., Triethylamine) B Methylene Ammonium Ion Intermediate A->B + Nitrosating Agent C This compound (NDEA) B->C + Nitrite Ion D Cleaved Aldehyde Group B->D Cleavage

Diagram 3. Dealkylative nitrosation pathway from a tertiary amine.

1.3. Sources of Precursors in Pharmaceutical Manufacturing

The presence of NDEA in final drug products is often unintentional, arising from the convergence of precursors and specific reaction conditions during synthesis or storage.[2][9]

  • Contaminated Raw Materials: Starting materials, reagents, or solvents can be contaminated with nitrites or secondary/tertiary amines.[4][8] For example, the common solvent N,N-dimethylformamide (DMF) can degrade to form dimethylamine, a precursor for the related nitrosamine NDMA.[4] Similar degradation pathways can introduce other amine impurities.

  • Synthesis By-products: The synthesis route of the active pharmaceutical ingredient (API) may inadvertently generate amine precursors.

  • Excipients: Certain pharmaceutical excipients have been found to contain trace levels of nitrites, which can act as nitrosating agents.[10]

  • Degradation: The API itself or related substances can degrade over time, especially under high heat and humidity, to form amine precursors.[10][11]

Quantitative Data on NDEA Formation

The rate and yield of NDEA formation are influenced by several critical parameters. Understanding these factors is key to implementing effective control measures.

Table 1: Key Factors Influencing this compound (NDEA) Formation

Factor Effect on Formation Comments Citations
pH Highly pH-dependent; optimal rate is typically in acidic conditions (pH 3-4). At very low pH, the amine becomes protonated, reducing its reactivity. At neutral or basic pH, the formation of the nitrosating agent is limited, though catalysis can still occur. [5][6][12]
Temperature Increased temperature generally accelerates the reaction rate. Elevated temperatures during manufacturing steps (e.g., drying) or during storage can increase the risk of NDEA formation. [4][5]
Precursor Concentration Rate is directly proportional to the concentrations of the amine and the nitrosating agent. Controlling the levels of both diethylamine and nitrite impurities is a primary mitigation strategy. [6]
Catalysts Certain species can significantly accelerate the reaction. Examples include thiocyanate (B1210189) (present in saliva), formaldehyde, and other carbonyl compounds. Surfactants that form micelles can also catalyze the nitrosation of hydrophobic amines. [13][14]

| Inhibitors | Certain compounds can scavenge nitrosating agents, preventing NDEA formation. | Ascorbic acid (Vitamin C) and polyphenols react rapidly with nitrous acid, effectively removing it before it can react with amines. |[13] |

Experimental Protocols

3.1. General Laboratory Synthesis of this compound

This protocol describes a general method for the synthesis of NDEA from diethylamine and sodium nitrite under acidic conditions. Note: NDEA is a probable human carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

Materials:

Procedure: [15]

  • Dissolve diethylamine in water in a flask and cool the solution to 0-5°C using an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while stirring continuously.

  • Acidify the reaction mixture by adding hydrochloric acid dropwise. Maintain the temperature below 5°C and monitor the pH, adjusting it to a range of 3 to 4.

  • Continue to stir the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Transfer the mixture to a separatory funnel and extract the NDEA product using dichloromethane (3x volumes).

  • Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the dichloromethane solvent under reduced pressure to yield the crude NDEA product.

3.2. Protocol for Quantification of NDEA in a Pharmaceutical Matrix (e.g., Valsartan) by LC-MS/MS

This protocol outlines a standard workflow for the sensitive detection and quantification of NDEA in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope-labeled internal standard.[16][17]

Materials and Reagents:

  • Valsartan (B143634) drug substance sample

  • This compound (NDEA) analytical standard

  • This compound-d10 (NDEA-d10) isotopic internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 15 mL centrifuge tubes

  • 0.22 µm PVDF syringe filters

  • LC-MS vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of NDEA (e.g., 1 µg/mL) in methanol.

    • Prepare a stock solution of the NDEA-d10 internal standard (e.g., 1 µg/mL) in methanol.

    • Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serially diluting the NDEA stock solution. Spike each calibration standard with a fixed concentration of the NDEA-d10 IS.[17]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the valsartan sample into a 15 mL centrifuge tube.[17]

    • Add a known volume of the NDEA-d10 IS stock solution to the tube.

    • Add 5.0 mL of methanol and vortex for 1 minute to completely dissolve the sample.[17]

    • Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to precipitate any insoluble material.[17]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter directly into an LC-MS vial for analysis.[17]

  • Instrumental Analysis (LC-MS/MS):

    • Inject the prepared sample and calibration standards into the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using optimized parameters. (See Table 2 for example parameters).

  • Data Processing:

    • Generate a calibration curve by plotting the peak area ratio of NDEA to NDEA-d10 against the concentration of the NDEA calibration standards.

    • Determine the peak area ratio of NDEA to NDEA-d10 in the valsartan sample.

    • Calculate the concentration of NDEA in the sample using the linear regression equation from the calibration curve.[17]

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A 1. Weigh Drug Substance B 2. Spike with Internal Standard (NDEA-d10) A->B C 3. Dissolve in Methanol & Vortex B->C D 4. Centrifuge C->D E 5. Filter Supernatant D->E F 6. Inject into LC-MS/MS E->F G 7. Generate Calibration Curve F->G H 8. Calculate NDEA Concentration G->H

Diagram 4. Experimental workflow for NDEA analysis in a drug substance.

Table 2: Example LC-MS/MS Method Parameters for NDEA Quantification

Parameter Typical Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (NDEA) e.g., m/z 103.1 → 75.1

| MRM Transition (NDEA-d10) | e.g., m/z 113.2 → 84.1 |

Note: Specific parameters, especially MRM transitions, must be optimized for the instrument in use.[17]

Conclusion

The formation of this compound is a complex process governed by fundamental chemical principles involving amine precursors and nitrosating agents. In the context of pharmaceuticals, NDEA is an unwelcome impurity that can arise from contaminated raw materials, specific synthetic pathways, or product degradation. A thorough understanding of these formation pathways, combined with robust analytical methods for detection and quantification, is essential for pharmaceutical manufacturers. By implementing rigorous controls on starting materials, optimizing process conditions to disfavor nitrosation, and conducting comprehensive risk assessments, the industry can effectively mitigate the risk of NDEA contamination and ensure the safety and quality of medicines.

References

A Comprehensive Technical Guide on the Carcinogenic Mechanisms of N-Nitrosodiethylamine (NDEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the carcinogenicity of N-Nitrosodiethylamine (NDEA), a potent and well-characterized hepatocarcinogen. The document details the metabolic activation, DNA adduct formation, and the subsequent alterations in cellular signaling pathways that collectively drive the initiation and progression of cancer. All quantitative data are summarized in structured tables, and key experimental protocols are described to provide a practical framework for research.

Metabolic Activation of NDEA

The carcinogenicity of NDEA is not inherent to the molecule itself but is dependent on its metabolic activation into a reactive electrophilic species. This biotransformation process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

The initial and rate-limiting step is the α-hydroxylation of one of the ethyl groups of NDEA, a reaction predominantly catalyzed by CYP2E1, although other isoforms like CYP1A2 and CYP2A6 may also contribute. This hydroxylation event results in the formation of an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate then undergoes spontaneous decomposition to yield acetaldehyde (B116499) and an ethyl diazonium ion (CH3CH2N2+). The ethyl diazonium ion is a highly reactive electrophile and the ultimate carcinogenic metabolite responsible for the genotoxic effects of NDEA. It readily reacts with nucleophilic centers in cellular macromolecules, most critically with DNA.

G cluster_ER Endoplasmic Reticulum (Hepatocyte) cluster_Nucleus Nucleus NDEA This compound (NDEA) AlphaOH α-hydroxy-N-nitrosodiethylamine (Unstable Intermediate) NDEA->AlphaOH CYP2E1 (α-hydroxylation) EtDiazonium Ethyl Diazonium Ion (Ultimate Carcinogen) AlphaOH->EtDiazonium Spontaneous Decomposition Acetaldehyde Acetaldehyde AlphaOH->Acetaldehyde Spontaneous Decomposition DNA DNA EtDiazonium->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-ethylguanine) G cluster_Process DNA Damage and Repair Pathway EtDiazonium Ethyl Diazonium Ion DNA Guanine in DNA EtDiazonium->DNA Alkylation O6EtG O6-ethylguanine (O6-EtG) (Pro-mutagenic lesion) AGT O6-alkylguanine-DNA alkyltransferase (AGT) O6EtG->AGT Repair Attempt Replication DNA Replication O6EtG->Replication AGT Depletion/ Repair Failure RepairedDNA Repaired Guanine AGT->RepairedDNA Successful Repair (AGT consumed) Mutation G:C → A:T Transition Mutation Replication->Mutation G cluster_pathways Key Signaling Pathways in NDEA Carcinogenesis NDEA NDEA Metabolism ROS Oxidative Stress (ROS) NDEA->ROS DNA_Damage DNA Damage NDEA->DNA_Damage NFkB NF-κB Activation ROS->NFkB p53 p53 Inactivation/ Mutation DNA_Damage->p53 Activation Attempt Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PI3K PI3K Cytokines->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Proliferation_Growth Cell Proliferation & Growth mTOR->Proliferation_Growth Ras Ras Mutation ERK ERK Ras->ERK Uncontrolled_Proliferation Uncontrolled Proliferation ERK->Uncontrolled_Proliferation Bypass_Apoptosis Bypass of Apoptosis p53->Bypass_Apoptosis Failure leads to G cluster_Workflow Typical Experimental Workflow for NDEA Carcinogenesis Study cluster_Analysis Downstream Analysis Induction Animal Model Induction (e.g., Rat + NDEA i.p.) Promotion Promotion Phase (e.g., 2-AAF, Partial Hepatectomy) Induction->Promotion Sacrifice Euthanasia & Sample Collection (Liver, Blood) Promotion->Sacrifice Histo Histopathology (H&E) Sacrifice->Histo IHC IHC (PCNA, Caspase-3) Sacrifice->IHC WB Western Blot (p-Akt, p-ERK) Sacrifice->WB LCMS LC-MS/MS (DNA Adducts) Sacrifice->LCMS qPCR qPCR (Gene Expression) Sacrifice->qPCR

N-Nitrosodiethylamine (NDEA): An In-Depth Technical Guide to In Vivo Metabolic Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic activation of N-Nitrosodiethylamine (NDEA), a potent hepatocarcinogen. This document details the enzymatic pathways, the formation of reactive intermediates, subsequent DNA damage, and the methodologies used to study these processes. The information is intended to support research and development efforts in toxicology, pharmacology, and drug safety.

Introduction

This compound (NDEA) is a well-established and powerful animal carcinogen found in various environmental sources, including tobacco smoke, certain foods, and as a contaminant in some pharmaceuticals.[1] Its carcinogenicity is not direct; rather, it requires metabolic activation to exert its genotoxic effects.[2] This process, primarily occurring in the liver, transforms the relatively inert NDEA molecule into a highly reactive electrophile capable of alkylating cellular macromolecules, most critically DNA.[2][3] Understanding the in vivo metabolic activation of NDEA is crucial for assessing its carcinogenic risk, developing preventative strategies, and for the safety evaluation of new chemical entities.

Metabolic Pathways of NDEA Activation

The bioactivation of NDEA is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes.[2][4] In vivo studies in various animal models, particularly rodents, have identified CYP2E1 and CYP2A6 as the primary catalysts in this process.[1][2][4] The metabolic activation proceeds mainly through two pathways: α-hydroxylation and, to a lesser extent, β-hydroxylation.

α-Hydroxylation: The Major Carcinogenic Pathway

The principal route for NDEA's metabolic activation is the oxidation of the α-carbon of one of its ethyl groups.[2] This reaction is primarily mediated by CYP2E1, an enzyme inducible by ethanol, and CYP2A6.[2][5] The α-hydroxylation of NDEA results in the formation of an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate spontaneously decomposes to yield acetaldehyde (B116499) and a highly reactive ethyldiazonium ion (CH₃CH₂N₂⁺).[2] The ethyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[2]

NDEA_Metabolic_Activation cluster_0 NDEA Bioactivation NDEA NDEA alpha-hydroxy-NDEA alpha-hydroxy-NDEA NDEA->alpha-hydroxy-NDEA α-hydroxylation (CYP2E1, CYP2A6) Ethyldiazonium Ion Ethyldiazonium Ion alpha-hydroxy-NDEA->Ethyldiazonium Ion Spontaneous decomposition Acetaldehyde Acetaldehyde alpha-hydroxy-NDEA->Acetaldehyde DNA Adducts DNA Adducts Ethyldiazonium Ion->DNA Adducts DNA Alkylation

Figure 1: NDEA α-hydroxylation pathway.
β-Hydroxylation: A Minor Pathway

While α-hydroxylation is the main activation pathway, β-hydroxylation of NDEA has also been reported as a minor metabolic route. This pathway leads to the formation of a hydroxyethyldiazonium ion, which can also hydroxyethylate DNA. However, its contribution to the overall carcinogenicity of NDEA is considered to be significantly less than that of α-hydroxylation.

DNA Adduct Formation

The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis.[6] The ethyldiazonium ion generated from NDEA metabolism alkylates DNA at various nucleophilic sites. The most significant of these adducts in terms of mutagenicity and carcinogenicity are O⁶-ethylguanine (O⁶-EtG) and O⁴-ethyldeoxythymidine (O⁴-EtdT).[5] These lesions, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.

Other identified DNA adducts include 7-ethylguanine (B95958) (7-EtG) and 3-ethyladenine (B1436549) (3-EtA). While 7-EtG is often the most abundant adduct, it is less mutagenic than the O-alkylated adducts.

Quantitative Data on NDEA-Induced DNA Adducts in Vivo

The following table summarizes quantitative data on the formation of key DNA adducts in the liver of rats following in vivo exposure to NDEA.

Animal ModelNDEA DoseTissueDNA AdductAdduct Level (adducts/10⁶ nucleotides)Reference
F344 Rat10 mg/kg (single i.p. injection)LiverO⁶-ethylguanine1.5[7]
F344 Rat10 mg/kg (single i.p. injection)Liver7-ethylguanine12.0[7]
Sprague-Dawley Rat200 mg/kg (single i.p. injection)LiverO⁶-ethylguanineNot specified, but detected[8]
Wistar Rat100 mg/kg/week for 2 weeks (i.p.)LiverGeneral DNA damage (comet assay)Significantly increased[9]
Big Blue® Rat1 and 3 mg/kg/day (28-day repeat dosing)LiverIncreased mutant frequency (cII locus)Dose-dependent increase[10][11]

Experimental Protocols

In Vivo Carcinogenicity Bioassay in Rodents

This protocol outlines a general procedure for a long-term carcinogenicity study of NDEA in rats or mice.

Carcinogenicity_Bioassay cluster_workflow NDEA Carcinogenicity Bioassay Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Group_Allocation Random Group Allocation (Control and NDEA-treated) Animal_Acclimatization->Group_Allocation NDEA_Administration NDEA Administration (e.g., in drinking water or via gavage) Group_Allocation->NDEA_Administration Monitoring Regular Monitoring (Body weight, clinical signs) NDEA_Administration->Monitoring Termination Study Termination (e.g., after 2 years) Monitoring->Termination Necropsy Necropsy and Tissue Collection Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

Figure 2: NDEA carcinogenicity bioassay workflow.

Procedure:

  • Animal Model: Male and female rats (e.g., Fischer 344 or Sprague-Dawley) or mice (e.g., C57BL/6) are commonly used.[12][13]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the start of the study.

  • Dosing: NDEA is typically administered in the drinking water, feed, or by gavage. Doses are selected based on previous range-finding studies to elicit a carcinogenic response without causing excessive early mortality.[14]

  • Duration: The study duration is typically long-term, often up to two years for rats and mice.[15]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food/water consumption are recorded regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs, with a particular focus on the liver and esophagus, are examined for gross lesions. Tissues are collected, preserved in formalin, and processed for histopathological evaluation to determine the incidence and multiplicity of tumors.[13]

Analysis of DNA Adducts by ³²P-Postlabelling

The ³²P-postlabelling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[3][16][17]

Procedure:

  • DNA Isolation: High-molecular-weight DNA is isolated from the target tissue (e.g., liver) of NDEA-treated and control animals.[18]

  • DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

  • Adduct Enrichment: The DNA adducts are enriched relative to the normal nucleotides, often by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.[16]

  • ³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[16][17]

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[16]

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.[16]

Analysis of O⁶-Ethylguanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the quantification of known DNA adducts, such as O⁶-ethylguanine.[19][20]

Procedure:

  • DNA Isolation and Hydrolysis: DNA is isolated from the tissue of interest. The DNA is then hydrolyzed to release the purine (B94841) bases, often using neutral thermal hydrolysis or mild acid treatment.[6][20]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-O⁶-ethylguanine) is added to each sample to correct for variations in sample processing and instrument response.

  • Sample Clean-up: The hydrolyzed DNA sample is purified, often using solid-phase extraction (SPE), to remove interfering substances.[6]

  • LC Separation: The purified sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate O⁶-ethylguanine from other components of the mixture.[19]

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native O⁶-ethylguanine and the internal standard (Selected Reaction Monitoring or SRM).[19][20]

  • Quantification: The amount of O⁶-ethylguanine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of O⁶-ethylguanine.[20]

Conclusion

The in vivo metabolic activation of NDEA is a well-characterized process that underscores the critical role of host metabolism in the carcinogenicity of nitrosamines. The primary pathway involves CYP-mediated α-hydroxylation, leading to the formation of a reactive ethyldiazonium ion and subsequent DNA adduct formation. The levels of specific DNA adducts, particularly O⁶-ethylguanine and O⁴-ethyldeoxythymidine, are considered key biomarkers of NDEA's genotoxic potential. The experimental protocols described herein provide a framework for the continued investigation of NDEA's mechanisms of action and for the assessment of the carcinogenic risk of other N-nitrosamines. This in-depth understanding is essential for regulatory agencies, researchers, and drug development professionals in safeguarding public health.

References

N-Nitrosodiethylamine (NDEA): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent, well-characterized genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Its widespread presence in the environment, including in certain foods, tobacco smoke, and as a contaminant in some pharmaceuticals, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicology of NDEA, with a focus on its chemical properties, metabolic activation, mechanisms of toxicity, carcinogenicity, and genotoxicity. Detailed experimental protocols for key toxicological assays and visual representations of critical pathways are included to support researchers and drug development professionals in their risk assessment and mitigation efforts.

Chemical and Physical Properties

NDEA is a light-sensitive, volatile, clear yellow oil with an amine or aromatic odor. It is soluble in water, lipids, and other organic solvents. When heated to decomposition, it emits toxic fumes of nitrogen oxides.

PropertyValueReference
Chemical Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS Number 55-18-5
Boiling Point 175-177 °C (351 °F)
Melting Point < 25 °C
Specific Gravity 0.9422 at 20°C/4°C
Vapor Pressure 5.7 mmHg at 25°C (77°F)
Flash Point 63 °C (145 °F)
Water Solubility ≥ 100 mg/mL at 21°C (70°F)

Metabolism and Mechanism of Toxicity

The toxicity of NDEA is intrinsically linked to its metabolic activation, primarily in the liver. This process is crucial for its carcinogenic and mutagenic effects.

Metabolic Activation

NDEA itself is not the ultimate carcinogen. It requires bioactivation by the cytochrome P450 (CYP) family of enzymes. The principal enzymes involved in the metabolic activation of NDEA are CYP2E1 and CYP2A6 .

The metabolic process begins with the α-hydroxylation of one of the ethyl groups of NDEA. This enzymatic reaction forms an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate spontaneously decomposes to yield acetaldehyde (B116499) and a highly reactive ethyldiazonium ion (CH3CH2N2+).

A minor metabolic pathway involves β-hydroxylation, which results in the formation of a hydroxyethyldiazonium ion that can lead to hydroxyethylation of DNA.

G cluster_metabolism Metabolic Activation of NDEA cluster_toxicity Mechanism of Toxicity NDEA NDEA alpha-hydroxy-NDEA alpha-hydroxy-NDEA NDEA->alpha-hydroxy-NDEA CYP2E1, CYP2A6 (α-hydroxylation) Ethyldiazonium_ion Ethyldiazonium Ion (Reactive Electrophile) alpha-hydroxy-NDEA->Ethyldiazonium_ion Spontaneous Decomposition DNA DNA Ethyldiazonium_ion->DNA Alkylation ROS Reactive Oxygen Species (ROS) Ethyldiazonium_ion->ROS Generation DNA_Adducts DNA Adducts (e.g., O4-ethylthymidine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Faulty DNA Repair/ Replication Cancer Cancer Mutation->Cancer Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Cancer

Metabolic activation and toxicity pathway of NDEA.
DNA Adduct Formation

The ethyldiazonium ion is a potent alkylating agent that readily reacts with nucleophilic sites on DNA bases. This covalent binding forms DNA adducts, which are considered the primary initiating event in NDEA-induced carcinogenesis. Key pro-mutagenic DNA adducts formed by NDEA include O4-ethylthymidine and O6-ethylguanine. If these adducts are not repaired by cellular DNA repair mechanisms before DNA replication, they can lead to mispairing of bases and result in permanent mutations, such as G:C to A:T transitions.

Oxidative Stress

The metabolism of NDEA also leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This imbalance between the production of ROS and the cell's antioxidant defense capacity can lead to cellular damage. ROS can damage lipids (lipid peroxidation), proteins, and DNA, further contributing to the cytotoxicity and carcinogenicity of NDEA. The liver and kidneys are particularly susceptible to NDEA-induced oxidative stress.

Toxicological Data

Acute Toxicity

The acute toxicity of NDEA varies by species and route of administration.

SpeciesRoute of AdministrationLD50 (mg/kg body weight)
RatOral200 - 280
MouseOral200
RatIntraperitoneal100 - 200
Carcinogenicity

NDEA is a potent multi-species and multi-organ carcinogen. It has been shown to induce tumors in various animal models, with the liver being the primary target organ.

Species/StrainRoute of AdministrationDosing RegimenPrimary Target Organ(s)Tumor Type
Wistar RatIntraperitoneal200 mg/kg (single dose)LiverHepatocellular Carcinoma
Syrian Golden HamsterIntratracheal1.5 mg and 7.5 mg (total dose over 15 weeks)Respiratory TractPapillomas, Carcinomas
Genotoxicity

NDEA is a well-established genotoxic agent. Its genotoxicity is a direct consequence of its metabolic activation to a DNA-reactive species.

AssaySystemResult
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimurium (with metabolic activation)Positive
In vivo Micronucleus TestRodent bone marrowPositive
In vivo Comet AssayRodent liverPositive
Transgenic Rodent (TGR) Mutation AssayBig Blue® mice liverPositive

Target Organ Toxicity

The primary target organs for NDEA toxicity are the liver and, to a lesser extent, the kidneys.

  • Hepatotoxicity: NDEA induces severe liver damage, including necrosis, fibrosis, and cirrhosis, which can progress to hepatocellular carcinoma. The liver's high concentration of CYP enzymes makes it the principal site of NDEA metabolic activation and subsequent toxicity.

  • Nephrotoxicity: The kidneys can also be affected by NDEA, with evidence of oxidative stress and alterations in kidney function.

Experimental Protocols

In Vivo Carcinogenicity Bioassay in Rats

This protocol provides a general framework for assessing the carcinogenic potential of NDEA in a rodent model.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats, 6-8 weeks old) Start->Animal_Acclimatization Group_Assignment Random Group Assignment (Control, Vehicle, NDEA doses) Animal_Acclimatization->Group_Assignment Dosing NDEA Administration (e.g., Intraperitoneal Injection) Group_Assignment->Dosing Monitoring Clinical Observation & Body Weight Monitoring (e.g., 18-24 months) Dosing->Monitoring Necropsy Necropsy & Gross Pathology Monitoring->Necropsy Histopathology Histopathological Examination of Target Organs (Liver) Necropsy->Histopathology Data_Analysis Tumor Incidence & Statistical Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Workflow for an in vivo carcinogenicity bioassay.
  • 1. Animal Selection and Acclimatization:

    • Species: Wistar rats (or other appropriate rodent strain).

    • Age: 6-8 weeks at the start of the study.

    • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the start of the experiment to adapt to laboratory conditions.

  • 2. Group Assignment:

    • Animals are randomly assigned to different groups (e.g., n=50 per sex per group).

    • Groups typically include a negative control (no treatment), a vehicle control (e.g., saline), and at least two to three dose levels of NDEA.

  • 3. NDEA Administration:

    • Route: Intraperitoneal (i.p.) injection is a common route for NDEA administration in liver carcinogenesis models.

    • Dosing Regimen: A single high dose (e.g., 200 mg/kg) or repeated lower doses can be used to induce tumor formation.

  • 4. Observation Period:

    • Duration: The observation period is typically long-term, ranging from 18 to 24 months.

    • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • 5. Necropsy and Histopathology:

    • At the end of the study, all animals are euthanized.

    • A complete necropsy is performed, and all organs, with a particular focus on the liver, are examined for gross lesions.

    • Tissues are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to identify and classify tumors.

  • 6. Data Analysis:

    • The incidence and multiplicity of tumors in the NDEA-treated groups are compared to the control groups using appropriate statistical methods.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

  • 1. Materials:

    • Salmonella typhimurium strains (e.g., TA100, TA1535) which are histidine auxotrophs.

    • This compound (test substance).

    • S9 fraction: A liver homogenate from induced rodents (e.g., hamster or rat) that contains metabolic enzymes (including CYPs).

    • Cofactors for the S9 mix (e.g., NADP, glucose-6-phosphate).

    • Minimal glucose agar (B569324) plates (deficient in histidine).

  • 2. Procedure:

    • The tester strains are incubated with various concentrations of NDEA in the presence of the S9 mix.

    • A control group without NDEA and a positive control with a known mutagen are also included.

    • The mixture is plated on minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • 3. Interpretation:

    • If NDEA is mutagenic, it will cause a reverse mutation in the Salmonella strains, allowing them to synthesize their own histidine and grow on the minimal agar plates.

    • A significant increase in the number of revertant colonies in the NDEA-treated plates compared to the control plates indicates a positive mutagenic response.

Conclusion

This compound is a potent genotoxic carcinogen, with its toxicity primarily mediated through metabolic activation in the liver. The resulting formation of DNA adducts and induction of oxidative stress are key initiating events in its carcinogenic process. The comprehensive toxicological data presented in this guide, including quantitative toxicity values and detailed experimental protocols, provide a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the toxicological profile of NDEA is essential for conducting accurate risk assessments and implementing strategies to mitigate human exposure to this hazardous compound.

N-Nitrosodiethylamine (NDEA) DNA Alkylation Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent genotoxic carcinogen that requires metabolic activation to exert its DNA-damaging effects. This technical guide provides an in-depth overview of the core mechanisms of NDEA-induced DNA alkylation, from its metabolic activation to the formation of DNA adducts and the subsequent cellular response. Detailed experimental protocols for the detection and quantification of NDEA-induced DNA damage are provided, along with a summary of quantitative data and visual representations of key pathways and workflows to support researchers in the fields of toxicology, pharmacology, and drug development.

Metabolic Activation of this compound

This compound is a pro-carcinogen, meaning it is not chemically reactive towards DNA in its native form. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to be converted into a reactive electrophile that can alkylate DNA.[1][2] The primary isozyme involved in this bioactivation is CYP2E1, which is inducible by ethanol.[1][2]

The metabolic activation process involves the following key steps:

  • α-Hydroxylation: CYP enzymes catalyze the hydroxylation of one of the ethyl groups of NDEA at the α-carbon position.[3]

  • Formation of an Unstable Intermediate: This hydroxylation results in the formation of an unstable α-hydroxy-N-nitrosodiethylamine intermediate.

  • Spontaneous Decomposition: The unstable intermediate spontaneously decomposes, releasing acetaldehyde (B116499) and water.[3]

  • Formation of the Ultimate Carcinogen: This decomposition generates the highly reactive ethyldiazonium ion (CH₃CH₂N₂⁺), which is the ultimate carcinogenic metabolite of NDEA.[3]

A minor pathway involving β-hydroxylation can also occur, leading to the formation of a hydroxyethyldiazonium ion that can hydroxyethylate DNA.[3]

Metabolic Activation of NDEA NDEA This compound (NDEA) alpha_hydroxy α-Hydroxy-N-nitrosodiethylamine NDEA->alpha_hydroxy CYP2E1 (α-hydroxylation) ethyldiazonium Ethyldiazonium Ion (Ultimate Carcinogen) alpha_hydroxy->ethyldiazonium Spontaneous Decomposition acetaldehyde Acetaldehyde alpha_hydroxy->acetaldehyde DNA_adducts Ethylated DNA Adducts ethyldiazonium->DNA_adducts Alkylation DNA DNA NDEA DNA Damage Response cluster_0 DNA Damage cluster_1 Damage Sensing & Signaling cluster_2 DNA Repair Pathways cluster_3 Cellular Outcomes NDEA NDEA Exposure Metabolism Metabolic Activation NDEA->Metabolism Ethyldiazonium Ethyldiazonium Ion Metabolism->Ethyldiazonium DNA_Adducts DNA Adducts (e.g., O⁶-EtG) Ethyldiazonium->DNA_Adducts MRN Mre11-Rad50-Nbs1 (MRN) Complex DNA_Adducts->MRN ATR ATR Kinase DNA_Adducts->ATR Mutation Mutation & Carcinogenesis DNA_Adducts->Mutation If unrepaired ATM ATM Kinase MRN->ATM AGT O⁶-Alkylguanine-DNA Alkyltransferase (AGT) ATM->AGT BER Base Excision Repair (BER) ATM->BER NER Nucleotide Excision Repair (NER) ATM->NER CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest ATR->CellCycleArrest AGT->DNA_Adducts Direct Repair BER->DNA_Adducts Base Removal NER->DNA_Adducts Excision Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe Experimental Workflow for NDEA Genotoxicity start In vitro or in vivo NDEA Exposure sample_collection Sample Collection (Tissues or Cells) start->sample_collection dna_isolation DNA Isolation sample_collection->dna_isolation dna_damage_assessment DNA Damage Assessment dna_isolation->dna_damage_assessment adduct_analysis DNA Adduct Analysis dna_isolation->adduct_analysis comet_assay Comet Assay (Strand Breaks) dna_damage_assessment->comet_assay data_analysis Data Analysis and Interpretation comet_assay->data_analysis p32_postlabeling ³²P-Postlabeling adduct_analysis->p32_postlabeling lc_msms LC-MS/MS adduct_analysis->lc_msms p32_postlabeling->data_analysis lc_msms->data_analysis end Genotoxicity Assessment data_analysis->end

References

An In-depth Technical Guide on the Solubility of N-Nitrosodiethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitrosodiethylamine (NDEA), a potent hepatocarcinogenic dialkylnitrosamine. Understanding the solubility of NDEA is critical for a wide range of applications, from toxicological studies and analytical method development to risk assessment in pharmaceutical manufacturing. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)100 mg/mL (979.05 mM)[1]Requires sonication[1]
Dimethyl Sulfoxide (DMSO)20 mg/mL[2][3]-
Water100 mg/mL (979.05 mM)[1]Requires sonication[1]
Water20 mg/mL[2][3]-
WaterApproximately 10%[4]-
Ethanol20 mg/mL[2][3]-
Corn Oil≥ 2.5 mg/mL (24.48 mM)[1]In a formulation with 10% DMSO[1]
PEG300/Tween-80/Saline≥ 2.5 mg/mL (24.48 mM)[1]In a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation[1]
SBE-β-CD in saline≥ 2.5 mg/mL (24.48 mM)[1]In a formulation with 10% DMSO and 90% (20% SBE-β-CD in saline)[1]

Qualitative Solubility Information:

  • Generally Soluble In: Lipids and other organic solvents.[2][4][5]

  • Soluble In: Diethyl ether.[4][5][6]

  • Slightly Soluble In: Chloroform[2][5], Methanol[2][5], and Ethyl Acetate.[2][5]

  • Miscible In: Polar organic solvents.[7]

This compound is a yellow, oily liquid that is sensitive to light.[2][8] Its solubility in non-polar or weakly polar organic solvents is attributed to its hydrophobic ethyl groups.[9] Conversely, the presence of nitrogen and oxygen atoms imparts a polar character, allowing for solubility in polar solvents like water.[9]

Experimental Protocols: Determination of Solubility

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Stock Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial. The goal is to create a solution where solid NDEA is visibly present, indicating saturation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved NDEA. Intermittent vortexing or sonication can aid in this process.[2]

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved NDEA.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a chemically compatible syringe filter to remove any remaining micro-particulates.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, HPLC-MS, or GC-MS, to determine the concentration of NDEA.

    • Prepare a calibration curve using standards of known NDEA concentrations in the same solvent to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration of NDEA in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of NDEA in that solvent at the specified temperature.

Safety Precautions: this compound is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] All waste materials should be disposed of as hazardous waste according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge collect Collect and filter supernatant centrifuge->collect dilute Dilute sample collect->dilute quantify Quantify concentration (e.g., HPLC, GC-MS) dilute->quantify calculate Calculate solubility quantify->calculate

References

N-Nitrosodiethylamine (NDEA): A Comprehensive Technical Guide to its Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiethylamine (NDEA) is a semi-volatile organic compound classified as a probable human carcinogen (Group 2A) by the World Health Organization.[1] Its presence as an impurity in some pharmaceuticals, such as valsartan, has led to drug recalls and heightened regulatory scrutiny.[1] A thorough understanding of the factors influencing NDEA's stability and its degradation pathways is therefore critical for ensuring the safety and quality of pharmaceutical products. This technical guide provides an in-depth overview of the core principles governing NDEA's chemical behavior, supported by quantitative data and detailed experimental protocols.

Factors Influencing the Stability of this compound

The stability of NDEA is contingent upon several environmental factors, including pH, temperature, and exposure to light. Generally, NDEA is a light-sensitive, volatile, clear yellow oil.[1]

1.1. Effect of pH

NDEA's stability is significantly influenced by the pH of its environment. It is generally more stable in neutral and alkaline solutions when shielded from light.[2] However, under strongly acidic conditions, its degradation is accelerated.[2] This increased degradation in acidic environments is primarily due to acid-catalyzed hydrolysis, which involves the cleavage of the N-NO bond.[2]

1.2. Effect of Temperature

Elevated temperatures can expedite the chemical degradation of NDEA.[3] While stable for short periods at room temperature, long-term storage at such conditions is not recommended.[3] For optimal stability, storage at -20°C is advised.[3] Studies have shown that the degradation of NDEA is not significant between 4°C and 50°C, but becomes significant at temperatures above 50°C.[4]

1.3. Effect of Light (Photodegradation)

Exposure to light, particularly ultraviolet (UV) radiation, is a primary driver of NDEA degradation.[3][4] The primary mechanism of photolytic degradation is the homolytic cleavage of the N-N bond.[3] This sensitivity to light necessitates the storage of NDEA standards and samples in amber vials or otherwise protected from light.[2]

1.4. Presence of Oxidizing Agents

Strong oxidizing agents can also contribute to the degradation of NDEA.[2] Therefore, it is crucial to use high-purity solvents and reagents that are free from oxidizing contaminants during analytical procedures.[2]

Degradation Pathways of this compound

The degradation of NDEA can proceed through several pathways, depending on the prevailing conditions.

2.1. Photodegradation

Upon exposure to UV light, the primary degradation pathway for NDEA is the homolytic cleavage of the N-N bond.[3] This process can lead to the formation of diethylamine (B46881) and other degradation products.[3]

G NDEA This compound (Et2N-N=O) Cleavage Homolytic Cleavage of N-N bond NDEA->Cleavage UV UV Light UV->Cleavage Products Diethylamine + Other Degradation Products Cleavage->Products G NDEA This compound Denitrosation Denitrosation (Cleavage of N-NO bond) NDEA->Denitrosation H_plus H+ (Acidic Conditions) H_plus->Denitrosation Products Diethylamine + Nitrosating Agent Denitrosation->Products G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare NDEA Stock Solution Prep_Samples Prepare Samples under Desired Conditions (e.g., pH, temp, light) Prep_Stock->Prep_Samples T0 Analyze at T=0 Prep_Samples->T0 Time_Points Analyze at Specified Time Points (e.g., 1W, 2W, 1M) T0->Time_Points Quantify Quantify NDEA Concentration Time_Points->Quantify Deg_Products Identify Degradation Products Quantify->Deg_Products Kinetics Determine Degradation Kinetics Deg_Products->Kinetics

References

A Historical and Technical Guide to the Discovery of N-Nitrosodiethylamine (NDEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a potent hepatocarcinogen and a member of the N-nitrosamine class of compounds. The discovery and subsequent investigation of N-nitrosamines have been pivotal in the fields of toxicology, chemical carcinogenesis, and drug safety. This technical guide provides an in-depth historical account of the discovery of NDEA, from its initial synthesis to the elucidation of its carcinogenic properties and metabolic activation. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key historical findings.

The First Synthesis of this compound

The first synthesis of an N-nitrosamine is credited to German chemist A. Geuther in 1864. While the broader class of nitrosamines was first identified in the 1870s, Geuther's work on the reaction of nitrous acid with ethylamine (B1201723) laid the foundation for the synthesis of NDEA.

Experimental Protocol: Synthesis of this compound (Geuther, 1864)

The following protocol is based on the historical account of Geuther's synthesis. Modern safety precautions should be strictly adhered to when handling these reagents.

Objective: To synthesize this compound by reacting diethylamine (B46881) with a source of nitrous acid.

Reagents:

  • Diethylamine ((C₂H₅)₂NH)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ether (for extraction)

  • Sodium sulfate (B86663) (Na₂SO₄, anhydrous, for drying)

Procedure:

  • A solution of diethylamine in water is prepared.

  • The solution is cooled in an ice bath.

  • A solution of sodium nitrite in water is prepared and cooled.

  • Slowly, and with constant stirring, the sodium nitrite solution is added to the diethylamine solution.

  • Dilute hydrochloric acid is then added dropwise to the cooled mixture. The reaction is kept cold to control the exothermic reaction and prevent the decomposition of nitrous acid. The reaction mixture will likely turn yellow, indicating the formation of the nitrosamine.

  • After the addition of acid is complete, the reaction is allowed to proceed for a period of time with continued cooling.

  • The mixture is then extracted with ether.

  • The ether layer is separated, washed with a saturated sodium chloride solution, and then dried over anhydrous sodium sulfate.

  • The ether is carefully removed by distillation to yield crude this compound as a yellow oil.

Chemical Reaction:

(C₂H₅)₂NH + HNO₂ → (C₂H₅)₂N-N=O + H₂O

The Discovery of N-Nitrosamine Carcinogenicity

The landscape of chemical safety was profoundly altered in the mid-20th century with the discovery of the carcinogenic properties of N-nitrosamines. The seminal work of P.N. Magee and J.M. Barnes in 1956, demonstrating the induction of liver tumors in rats by dimethylnitrosamine (NDMA), a close structural analog of NDEA, was a critical turning point. This discovery spurred a wave of research into the toxicology of other nitrosamines, including NDEA.

Experimental Protocol: The Landmark Magee and Barnes (1956) Study

The following protocol is a detailed summary of the methodology used by Magee and Barnes in their groundbreaking 1956 study published in the British Journal of Cancer.[1][2] This study, while focused on NDMA, established the experimental framework for subsequent investigations into NDEA's carcinogenicity.

Objective: To investigate the chronic toxic effects of dimethylnitrosamine in rats.

Experimental Animals:

  • Species: Rat

  • Strain: Albino, specific strain not detailed in the original publication.

  • Sex: Both male and female rats were used.

  • Initial Body Weight: Approximately 150-200g.

Housing and Diet:

  • Rats were housed in cages with wire-mesh floors.

  • They were provided with a standard laboratory diet (Diet 41, as described by Bruce and Parkes, 1949) and water ad libitum.

Test Substance and Administration:

  • Test Substance: Dimethylnitrosamine (NDMA)

  • Preparation: A solution of NDMA in water was prepared.

  • Dosage: The diet was prepared to contain 50 parts per million (ppm) of NDMA. This corresponded to a daily intake of approximately 2.5 mg/kg body weight.

  • Route of Administration: Oral, via the diet.

Experimental Groups:

  • Treatment Group: Rats were fed the diet containing 50 ppm NDMA.

  • Control Group: Rats were fed the standard laboratory diet without NDMA.

Observation and Examination:

  • Duration: The study continued for over a year.

  • Clinical Observations: Animals were monitored for signs of toxicity, including changes in weight, appetite, and general condition.

  • Pathology: Animals that died during the study or were sacrificed at the end were subjected to a full post-mortem examination. Tissues, with a particular focus on the liver, were preserved in formol-saline for histological examination. Sections were stained with haematoxylin and eosin.

Early Toxicological Studies of this compound

Following the discovery of NDMA's carcinogenicity, numerous studies were initiated to evaluate the toxicological profile of NDEA. These early investigations confirmed its potent carcinogenic activity, particularly in the liver and esophagus of rats.

Quantitative Data from Early Carcinogenicity Studies

The following tables summarize quantitative data from key early toxicological studies on NDEA in rats.

Table 1: Carcinogenicity of this compound in Rats (Druckrey et al., 1967)

Dose Rate (mg/kg/day)Route of AdministrationDuration of TreatmentTarget Organ(s)Tumor Incidence (%)
9.6Drinking Water68 daysLiver100
4.8Drinking Water130 daysLiver100
2.4Drinking Water240 daysLiver, Esophagus100
1.2Drinking Water480 daysLiver, Esophagus100
0.6Drinking WaterLifetimeLiver, Esophagus96
0.3Drinking WaterLifetimeLiver, Esophagus84
0.15Drinking WaterLifetimeLiver, Esophagus56

Table 2: Dose-Response Relationship for NDEA-Induced Tumors in Rats (Peto et al., 1991)

NDEA Concentration in Drinking Water (ppm)Mean Daily Dose (mg/kg)Number of RatsLiver Tumor Incidence (%)Esophageal Tumor Incidence (%)
16.8960.7960100100
8.4480.4060100100
4.2240.206010098
2.1120.106010088
1.0560.05609858
0.5280.025609223
0.2640.01260755
0.1320.00660482
0.0660.00360250
0.0330.001560120
0012030

Early Analytical Methods for this compound Detection

The development of sensitive and specific analytical methods was crucial for studying the occurrence, metabolism, and toxicology of NDEA. Early methods relied on colorimetric reactions and later evolved to include gas chromatography.

Experimental Protocol: Colorimetric Determination of N-Nitrosamines

This protocol is a generalized representation of early colorimetric methods used for the determination of total N-nitroso compounds.

Principle: The N-nitroso group is cleaved from the amine, and the resulting nitrous acid or a related species is detected by a color-forming reaction.

Reagents:

  • Sample containing N-nitrosamine

  • Denitrosating agent (e.g., a mixture of glacial acetic acid and hydrobromic acid)

  • Griess reagent (a solution containing sulfanilic acid and N-(1-Naphthyl)ethylenediamine)

Procedure:

  • The sample is treated with the denitrosating agent to cleave the N-NO bond, releasing a nitrosyl species.

  • The released species reacts with a primary aromatic amine (sulfanilic acid in the Griess reagent) to form a diazonium salt.

  • The diazonium salt is then coupled with an aromatic compound (N-(1-Naphthyl)ethylenediamine in the Griess reagent) to form a highly colored azo dye.

  • The intensity of the color, which is proportional to the concentration of the N-nitroso compound, is measured spectrophotometrically.

Experimental Protocol: Gas Chromatographic Analysis of this compound (Pre-1975)

The advent of gas chromatography (GC) provided a more specific and sensitive method for the analysis of volatile nitrosamines like NDEA.

Principle: Volatile compounds are separated based on their boiling points and interaction with a stationary phase in a heated column and then detected.

Instrumentation:

  • Gas Chromatograph: Equipped with a packed column and a suitable detector.

  • Column: Typically a glass column packed with a stationary phase such as Carbowax 20M on a solid support like Chromosorb W.

  • Detector: Early methods often used a nitrogen-phosphorus detector (NPD) or a thermal energy analyzer (TEA), which is highly specific for nitroso compounds. Flame ionization detectors (FID) were also used but were less specific.

  • Carrier Gas: Nitrogen or Helium.

Procedure:

  • Sample Preparation: The sample (e.g., a biological extract or food sample) is extracted with a suitable solvent like dichloromethane. The extract is then cleaned up to remove interfering substances, often by column chromatography or liquid-liquid partitioning. The final extract is concentrated to a small volume.

  • Injection: A small volume (1-5 µL) of the concentrated extract is injected into the heated injection port of the gas chromatograph.

  • Separation: The volatile compounds, including NDEA, are vaporized and carried by the carrier gas through the heated column. Separation occurs based on the differential partitioning of the compounds between the carrier gas and the stationary phase.

  • Detection: As the separated compounds elute from the column, they are detected by the NPD or TEA. The detector produces an electrical signal that is proportional to the amount of the compound.

  • Quantification: The concentration of NDEA in the sample is determined by comparing the peak area of NDEA in the sample chromatogram to the peak area of a known amount of an NDEA standard.

Metabolic Activation of this compound

Early research into the mechanism of NDEA-induced carcinogenicity pointed towards the necessity of metabolic activation. It was proposed that NDEA itself is not the ultimate carcinogen but is converted to a reactive electrophile that can damage cellular macromolecules like DNA.

The Proposed Metabolic Pathway

The primary pathway for the metabolic activation of NDEA was identified as α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver.

NDEA_Metabolism NDEA This compound Intermediate α-Hydroxy-N-nitrosodiethylamine (unstable) NDEA->Intermediate α-hydroxylation Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde Ethyldiazohydroxide Ethyldiazohydroxide (unstable) Intermediate->Ethyldiazohydroxide EthylDiazonium Ethyldiazonium Ion (reactive electrophile) Ethyldiazohydroxide->EthylDiazonium DNA_Adducts DNA Adducts (e.g., O⁶-ethylguanine) EthylDiazonium->DNA_Adducts Alkylation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Intermediate

Early proposed metabolic activation pathway of this compound.
Experimental Workflow for Studying NDEA Metabolism

The following diagram illustrates a typical experimental workflow from the mid-20th century to investigate the metabolism of NDEA in vitro.

NDEA_Metabolism_Workflow cluster_Preparation Preparation of Liver Microsomes cluster_Incubation In Vitro Incubation cluster_Analysis Analysis of Metabolites RatLiver Rat Liver Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) RatLiver->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet microsomes) Supernatant1->Centrifugation2 Microsomes Liver Microsomes Centrifugation2->Microsomes Incubation_Mix Incubation Mixture: - Microsomes - NDEA - NADPH-generating system - Buffer Microsomes->Incubation_Mix Incubation Incubation at 37°C Incubation_Mix->Incubation Termination Termination of Reaction (e.g., adding acid or solvent) Incubation->Termination Extraction Solvent Extraction Termination->Extraction Analysis Analysis by: - Colorimetry - Gas Chromatography Extraction->Analysis Identification Identification of Metabolites (e.g., acetaldehyde) Analysis->Identification

Experimental workflow for in vitro metabolism studies of NDEA.

Conclusion

The discovery of this compound and the subsequent elucidation of its carcinogenic properties represent a significant chapter in the history of toxicology and chemical safety. From its initial synthesis in the 19th century to the landmark toxicological studies of the mid-20th century, the scientific investigation of NDEA has provided invaluable insights into the mechanisms of chemical carcinogenesis. The experimental protocols and data presented in this guide offer a historical perspective on the foundational research that continues to inform our understanding of N-nitrosamine risks and the development of regulatory guidelines for their control in pharmaceuticals and other consumer products.

References

N-Nitrosodiethylamine (NDEA): A Technical Guide to Environmental Sources, Contamination, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a potent genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), NDEA has garnered significant attention from regulatory bodies and the scientific community.[1] Its unintentional formation in various environmental matrices, including food, water, and consumer products, as well as its endogenous synthesis, presents a continuous public health concern. This technical guide provides a comprehensive overview of the environmental sources, contamination levels, and analytical methodologies for this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Environmental Sources and Formation Pathways

NDEA is not typically manufactured or used commercially in its pure form but is rather an unintended byproduct of chemical reactions between secondary or tertiary amines and nitrosating agents (such as nitrites or nitrogen oxides).[2][3]

Key Formation Pathways:

  • Reaction of Diethylamine (B46881) with Nitrosating Agents: The primary formation route involves the reaction of diethylamine (a common secondary amine) with a nitrosating agent, typically under acidic conditions.

  • From Tertiary Amines: NDEA can also be formed from the nitrosative degradation of tertiary amines.

  • Industrial Processes: Major industrial sources of NDEA release include pesticide manufacturing, rubber and tire production, alkylamine manufacturing, and dye synthesis.[3] Industrial wastewater can contain significantly elevated levels of NDEA.[4][5][6]

  • Food and Beverages: NDEA can form in various food products, particularly during processing, cooking, and storage. Cured and processed meats are a significant source due to the use of nitrites as preservatives.[7][8] It has also been detected in fish, dairy products, vegetables, and alcoholic beverages like beer.[8][9]

  • Water Contamination: NDEA can be present in drinking water as a disinfection byproduct, formed during chloramination when residual amines react with disinfectants.[10] It is also found in wastewater, often at higher concentrations than in drinking water.[4][10]

  • Consumer Products: Certain consumer products, such as those containing rubber or latex, have been found to contain NDEA.[11][12] Cosmetics can also be a source, where it can form from precursor ingredients.

  • Tobacco Smoke: Tobacco smoke is a well-documented source of NDEA.[1][2]

Quantitative Data on NDEA Contamination

The following tables summarize reported concentrations of NDEA in various environmental matrices. It is important to note that levels can vary significantly based on the specific product, manufacturing process, geographical location, and analytical method used.

Table 1: NDEA Levels in Food Products

Food CategoryNDEA Concentration Range (µg/kg)Notes
Processed Meats (Sausages, Bacon, Ham)Not Detected (ND) - 9.59Levels can be influenced by curing agents and cooking methods.[9]
Fish and Fish ProductsND - 5.0Varies by species and processing (e.g., smoking, salting).[8]
Dairy Products (Cheese)Generally low, often below detection limits
VegetablesND - 2.05 (in Kimchi)Can be influenced by agricultural practices and fermentation.[8]
Beer and Alcoholic BeveragesGenerally low, often below 1 µg/LFormation can occur during the malting and brewing process.

Table 2: NDEA Levels in Water

Water TypeNDEA Concentration Range (ng/L)Notes
Drinking WaterND - 13.5Formation is often associated with chloramination disinfection.
Wastewater (Industrial)Up to 90,700Can be a significant point source of NDEA contamination.[4][5][6]

Table 3: NDEA Levels in Air and Industrial Emissions

SourceNDEA Concentration RangeNotes
Workplace Air (Occupational Exposure)OSHA Permissible Exposure Limit (PEL) is not established specifically for NDEA, but general guidelines for carcinogens apply.Monitoring is crucial in industries with potential for NDEA formation.[2][13][14][15][16][17]
Ambient AirTypically low, often below 1 µg/m³EPA methods exist for monitoring nitrosamines in ambient air.[18]

Table 4: NDEA Levels in Consumer Products

Product CategoryNDEA Concentration Range (ppb or µg/kg)Notes
Latex Resistance Bands< 10 to < 50 ppb (reformulation limits)A known source of dermal exposure.[11][12]
CosmeticsND - 40.9 µg/kgCan form from precursor ingredients like triethanolamine (B1662121) (TEA) and diethanolamine (B148213) (DEA).

Experimental Protocols for NDEA Analysis

Accurate and sensitive analytical methods are crucial for monitoring NDEA levels in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Protocol 1: Analysis of NDEA in Water by Solid-Phase Extraction (SPE) and GC-MS/MS

This protocol is a composite based on established EPA methodologies and scientific literature.

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection: Collect 1 L of water in an amber glass bottle to prevent photodegradation.

  • Preservation: If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate). Cool the sample to 4°C.

  • Internal Standard Spiking: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., NDEA-d10) to correct for matrix effects and procedural losses.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., activated carbon or a specialized polymer) with the appropriate solvents as per the manufacturer's instructions.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).

  • Cartridge Rinsing: Rinse the cartridge with reagent water to remove interfering compounds.

  • Elution: Elute the trapped NDEA from the cartridge using a small volume of an appropriate organic solvent (e.g., dichloromethane).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS/MS)

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless injection.

    • Column: A capillary column suitable for nitrosamine (B1359907) analysis (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature ramp to ensure separation of NDEA from other compounds. (e.g., initial temperature of 40°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both NDEA and its labeled internal standard.

3. Quality Control

  • Method Blanks: Analyze a reagent water blank with each batch of samples to check for contamination.

  • Matrix Spikes: Spike a duplicate sample with a known amount of NDEA to assess matrix interference and recovery.

  • Calibration: Generate a calibration curve using a series of standards of known NDEA concentrations.

Protocol 2: Analysis of NDEA in Soil by QuEChERS and GC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting analytes from complex matrices like soil.[19][20][21][22]

1. Sample Extraction (QuEChERS)

  • Sample Preparation: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific amount of water to hydrate (B1144303) it.

  • Extraction Solvent: Add 10-15 mL of acetonitrile (B52724) to the tube.

  • Salting Out: Add a pre-packaged mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed to separate the acetonitrile layer.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

  • Vortexing and Centrifugation: Vortex the tube for 30 seconds and then centrifuge to pellet the sorbent.

  • Final Extract: The resulting supernatant is the final extract ready for GC-MS analysis.

3. Instrumental Analysis (GC-MS)

  • The GC-MS conditions would be similar to those described in Protocol 1, with potential modifications to the injection volume and temperature program to accommodate the different sample matrix.

Mandatory Visualizations

Carcinogenic Signaling Pathway of NDEA

The carcinogenicity of NDEA is initiated by its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6, in the liver.[1][23] This process leads to the formation of reactive electrophiles that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

NDEA_Carcinogenesis NDEA This compound (NDEA) CYP450 CYP2E1 / CYP2A6 (Metabolic Activation) NDEA->CYP450 Oxidation Alpha_Hydroxy α-Hydroxy-NDEA (Unstable Intermediate) CYP450->Alpha_Hydroxy Ethyldiazonium Ethyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxy->Ethyldiazonium Spontaneous Decomposition DNA Cellular DNA Ethyldiazonium->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-ethylguanine) DNA->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation If not repaired Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation and carcinogenic pathway of NDEA.

Generalized Experimental Workflow for NDEA Analysis

The following diagram illustrates a general workflow for the analysis of NDEA in various environmental samples. The specific details of each step, particularly sample preparation, will vary depending on the matrix.

NDEA_Analysis_Workflow start Start sample_collection Sample Collection (e.g., Water, Soil, Food) start->sample_collection sample_prep Sample Preparation (e.g., SPE, QuEChERS) sample_collection->sample_prep extraction Extraction of NDEA sample_prep->extraction cleanup Extract Cleanup extraction->cleanup analysis Instrumental Analysis (e.g., GC-MS, LC-MS) cleanup->analysis quantification Data Processing and Quantification analysis->quantification report Reporting of Results quantification->report end End report->end

Caption: Generalized workflow for NDEA analysis in environmental samples.

Conclusion

The presence of this compound in the environment poses a significant health risk due to its carcinogenic potential. Understanding its sources, formation pathways, and levels of contamination is essential for developing effective mitigation strategies. This technical guide has provided a comprehensive overview of these aspects, along with detailed analytical protocols and visual representations of key processes. For researchers, scientists, and drug development professionals, a thorough understanding of NDEA is critical for ensuring the safety of food, water, consumer products, and pharmaceuticals. Continued research and monitoring are necessary to minimize human exposure to this potent carcinogen.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Nitrosodiethylamine (NDEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a potent carcinogenic impurity that has been detected in various pharmaceutical products, leading to widespread product recalls and heightened regulatory scrutiny.[1][2][3][4] The presence of N-nitrosamines, even at trace levels, is a significant concern due to their mutagenic potential.[3][4][5][6] Consequently, robust and sensitive analytical methods are crucial for the detection and quantification of NDEA in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and regulatory compliance.[7][8] This document provides detailed application notes and protocols for several key analytical techniques used for NDEA determination.

Analytical Methodologies Overview

A variety of analytical techniques are employed for the detection of NDEA, each with its own advantages and limitations. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

Quantitative Data Summary

The performance of different analytical methods for NDEA detection is summarized in the tables below. These tables provide a comparative overview of the quantitative parameters for each technique, facilitating the selection of the most appropriate method for a specific application.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for NDEA Detection

MethodLimit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)Linearity (R²)Recovery (%)Reference
Headspace GC/MS0.020.05≥ 0.99580 - 120[9]
Liquid Injection GC-MS/MS0.010 (Drug Substance)0.03 (Drug Substance)≥ 0.998Not Specified[10]
GC-MS/MSNot Specified0.015Not Specified70 - 130[11]
GC-MS (SIM)0.0330.099> 0.99Not Specified

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for NDEA Detection

MethodLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)Recovery (%)Reference
LC-HRMS0.20.5≥ 0.9980 - 120[12]
LC-MS/MSNot Specified0.4Not SpecifiedNot Specified[13]
LC-MS/MSNot Specified< 10% of individual AI limits> 0.99286[14]

Table 3: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods for NDEA Detection

MethodLimit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)Linearity (R²)Recovery (%)Reference
HPLC-UVNot Specified0.177Not Specified85.8 - 96.4[15][16]
HPLC-UVNot Specified10-20 ng/mL≥ 0.999Not Specified[17]

Table 4: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Method for NDEA Detection

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ) (ppm)Linearity (R²)Recovery (%)Reference
Headspace-SIFT-MSNot Specified0.03> 0.99286[14]

Experimental Workflows and Logical Relationships

G General Experimental Workflow for NDEA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (API or Drug Product) dissolve Dissolve/Extract in Appropriate Solvent weigh->dissolve filter Filter/Centrifuge dissolve->filter inject Inject Sample into Analytical Instrument filter->inject separate Chromatographic Separation (GC/LC) inject->separate detect Detection (MS, MS/MS, UV) separate->detect integrate Peak Integration and Identification detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General workflow for NDEA analysis from sample preparation to reporting.

G Comparison of Analytical Methods for NDEA Detection cluster_attributes GCMS GC-MS / GC-MS/MS Sensitivity Sensitivity GCMS->Sensitivity High Specificity Specificity GCMS->Specificity High Throughput Throughput GCMS->Throughput Moderate Complexity Complexity GCMS->Complexity High LCMS LC-MS/MS / LC-HRMS LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Throughput Moderate LCMS->Complexity High HPLCUV HPLC-UV HPLCUV->Sensitivity Moderate HPLCUV->Specificity Moderate HPLCUV->Throughput High HPLCUV->Complexity Low SIFTMS SIFT-MS SIFTMS->Sensitivity High SIFTMS->Specificity High SIFTMS->Throughput Very High SIFTMS->Complexity Low

Caption: Comparison of key attributes of different analytical methods for NDEA detection.

Detailed Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the FDA-published method for the simultaneous quantification of NDMA and NDEA.[9]

1. Materials and Reagents:

  • This compound (NDEA) reference standard

  • N-Nitrosodimethylamine (NDMA) reference standard (if analyzing simultaneously)

  • 1-Methyl-2-pyrrolidinone (NMP), GC grade or equivalent

  • Methanol (B129727), HPLC grade

  • 20 mL headspace vials with Teflon/Silicone septa and caps

  • Analytical balance, vortex mixer, mechanical wrist action shaker, centrifuge

2. Standard Preparation:

  • Stock Standard (1000 µg/mL): Prepare a stock solution of NDEA in NMP. Correct for purity.

  • Mixed Stock Standard (100 µg/mL): If analyzing for NDMA as well, prepare a mixed stock solution of NDMA and NDEA in NMP.

  • Working Standard Solutions (0.025 – 10 µg/mL): Prepare a series of working standard solutions by diluting the stock standard with NMP. Transfer 1.0 mL of each standard solution into separate 20 mL headspace vials containing 4.0 mL of NMP and immediately cap and crimp.

3. Sample Preparation:

  • Drug Substance: Accurately weigh 500 mg of the drug substance into a 20 mL headspace vial. Add 5 mL of NMP, cap, and crimp immediately.

  • Drug Product (Tablets): Accurately weigh a portion of ground tablets (targeting at least 300 mg of API, total weight around 1 g) into a 20 mL headspace vial. Add 5 mL of NMP, cap, and crimp immediately. Disperse the tablet by shaking or vortexing.

4. GC-MS Instrumental Parameters:

  • Instrument: Agilent 7890B GC with 5977A MSD and 7697A Headspace Autosampler (or equivalent).[9]

  • Column: DB-1701, 30 m x 0.25 mm, 1.00 µm (or equivalent).[9]

  • Inlet Temperature: 220 °C

  • Column Flow: 1 mL/min (Helium)

  • Split Ratio: 5:1

  • Oven Program: 40 °C for 0.5 min, ramp at 20 °C/min to 160 °C (hold 0 min), then ramp at 10 °C/min to 240 °C (hold 2 min).[9]

  • MSD Parameters:

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for NDEA: m/z 102 (quantifier), 44, 56, 75 (qualifiers)

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of NDEA against the concentration of the working standards.

  • Quantify the amount of NDEA in the sample by comparing its peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general representation based on common practices for nitrosamine (B1359907) analysis in pharmaceuticals.[18][19][20]

1. Materials and Reagents:

  • NDEA reference standard

  • Isotopically labeled internal standard (e.g., NDEA-d10)

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • 0.22 µm PVDF syringe filters

2. Standard Preparation:

  • Stock Standard (e.g., 1 µg/mL): Prepare a stock solution of NDEA in methanol.

  • Internal Standard Stock Solution (e.g., 1 µg/mL): Prepare a stock solution of NDEA-d10 in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the NDEA stock solution and a fixed amount of the internal standard solution into the diluent (e.g., 0.1% formic acid in water:methanol).

3. Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance or ground drug product into a centrifuge tube.

  • Add a specific volume of extraction solvent (e.g., methanol or a mixture of water and organic solvent) and the internal standard solution.

  • Vortex or sonicate to ensure complete dissolution/extraction.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

4. LC-MS/MS Instrumental Parameters:

  • Instrument: A sensitive LC-MS/MS system (e.g., Agilent 1290 Infinity II HPLC with a 6495C triple quadrupole MS).

  • Column: A suitable C18 column (e.g., Shim-pack GIST C18-AQ, 100 mm x 4.6 mm, 3 µm).[21]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute NDEA.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 40 °C

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for NDEA: Precursor ion (e.g., m/z 103.1) to product ions (e.g., m/z 45.1, 75.1).

5. Data Analysis:

  • Create a calibration curve by plotting the ratio of the NDEA peak area to the internal standard peak area against the concentration of the calibration standards.

  • Calculate the concentration of NDEA in the sample using the regression equation from the calibration curve.

Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a simplified method suitable for screening purposes where high sensitivity is not the primary requirement.[15][16][17][22]

1. Materials and Reagents:

  • NDEA reference standard

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

2. Standard Preparation:

  • Stock Standard (e.g., 100 µg/mL): Prepare a stock solution of NDEA in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water:methanol mixture).

  • Filter the solution through a 0.45 µm filter into an HPLC vial.

4. HPLC-UV Instrumental Parameters:

  • Instrument: A standard HPLC system with a UV or PDA detector.

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or equivalent.[15][16]

  • Mobile Phase: Isocratic mixture of water and methanol (e.g., 60:40 v/v).[15][16]

  • Flow Rate: 1.0 mL/min.[15][16]

  • Column Temperature: Ambient

  • Detection Wavelength: 230 nm

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of NDEA against the concentration of the standards.

  • Quantify NDEA in the sample based on the calibration curve.

Protocol 4: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a rapid screening technique that requires minimal sample preparation.[1][3][14]

1. Materials and Reagents:

  • Drug product or substance to be analyzed

  • Headspace vials

2. Sample Preparation:

  • Accurately weigh the solid or powdered drug product directly into a headspace vial.[3]

  • Seal the vial.

3. SIFT-MS Instrumental Parameters:

  • Instrument: A SIFT-MS instrument (e.g., Syft Tracer Pharm11).[14]

  • Analysis Mode: Headspace analysis

  • Reagent Ions: H₃O⁺, NO⁺, and O₂⁺

  • The instrument directly samples the headspace of the vial after an incubation period.

4. Data Analysis:

  • The concentration of NDEA is determined in real-time by the instrument's software based on the known reaction rates between the reagent ions and NDEA.

  • Quantification is typically achieved through a pre-established calibration.

Conclusion

The selection of an appropriate analytical method for NDEA detection is a critical step in ensuring the safety and quality of pharmaceutical products. GC-MS and LC-MS/MS offer high sensitivity and specificity, making them suitable for confirmatory testing and trace-level quantification. HPLC-UV provides a simpler and more accessible option for routine screening, while SIFT-MS offers a high-throughput alternative with minimal sample preparation. The detailed protocols and comparative data presented in these application notes are intended to guide researchers and drug development professionals in establishing and validating robust analytical methods for the control of NDEA impurities.

References

Application Note: Quantification of N-Nitrosodiethylamine (NDEA) in Pharmaceuticals using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodiethylamine (NDEA) is a potent genotoxic impurity that has been detected in several pharmaceutical products, leading to widespread regulatory concern and product recalls.[1][2][3] Its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC) necessitates highly sensitive and selective analytical methods for its quantification at trace levels in active pharmaceutical ingredients (APIs) and finished drug products.[1] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a preferred technique for this purpose due to its high sensitivity, specificity, and robustness in complex matrices.[4][5] This document provides a detailed protocol for the quantification of NDEA in pharmaceuticals using GC-MS/MS, including sample preparation, instrument parameters, and method validation guidelines.

Experimental Protocols

A critical aspect of accurate NDEA quantification is the sample preparation method, which must efficiently extract the analyte from the drug matrix while minimizing interferences.[6] The choice of extraction technique often depends on the sample matrix and the volatility of the nitrosamine.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for many drug substances and products.

Materials:

Procedure:

  • Sample Weighing: Accurately weigh a representative amount of the ground tablet powder (equivalent to approximately 250 mg of API) or 250 mg of the API into a 15 mL centrifuge tube.[7]

  • Suspension: Add 10 mL of 1M NaOH solution to the tube, vortex briefly, and then shake for at least 5 minutes to ensure complete suspension.[7]

  • Extraction: Add 2.0 mL of dichloromethane to the suspension, vortex briefly, and shake vigorously for at least 5 minutes.[7]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 2.5 minutes to separate the organic and aqueous layers.[1]

  • Collection: Carefully collect the lower organic (dichloromethane) layer using a glass syringe.[1]

  • Drying and Filtration: Pass the collected organic layer through a 0.45 µm PTFE filter.[1] Anhydrous sodium sulfate can be used to remove any residual water.

  • Analysis: The filtrate is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following parameters are recommended for the analysis of NDEA.[1][3][8]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent[9]

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent[9]

  • Autosampler: G4513A or equivalent

GC Conditions:

Parameter Value
Column SH-I-624Sil MS (30 m x 0.25 mm I.D., 1.4 µm) or equivalent[1]
Injection Mode Splitless[1]
Injection Volume 2 µL[1]
Inlet Temperature 250 °C[1]
Carrier Gas Helium
Flow Rate Constant linear speed (e.g., 39.7 cm/sec)[1]

| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)[1] |

MS/MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)[8]
Ion Source Temp. 230 °C[1][8]
Interface Temp. 250 °C[1][8]
Acquisition Mode Multiple Reaction Monitoring (MRM)[7][8]

| Collision Gas | Nitrogen[8] |

MRM Transitions for NDEA:

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)

| 102 | 74 | 44 | Optimized for the instrument |

Quantitative Data Summary

The performance of the GC-MS/MS method for NDEA quantification is summarized below. These values are indicative and may vary based on the specific instrument and matrix.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.02 - 3 ppb[4][5]
Limit of Quantitation (LOQ) 0.06 - 10 ppb[5][9]
Linearity (R²) > 0.999[1][10]
Accuracy (Recovery) 91.9 - 122.7%[5]
Precision (%RSD) < 9.15%[5]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Diagrams

Experimental Workflow for NDEA Quantification

G Workflow for this compound (NDEA) Quantification cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Sample Suspend Suspend in 1M NaOH Sample->Suspend Extract Liquid-Liquid Extraction with Dichloromethane Suspend->Extract Separate Centrifuge for Phase Separation Extract->Separate Collect Collect Organic Layer Separate->Collect Filter Filter through 0.45 µm PTFE Collect->Filter Inject Inject into GC-MS/MS Filter->Inject Acquire Acquire Data in MRM Mode Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Quantify Quantify NDEA Concentration Integrate->Quantify Report Report Results Quantify->Report

Caption: A flowchart of the experimental workflow for NDEA quantification.

This application note provides a comprehensive overview and a detailed protocol for the quantification of NDEA in pharmaceutical products using GC-MS/MS. The described method is sensitive, selective, and reliable for ensuring the safety and quality of pharmaceutical products.

References

Application Note: Quantification of N-Nitrosodiethylamine (NDEA) in Drug Substances by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a potent carcinogenic impurity that has been detected in various drug substances, leading to significant regulatory scrutiny and product recalls.[1][2][3] The U.S. Food and Drug Administration (FDA) has established a stringent acceptable intake (AI) limit for NDEA of 26.5 ng/day, underscoring the critical need for highly sensitive and specific analytical methods to ensure the safety and quality of pharmaceutical products.[1][4][5] This application note provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the accurate quantification of NDEA in active pharmaceutical ingredients (APIs). The method is designed to meet the rigorous requirements of regulatory agencies and support drug development and quality control programs.

Experimental Workflow

The overall workflow for the analysis of NDEA in a drug substance is depicted in the following diagram.

Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification API Weigh API Dissolve Dissolve in Diluent API->Dissolve Spike Spike with Internal Standard (NDEA-d10) Dissolve->Spike Vortex Vortex & Sonicate Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC Liquid Chromatography Separation Filter->LC Inject Standards Prepare Calibration Standards Standards->LC Inject MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify NDEA Concentration Calibration->Quantification

A high-level overview of the analytical workflow for NDEA quantification.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of NDEA in a drug substance.

Materials and Reagents
  • This compound (NDEA) reference standard

  • This compound-d10 (NDEA-d10) internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance (API) sample

  • Volumetric flasks and pipettes

  • 1.5 mL or 2 mL centrifuge tubes

  • Syringe filters (0.22 µm PVDF or equivalent)

  • Analytical balance

Standard and Sample Preparation

Internal Standard Stock Solution (1 µg/mL):

  • Accurately weigh a suitable amount of NDEA-d10 and dissolve it in methanol to obtain a concentration of 1 µg/mL.

NDEA Stock Solution (1 µg/mL):

  • Accurately weigh a suitable amount of NDEA and dissolve it in methanol to obtain a concentration of 1 µg/mL.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the NDEA stock solution with a 50:50 mixture of methanol and water containing a constant concentration of the internal standard (e.g., 10 ng/mL of NDEA-d10). A typical concentration range would be 0.5 to 100 ng/mL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 1.5 mL centrifuge tube.

  • Add 1 mL of a diluent (e.g., 1% formic acid in water or methanol).

  • Spike with the internal standard solution to achieve a final concentration similar to that in the calibration standards.

  • Vortex the tube for 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution Start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument
Source Temperature Optimized for the specific instrument
Desolvation Gas Flow Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDEA 103.175.1 (Quantifier)Optimized
103.147.1 (Qualifier)Optimized
NDEA-d10 113.181.1 (Quantifier)Optimized
113.149.0 (Qualifier)Optimized

Data Presentation

The following table summarizes the typical quantitative performance data for the LC-MS/MS analysis of NDEA.

ParameterTypical Value
Limit of Detection (LOD) 0.02 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.3 ng/mL[6]
Linearity (r²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Conclusion

The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in drug substances. The use of an isotope-labeled internal standard ensures high accuracy and precision, making the method suitable for routine quality control and regulatory submissions. Adherence to this protocol will enable pharmaceutical manufacturers and researchers to effectively monitor and control NDEA levels in their products, ensuring patient safety and compliance with global regulatory standards.

References

Application Notes and Protocols for the Sample Preparation of N-Nitrosodiethylamine (NDEA) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosodiethylamine (NDEA) is a semi-volatile organic chemical classified as a probable human carcinogen.[1][2] It can form as an unintended byproduct during the manufacturing of various products, including pharmaceuticals, and can also be found in certain foods and beverages.[3][4] The detection of NDEA and other nitrosamine (B1359907) impurities in common medications, such as angiotensin II receptor blockers (e.g., valsartan, losartan), led to widespread product recalls and heightened regulatory scrutiny from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

The analytical challenge lies in accurately detecting and quantifying trace levels of NDEA within diverse and complex sample matrices.[5] Effective sample preparation is therefore a critical prerequisite for reliable analysis, aiming to isolate NDEA from interfering components, concentrate the analyte, and ensure compatibility with sensitive analytical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]

This document provides detailed application notes and protocols for the extraction of NDEA from complex matrices, tailored for researchers, scientists, and drug development professionals. It covers established methodologies, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique.

Key Sample Preparation Techniques

The choice of sample preparation method is highly dependent on the matrix, the required limit of quantification, and available resources.

  • Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[9][10] It is a robust technique often used in pharmaceutical work-ups.[5]

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate analytes from a liquid sample.[11][12] SPE offers improved selectivity, reduced solvent consumption, and higher sample throughput compared to LLE, making it suitable for a wide range of matrices including biological fluids and water.[12][13]

  • QuEChERS: An extension of dispersive solid-phase extraction (dSPE), this approach involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a "salting-out" step to induce phase separation.[14][15] A subsequent clean-up step using dSPE removes interfering matrix components.[16] The QuEChERS method is renowned for its speed and efficiency, particularly for food and agricultural samples.[17][18]

Experimental Protocols

The following protocols provide step-by-step guidance for NDEA sample preparation. The use of an isotopically labeled internal standard, such as this compound-d10 (NDEA-d10), is strongly recommended to correct for matrix effects and variations during sample processing.[5][8]

Protocol 1: Liquid-Liquid Extraction (LLE) for Pharmaceutical Drug Products (e.g., Sartans)

This protocol is adapted from methods developed for the analysis of nitrosamines in sartan APIs and finished drug products.[5]

Methodology:

  • Sample Preparation: Accurately weigh a portion of powdered tablets or Active Pharmaceutical Ingredient (API), equivalent to approximately 250 mg of the active ingredient, into a 15 mL centrifuge tube.[5]

  • Alkaline Dissolution: Add 10 mL of 1M Sodium Hydroxide (NaOH) solution. Vortex the tube briefly to mix and then shake for a minimum of 5 minutes to ensure complete dissolution or suspension.[5]

  • Solvent Extraction: Add 2.0 mL of dichloromethane (B109758) (DCM). Shake the tube vigorously for at least 5 minutes to facilitate the transfer of NDEA into the organic phase.[5]

  • Phase Separation: Centrifuge the sample at approximately 10,000 x g for at least 5 minutes to achieve a clear separation between the aqueous and organic layers.[5]

  • Collection: Carefully transfer the lower organic layer (DCM) into a clean vial.

  • Analysis: The collected extract is now ready for direct injection into a GC-MS or GC-MS/MS system.

LLE_Workflow cluster_workflow LLE Workflow for Pharmaceuticals sample 1. Weigh Sample (powdered tablets or API) dissolve 2. Add 1M NaOH & Shake (≥5 min) sample->dissolve extract 3. Add Dichloromethane (DCM) & Shake Vigorously (≥5 min) dissolve->extract centrifuge 4. Centrifuge (10,000 x g, ≥5 min) extract->centrifuge collect 5. Collect Organic Layer (DCM) centrifuge->collect analysis 6. Analyze via GC-MS/MS collect->analysis

Figure 1: Liquid-Liquid Extraction (LLE) workflow for NDEA in pharmaceuticals.
Protocol 2: QuEChERS Method for Complex Food Matrices (e.g., Meat, Soy Sauce)

This generalized protocol is based on QuEChERS methods successfully applied to various food products like soy sauce, cooked bacon, and animal-derived foods.[14][17][19]

Methodology:

  • Sample Homogenization: Weigh approximately 5-10 g of the homogenized food sample into a 50 mL centrifuge tube.[19] For dry samples, hydration with purified water may be necessary.[20]

  • Solvent Extraction: Add 10 mL of a suitable extraction solvent (acetonitrile is common, though ethyl acetate (B1210297) has also been used).[14][19] If using an internal standard, it should be added at this stage. Vortex or shake vigorously for 1-5 minutes.

  • Salting-Out Extraction: Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[19] Shake vigorously for 1 minute to induce phase separation and drive the NDEA into the organic solvent layer.

  • Centrifugation: Centrifuge the tube at ≥5,000 x g for 5 minutes.[19]

  • Dispersive SPE (dSPE) Cleanup: Transfer a portion of the upper organic supernatant (e.g., 5 mL) to a new 15 mL centrifuge tube containing dSPE cleanup sorbents.[19] A common combination for fatty matrices is 150 mg of primary secondary amine (PSA) to remove polar interferences and 50 mg of C18 to remove lipids.[20]

  • Final Centrifugation: Vortex the cleanup tube for 1 minute and then centrifuge at high speed for 5 minutes.

  • Extract Collection: Filter the resulting supernatant through a 0.22 µm filter into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.[19]

QuEChERS_Workflow cluster_workflow QuEChERS Workflow for Food Matrices sample 1. Weigh Homogenized Sample (5-10 g) extract 2. Add Acetonitrile & Vortex sample->extract salts 3. Add MgSO₄ & NaCl Salts Shake for 1 min extract->salts cent1 4. Centrifuge (≥5,000 x g) salts->cent1 dSPE 5. Transfer Supernatant to dSPE Tube (PSA/C18) cent1->dSPE Take aliquot of supernatant cent2 6. Vortex & Centrifuge dSPE->cent2 collect 7. Filter & Collect Extract cent2->collect analysis 8. Analyze via GC-MS or LC-MS collect->analysis

Figure 2: Generalized QuEChERS workflow for NDEA analysis in food matrices.
Protocol 3: Solid-Phase Extraction (SPE) for Aqueous Matrices (e.g., Water, Biological Fluids)

This protocol outlines a general "bind and elute" SPE strategy, a common approach for cleaning and concentrating analytes from liquid samples.[21][22]

Methodology:

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric sorbent) by passing a conditioning solvent (e.g., methanol) through it.[13] This solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing a solvent similar to the sample matrix (e.g., deionized water) through it.[13] This prepares the sorbent for sample loading.

  • Sample Loading: Add the internal standard to the liquid sample and load it onto the SPE cartridge. Pass the sample through the sorbent at a slow, controlled flow rate. NDEA and other hydrophobic compounds will be retained on the sorbent.[22]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic impurities and matrix components that were not strongly retained.[13]

  • Elution: Elute the retained NDEA from the cartridge using a small volume of a strong organic solvent (e.g., methanol (B129727) or dichloromethane).[13]

  • Concentration & Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for analysis by LC-MS or GC-MS.

SPE_Workflow cluster_workflow Solid-Phase Extraction (SPE) Workflow condition 1. Condition Cartridge (e.g., Methanol) equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove Interferences) load->wash NDEA is retained elute 5. Elute Analyte (e.g., Methanol/DCM) wash->elute Interferences discarded analyze 6. Concentrate & Analyze elute->analyze

Figure 3: General workflow for a 'bind and elute' Solid-Phase Extraction (SPE).

Data Presentation: Performance of NDEA Sample Preparation Methods

The following table summarizes quantitative performance data reported for various NDEA sample preparation and analysis methods across different complex matrices.

MatrixSample Preparation MethodAnalytical TechniqueMean Recovery (%)LODLOQReference
Soy SauceQuEChERSGC-MS80.2 - 1120.4 - 0.9 µg/kg1.2 - 3.0 µg/kg[14]
Cooked BaconQuEChERSGC-MS/MS70 - 120-0.1 ng/g[17]
Dried Aquatic ProductsQuEChERS with EMR-LipidGC-MS/MS80.4 - 113.70.3 µg/kg1.0 µg/kg[18]
Air-Dried Yak MeatOne-Step QuEChERSGC-MS/MSFavorable (not specified)--[20]
Drinking & WastewaterSolid-Phase Extraction (SPE)LC-HRMS68 - 830.4 - 12 ng/L-[21]
Losartan Drug ProductN/A (Direct Injection)HPLC-UV--0.177 ppm[23]
Valsartan Drug SubstanceHeadspaceGC-MS80 - 120 (at LOQ)-~0.025 µ g/sample [1]

Note: Limits of Detection (LOD) and Quantification (LOQ) are highly dependent on the specific instrument, matrix, and validation protocol. The values presented are for comparative purposes.

References

Application Notes and Protocols for the Use of N-Nitrosodiethylamine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a potent genotoxic impurity and a probable human carcinogen, leading regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish stringent limits for its presence in pharmaceutical products.[1] Accurate and sensitive analytical methods are therefore essential for the detection and quantification of NDEA at trace levels to ensure patient safety and regulatory compliance.[1][2]

The use of an isotopically labeled internal standard, such as this compound-d4 (NDEA-d4), is a widely accepted and robust approach to ensure the accuracy and precision of NDEA quantification.[2] This application note provides detailed protocols and data for the use of NDEA-d4 as an internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow.[3] The internal standard is chemically and physically almost identical to the native analyte and thus behaves similarly during sample preparation, chromatography, and ionization.[1][3] Any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard.[3] Because the mass spectrometer can distinguish between the analyte and the internal standard by their mass-to-charge ratio (m/z), measuring the ratio of their signals allows for accurate quantification, as this ratio is unaffected by sample losses or fluctuations in instrument performance.[1]

Quantitative Data Summary

The use of NDEA-d4 as an internal standard facilitates the development of highly sensitive and robust analytical methods. The following tables summarize typical quantitative performance data from validated methods for NDEA analysis.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference(s)
Limit of Detection (LOD)0.02 µg/g[4]
Limit of Quantitation (LOQ)0.05 µg/g[4]
Linearity (r²)>0.99[4]
Recovery80-120%[5]
Precision (%RSD)≤ 10%[5]

Note: These values are indicative and may vary depending on the specific matrix and analytical instrumentation.[1]

Table 2: GC-MS Method Performance

ParameterTypical ValueReference(s)
Limit of Detection (LOD)Varies by instrument[5]
Limit of Quantitation (LOQ)1-10 ppb[6]
Linearity (r²)≥0.999[7]
Recovery70-130%[6]
Precision (%RSD)<20%[6]

Note: These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and valid analytical results. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS with NDEA-d4 as an internal standard.

Protocol 1: LC-MS/MS Analysis of NDEA in Pharmaceutical Drug Substance

This protocol provides a general guideline and may require optimization for specific drug product matrices.[1]

1. Materials and Reagents:

  • This compound (NDEA) reference standard

  • This compound-d4 (NDEA-d4) internal standard[8]

  • LC-MS grade methanol (B129727), acetonitrile, and deionized water[8]

  • LC-MS grade formic acid[8]

  • 15 mL polypropylene (B1209903) conical centrifuge tubes[8]

  • Volumetric flasks

  • 0.22 µm PVDF syringe filters[8]

2. Standard Solution Preparation:

  • NDEA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NDEA reference standard in methanol.[1]

  • NDEA-d4 Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDEA-d4 in methanol.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NDEA stock solution with a suitable solvent (e.g., 50% methanol in water).[3] Spike each calibration standard with the NDEA-d4 stock solution to achieve a constant concentration (e.g., 10 ng/mL).[3]

3. Sample Preparation:

  • Accurately weigh approximately 250-500 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.[4][9]

  • Add a precise volume of the NDEA-d4 internal standard solution.[3]

  • Add a suitable extraction solvent (e.g., 10 mL of 50% methanol).[3][9]

  • Vortex and/or sonicate the sample for 5-30 minutes to ensure complete dissolution and extraction.[3][9]

  • Centrifuge the sample at a minimum of 3000 x g for 10 minutes.[3]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[3][9]

4. LC-MS/MS Instrumental Conditions (Typical Starting Parameters):

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[4]

  • Flow Rate: 0.3-0.6 mL/min[4]

  • Gradient: Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.

  • Injection Volume: 5-10 µL[4]

  • Column Temperature: 40 °C[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[4][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

  • MRM Transitions (example):

    • NDEA: Precursor Ion (Q1) → Product Ion (Q3)

    • NDEA-d4: Precursor Ion (Q1) → Product Ion (Q3) (Note: Specific mass transitions must be optimized for the instrument in use.)[3]

5. Data Analysis:

  • Determine the peak area ratio of NDEA to NDEA-d4 in the prepared samples and standards.[1]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the NDEA calibration standards.

  • Use the calibration curve to calculate the concentration of NDEA in the sample.[1]

Protocol 2: GC-MS Headspace Analysis of NDEA in Drug Substance

This protocol is adapted from the FDA's method for the analysis of nitrosamine (B1359907) impurities.[2]

1. Materials and Reagents:

  • This compound (NDEA) reference standard

  • This compound-d4 (NDEA-d4) internal standard

  • Dimethyl sulfoxide (B87167) (DMSO)[2]

  • 20 mL headspace vials[2]

2. Standard and Sample Preparation:

  • Internal Standard Solution: Prepare a solution of NDEA-d4 in DMSO at a known concentration (e.g., 10 µg/mL).[5]

  • Sample Preparation: Accurately weigh approximately 500 mg of the drug substance into a 20 mL headspace vial.[2][5]

  • Add 4.5 mL of DMSO.[2][5]

  • Spike the sample with 0.5 mL of the NDEA-d4 internal standard solution.[2][5]

  • Immediately cap and crimp the headspace vial and mix using a vortex mixer.[5]

  • Working Standard Preparation: Prepare calibration standards in 20 mL headspace vials containing 3.5 mL of DMSO, 1.0 mL of the respective NDEA standard solution, and 0.5 mL of the NDEA-d4 internal standard solution.[5]

3. GC-MS Instrumental Conditions (Typical):

  • GC System: Gas chromatograph with a headspace autosampler

  • Column: Wax or 5% Phenyl Methyl Siloxane capillary column

  • Carrier Gas: Helium

  • Injection Mode: Headspace

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

4. Data Analysis:

  • Calculate the concentration of NDEA in the sample using the response ratio of the analyte to the internal standard and a calibration curve, similar to the LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification sample_weigh Weigh Sample (Drug Substance/Product) spike_is Spike with NDEA-d4 Internal Standard sample_weigh->spike_is extraction Add Extraction Solvent (e.g., Methanol/Water) spike_is->extraction sonicate_vortex Sonicate / Vortex extraction->sonicate_vortex centrifuge Centrifuge sonicate_vortex->centrifuge filter Filter Supernatant centrifuge->filter lc_separation LC Separation (e.g., C18 Column) filter->lc_separation std_prep Prepare Calibration Standards (NDEA + constant NDEA-d4) std_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Integrate Peak Areas (NDEA and NDEA-d4) ms_detection->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Calculate NDEA Concentration in Sample calibration_curve->quantification

Caption: General workflow for NDEA analysis using an internal standard.[2]

logic_diagram analyte NDEA (Analyte) Unknown Amount sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is NDEA-d4 (Internal Standard) Known Amount Added is->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS or GC-MS) sample_prep->instrument_analysis response_ratio Measure Response Ratio (NDEA / NDEA-d4) instrument_analysis->response_ratio calibration Compare to Calibration Curve response_ratio->calibration final_concentration Accurate NDEA Concentration calibration->final_concentration compensation_label Matrix Effects, Sample Loss, Instrument Variability

References

Application Notes and Protocols for Inducing Liver Tumorigenesis with N-Nitrosodiethylamine (NDEA) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced models of cancer are invaluable tools in oncology research, enabling the study of tumorigenesis and the evaluation of novel therapeutic agents. N-nitrosodiethylamine (NDEA), a potent hepatocarcinogen, is widely used to induce liver tumors in rodents that closely mimic the histopathological and molecular characteristics of human hepatocellular carcinoma (HCC).[1][2] This document provides detailed protocols for inducing liver tumorigenesis in mice using NDEA, covering various experimental designs to suit different research objectives.

The protocols outlined below are based on established methodologies and offer flexibility in terms of tumor induction timeline and the use of tumor promoters.[3][4][5] These models are critical for investigating the molecular mechanisms of hepatocarcinogenesis, identifying potential biomarkers, and for the preclinical assessment of anti-cancer drugs.[6]

Key Concepts in NDEA-Induced Hepatocarcinogenesis

NDEA-induced liver tumorigenesis is a multi-step process that recapitulates the initiation-promotion-progression sequence of chemical carcinogenesis.[1]

  • Initiation: NDEA is metabolically activated by cytochrome P450 enzymes in the liver, leading to the formation of reactive electrophiles that cause DNA damage and mutations in hepatocytes.[7][8]

  • Promotion: This stage involves the clonal expansion of initiated cells. This can be accelerated by using promoting agents like phenobarbital (B1680315) (PB) or thioacetamide (B46855) (TAA), or by physiological conditions that stimulate cell proliferation, such as in young, developing animals.[2][3][5]

  • Progression: This final stage is characterized by the development of benign adenomas and their subsequent progression to malignant hepatocellular carcinomas.[9]

Experimental Protocols

Several protocols have been established for NDEA-induced liver tumorigenesis in mice, each with its own advantages and specific applications. The choice of protocol often depends on the desired tumor latency, incidence, and the specific research question.

Protocol 1: Single NDEA Injection in Neonatal/Young Mice

This is a widely used and effective protocol for inducing HCC with a relatively long latency period. The high rate of hepatocyte proliferation in young mice makes them particularly susceptible to NDEA's carcinogenic effects.[2][3][5]

Materials:

  • This compound (NDEA)

  • Sterile saline solution (0.9% NaCl)

  • 2-week-old male mice (C57BL/6J or other susceptible strains)[1]

  • Appropriate syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of NDEA Solution: Prepare a fresh solution of NDEA in sterile saline. A common concentration is 5 mg/mL.[10] Handle NDEA with extreme caution in a chemical fume hood, as it is a potent carcinogen.

  • Animal Dosing: Weigh each 14-day-old mouse pup.

  • Injection: Administer a single intraperitoneal (i.p.) injection of NDEA at a dose of 25 mg/kg body weight.[1][10]

  • Monitoring: Monitor the animals regularly for signs of toxicity. Tumor development typically occurs between 8 to 12 months post-injection.[2][3]

Protocol 2: Multiple NDEA Injections in Adult Mice

This protocol is suitable for inducing tumors in adult mice and can result in a shorter latency period compared to the single-dose neonatal model.

Materials:

  • This compound (NDEA)

  • Sterile saline solution (0.9% NaCl)

  • 5 to 6-week-old male mice (e.g., BALB/c)[11][12]

  • Syringes and needles for i.p. injection

Procedure:

  • NDEA Preparation: Prepare a fresh solution of NDEA in sterile saline.

  • Dosing Regimen: Administer weekly i.p. injections of NDEA for a defined period. A representative protocol involves:

    • 75 mg/kg body weight of NDEA weekly for 3 weeks.[11][13]

    • Followed by 100 mg/kg body weight of NDEA weekly for the next 3 weeks.[11][13]

  • Monitoring: Observe the mice for any adverse effects. Liver nodules may start to appear around 22 weeks after the last injection, with HCC developing later.[11]

Protocol 3: Two-Stage Model (NDEA Initiation with Promoter)

This model is designed to mimic the distinct stages of carcinogenesis and can accelerate tumor development.

Materials:

  • This compound (NDEA)

  • Sterile saline solution (0.9% NaCl)

  • Tumor promoter: Phenobarbital (PB) or Thioacetamide (TAA)

  • Adult male mice

  • Syringes and needles for i.p. injection

Procedure:

  • Initiation: Administer a single i.p. injection of NDEA (e.g., 90 mg/kg body weight).[14]

  • Promotion: Two weeks after NDEA injection, begin administration of the tumor promoter.

    • Phenobarbital (PB): Administer PB in the drinking water (0.05% - 0.07%) or diet.[14]

    • Thioacetamide (TAA): Administer TAA via i.p. injection (e.g., 300 mg/kg, three times a week for 4 weeks).[6]

  • Duration: Continue the promoter treatment for a specified period (e.g., up to 90 weeks for PB).[14] This protocol can lead to the rapid development of altered hepatic foci and visible nodules.[3][5]

Data Presentation: Summary of NDEA Dosing Protocols

Protocol Mouse Strain Age at NDEA Administration NDEA Dose and Route Promoter Typical Tumor Latency Tumor Incidence Reference(s)
Single InjectionC57BL/6J14 days25 mg/kg, i.p.None8-12 monthsHigh[1][2]
Single InjectionC57BL/615 days5 µg/g, i.p.NoneAdenoma at 44 weeks, HCC at 68 weeks21.4% at 35 weeks[3][5]
Multiple InjectionsBALB/c5 weeks75 mg/kg weekly for 3 weeks, then 100 mg/kg weekly for 3 weeks, i.p.NoneNodules at 22 weeks, HCC at 32 weeks64% HCC at 32 weeks[11]
Two-StageC3H/He, B6C3F1Adult90 mg/kg, i.p.Phenobarbital (PB)Up to 90 weeksHigh[14]
Two-StageNot specifiedAdult200 mg/kg, i.p.Thioacetamide (TAA)Tumors induced after TAA treatmentHigh
Multiple InjectionsC57BL/62 weeks20 mg/kg initially, then 30 mg/kg, followed by 50 mg/kg for 6 weeks, i.p.None or TAA24 weeksHigh[4][5][7]

Monitoring and Analysis

Tumor Progression Monitoring:

  • Ultrasound Imaging: High-resolution ultrasound can be used for non-invasive, longitudinal monitoring of tumor development in live animals.[1][15]

  • Serum Biomarkers: Blood samples can be collected to measure liver injury and cancer markers such as:

    • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for liver damage.[7][11]

    • Alpha-fetoprotein (AFP) as a tumor marker.[7][12]

Histological and Molecular Analysis:

  • Gross Examination: At the end of the study, livers should be excised, weighed, and the number and size of tumors recorded.

  • Histopathology: Liver tissues should be fixed in formalin and embedded in paraffin. Sections can be stained with:

    • Hematoxylin and Eosin (H&E): To observe the overall tissue architecture, identify preneoplastic lesions (foci of cellular alteration), adenomas, and carcinomas.[9][16][17]

    • Reticulin (B1181520) Staining: To assess the liver architecture. Loss of the normal reticulin network is indicative of neoplastic growth.[9]

    • Ki-67 Staining: To assess cell proliferation rates within the tumors.[9]

  • Molecular Analysis: Tumorous and non-tumorous liver tissues can be used for molecular analyses, such as RNA sequencing to study gene expression changes.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling events in NDEA-induced hepatocarcinogenesis and a typical experimental workflow.

NDEA_Metabolism_and_Carcinogenesis cluster_Metabolism Hepatic Metabolism cluster_Cellular_Effects Cellular Effects cluster_Tumorigenesis Tumorigenesis NDEA NDEA (this compound) CYP450 Cytochrome P450 (e.g., CYP2E1) NDEA->CYP450 Bioactivation Reactive_Intermediates Reactive Ethylating Agents (e.g., Ethyldiazonium ion) CYP450->Reactive_Intermediates DNA_Adducts DNA Adducts (e.g., O6-ethylguanine) Reactive_Intermediates->DNA_Adducts DNA Alkylation Mutations Somatic Mutations (e.g., Hras, Braf) DNA_Adducts->Mutations During DNA Replication Cell_Proliferation Increased Cell Proliferation Mutations->Cell_Proliferation Apoptosis_Resistance Resistance to Apoptosis Mutations->Apoptosis_Resistance Preneoplastic_Foci Preneoplastic Foci Cell_Proliferation->Preneoplastic_Foci Apoptosis_Resistance->Preneoplastic_Foci Adenoma Hepatocellular Adenoma Preneoplastic_Foci->Adenoma Progression HCC Hepatocellular Carcinoma (HCC) Adenoma->HCC Malignant Transformation

Caption: NDEA bioactivation and subsequent molecular events leading to liver tumorigenesis.

Experimental_Workflow start Start: Select Mouse Strain and Age protocol_selection Select NDEA Protocol (Single vs. Multiple Dose vs. Two-Stage) start->protocol_selection ndea_prep Prepare NDEA Solution protocol_selection->ndea_prep injection NDEA Administration (Intraperitoneal Injection) ndea_prep->injection monitoring Longitudinal Monitoring - Body Weight - Clinical Signs - Ultrasound Imaging (optional) - Serum Biomarkers (optional) injection->monitoring endpoint Endpoint Reached (Pre-defined time or clinical signs) monitoring->endpoint euthanasia Euthanasia and Necropsy endpoint->euthanasia data_collection Data Collection - Liver Weight - Tumor Count and Size euthanasia->data_collection analysis Sample Analysis data_collection->analysis histology Histopathology (H&E, Reticulin, Ki67) analysis->histology molecular Molecular Analysis (e.g., RNA-seq, Western Blot) analysis->molecular

Caption: A typical experimental workflow for an NDEA-induced liver cancer study in mice.

References

Application Notes and Protocols for Ames Test of N-Nitrosodiethylamine (NDEA) Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a potent carcinogenic compound belonging to the nitrosamine (B1359907) class.[1] Its mutagenic potential is a critical aspect of its toxicological profile. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to assess the mutagenic properties of chemical substances.[2] This document provides a detailed protocol for evaluating the mutagenicity of NDEA using an enhanced Ames test, which is recommended for this class of compounds due to their requirement for metabolic activation to exert their mutagenic effects.[3][4]

Principle of the Ames Test

The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis.[2][5] The assay determines the ability of a test substance to cause reverse mutations (reversions) in these bacteria, allowing them to grow on a minimal medium devoid of the specific amino acid.[5] Many compounds, including NDEA, are not directly mutagenic and require metabolic activation by liver enzymes to become mutagenic.[2] This is mimicked in the in vitro test by the addition of a post-mitochondrial fraction (S9) from the livers of rodents (typically rats or hamsters) that have been treated with enzyme-inducing agents.[4][5]

Data Presentation: Mutagenicity of NDEA

The mutagenic activity of NDEA is dependent on the bacterial strain, the concentration of NDEA, and the metabolic activation system used. The following table summarizes representative quantitative data from Ames test studies on NDEA.

Bacterial StrainNDEA Concentration (µ g/plate )Metabolic Activation (S9)Fold Increase in Revertants (approx.)Reference
S. typhimurium TA153525 - 1000β-naphthoflavone/phenobarbital-induced rat liver S9Up to 15-fold over baseline[1]
S. typhimurium TA100Not SpecifiedHamster-induced liver S9 (10%)Readily detected[6]
E. coli WP2uvrA(pKM101)Not SpecifiedHamster-induced liver S9 (10%)Readily detected[6]

Note: The mutagenic response is dose-dependent. It is crucial to perform a dose-range finding study to determine the appropriate concentration range for NDEA that is not overly toxic to the bacteria.[5]

Experimental Protocol: Enhanced Ames Test for NDEA

This protocol is based on recommendations for testing nitrosamines to enhance the sensitivity of the assay.[4][7]

Materials and Reagents
  • Bacterial Strains:

    • Salmonella typhimurium strains TA98, TA100, TA1535, TA1537[4][8]

    • Escherichia coli strain WP2 uvrA (pKM101)[4]

    • (Store and maintain cultures as per supplier's instructions to ensure genetic integrity)[9]

  • This compound (NDEA): Analytical grade.

  • Solvent/Vehicle: Water or methanol (B129727) is recommended.[10]

  • Positive Controls:

    • Without S9 activation: A direct-acting mutagen appropriate for each strain (e.g., 4-nitroquinoline-N-oxide for TA98 and TA100).[11]

    • With S9 activation: A known pro-mutagen requiring metabolic activation (e.g., 2-aminoanthracene (B165279) for TA100). For nitrosamine-specific controls, NDEA itself can be used.[12]

  • Negative Control: The solvent/vehicle used to dissolve the NDEA.

  • S9 Fraction: Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone-induced hamster or rat liver S9. 30% hamster liver S9 is often recommended for enhanced sensitivity with nitrosamines.[3][4][13]

  • S9 Cofactor Mix: (e.g., NADP, Glucose-6-phosphate)

  • Media and Buffers:

Experimental Procedure

2.1. Preparation of Bacterial Cultures:

  • Inoculate each bacterial tester strain into separate flasks containing nutrient broth.

  • Incubate overnight at 37°C with shaking until the cultures reach the late exponential or early stationary phase of growth.[7]

2.2. Preparation of Test Solutions:

  • Prepare a stock solution of NDEA in a suitable solvent (e.g., water or methanol).

  • Perform serial dilutions to obtain the desired test concentrations.

2.3. Pre-incubation Assay:

  • For each bacterial strain and for both with and without S9 mix conditions, label sterile tubes for each NDEA concentration, positive control, and negative control.

  • To each tube, add the following in order:

    • 500 µL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

    • 100 µL of bacterial culture.

    • 50 µL of the NDEA test solution, positive control, or negative control.

  • Incubate the mixture at 37°C for 30 minutes with gentle shaking. This pre-incubation step is crucial for the metabolic activation of NDEA.[4][7]

2.4. Plating and Incubation:

  • After the pre-incubation period, add 2 mL of molten top agar (kept at ~45°C) to each tube.

  • Vortex briefly and pour the entire contents onto the surface of minimal glucose agar plates.

  • Gently tilt and rotate the plates to ensure even distribution of the top agar.

  • Allow the top agar to solidify completely.

  • Invert the plates and incubate at 37°C for 48-72 hours.

2.5. Data Collection and Analysis:

  • Count the number of revertant colonies on each plate.

  • Examine the background bacterial lawn for signs of cytotoxicity, which may be indicated by a thinning or absence of the lawn at higher concentrations of NDEA.[5]

  • A positive result is generally defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the negative control.[5]

Visualizations

Metabolic Activation of NDEA

The mutagenicity of NDEA is dependent on its metabolic activation by cytochrome P450 enzymes in the S9 mix. The following diagram illustrates this simplified pathway.

G NDEA This compound (NDEA) (Pro-mutagen) CYP450 Cytochrome P450 (e.g., CYP2E1 in S9 mix) NDEA->CYP450 α-hydroxylation AlphaHydroxy α-hydroxy-N-nitrosodiethylamine (Unstable intermediate) CYP450->AlphaHydroxy Acetaldehyde Acetaldehyde AlphaHydroxy->Acetaldehyde Ethyldiazonium Ethyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Ethyldiazonium DNA_Adducts DNA Adducts (e.g., O6-ethylguanine) Ethyldiazonium->DNA_Adducts Alkylation of DNA Mutation DNA Mutation (Reversion) DNA_Adducts->Mutation

Caption: Metabolic activation of NDEA to its ultimate mutagenic form.

Experimental Workflow for the Ames Test of NDEA

The following diagram outlines the key steps in the enhanced Ames test protocol for NDEA.

G cluster_prep Preparation cluster_assay Pre-incubation Assay cluster_plating Plating and Incubation cluster_analysis Data Analysis Prep_Bacteria 1. Prepare Overnight Bacterial Cultures Mix 4. Combine Bacteria, NDEA, and S9 Mix (or buffer) Prep_Bacteria->Mix Prep_NDEA 2. Prepare NDEA Test Solutions Prep_NDEA->Mix Prep_S9 3. Prepare S9 Mix (+S9 conditions) Prep_S9->Mix Incubate_30min 5. Incubate at 37°C for 30 minutes Mix->Incubate_30min Add_TopAgar 6. Add Top Agar Incubate_30min->Add_TopAgar Pour_Plates 7. Pour onto Minimal Agar Plates Add_TopAgar->Pour_Plates Incubate_48h 8. Incubate at 37°C for 48-72 hours Pour_Plates->Incubate_48h Count 9. Count Revertant Colonies Incubate_48h->Count Analyze 10. Analyze for Dose-Response and Fold-Increase Count->Analyze

Caption: Workflow of the enhanced pre-incubation Ames test for NDEA.

References

Application Note: Determination of Volatile Nitrosamines in Sartans by Headspace GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent discoveries of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in angiotensin II receptor blocker (ARB) medications, commonly known as sartans, have raised significant safety concerns.[1][2][3] These compounds are classified as probable human carcinogens, and their presence in pharmaceuticals is considered unacceptable.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine (B1359907) impurities in drug products.[4]

This application note provides a detailed protocol for the sensitive and reliable quantification of volatile nitrosamines in sartan drug substances and products using a headspace gas chromatography-mass spectrometry (HS-GC-MS) method. The headspace technique is advantageous as it minimizes matrix interference and prevents contamination of the GC-MS system, leading to robust and reliable results.[5][6]

Experimental Protocols

This section details the necessary reagents, standards, and step-by-step procedures for sample preparation and analysis. The method is based on established protocols and scientific publications.[1][7][8]

Materials and Reagents
  • Solvents: Dimethyl sulfoxide (B87167) (DMSO, >99.5%), Dichloromethane (DCM), Methanol (MeOH)

  • Standards: N-Nitrosodimethylamine (NDMA), this compound (NDEA), N-Nitrosoethylisopropylamine (NEIPA), N-Nitrosodiisopropylamine (NDIPA) certified reference standards.

  • Internal Standards: NDMA-d6, NDEA-d4

  • Vials: 20 mL headspace vials with Teflon/Silicone septa caps.

  • Sartan Samples: Active Pharmaceutical Ingredient (API) or finished drug product.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each nitrosamine and internal standard in methanol.

  • Intermediate Standard Mix (e.g., 10 µg/mL): Dilute the stock solutions in DMSO to create a mixed standard solution.

  • Working Standard Solutions: Prepare a series of calibration standards by further diluting the intermediate standard mix with DMSO in 20 mL headspace vials. A typical calibration curve might range from 0.05 µg/mL to 100 µg/mL.[3][9] For working standards, a 1.0 mL aliquot of the calibration standard and 0.5 mL of the internal standard mix are added to a headspace vial containing 3.5 mL of DMSO.[7]

Sample Preparation

For Drug Substance (API):

  • Accurately weigh approximately 500 mg of the sartan drug substance into a 20 mL headspace vial.[1]

  • Add 4.5 mL of DMSO and 0.5 mL of the internal standard mix solution to the vial.[7]

  • Immediately cap and crimp the vial.

  • Vortex the vial to ensure the sample is completely dissolved.[1]

For Drug Product (Tablets):

  • For tablets, if coated, remove the coating. Finely grind at least five tablets to obtain a homogenous powder.[8]

  • Accurately weigh a portion of the ground tablet powder equivalent to a specific amount of the active ingredient (e.g., 320 mg of valsartan) into a 20 mL headspace vial.[7]

  • Add 4.5 mL of DMSO and 0.5 mL of the internal standard mix solution to the vial.[7]

  • Immediately cap and crimp the vial.

  • Let the vial sit for approximately 10 minutes, then shake using a mechanical wrist-action shaker for at least 30 minutes or until the tablet contents are well-dispersed.[1]

HS-GC-MS Analysis Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Weigh Sartan Sample (API or Tablet Powder) add_dmso Add DMSO & Internal Standard to Headspace Vial prep_sample->add_dmso prep_std Prepare Calibration Standards & Internal Standards prep_std->add_dmso cap_vortex Cap, Crimp, and Vortex/Shake add_dmso->cap_vortex hs_sampler Headspace Autosampler Incubation & Injection cap_vortex->hs_sampler Transfer Vials gc_sep Gas Chromatographic Separation (e.g., DB-Wax column) hs_sampler->gc_sep ms_detect Mass Spectrometric Detection (SIM or MRM mode) gc_sep->ms_detect peak_integration Peak Integration & Identification ms_detect->peak_integration Acquire Data calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Nitrosamines calibration->quantification report Reporting Results (ppm) quantification->report

Caption: Workflow for Nitrosamine Analysis in Sartans by HS-GC-MS.

Instrumental Parameters

The following are typical instrumental parameters. These should be optimized for the specific instrument and application.

Parameter Value
Headspace Autosampler
Oven Temperature80 - 120 °C
Needle Temperature130 - 150 °C
Transfer Line Temperature150 - 170 °C
Incubation Time15 - 30 min
Injection Volume1 mL
Gas Chromatograph
ColumnDB-Wax, 30 m x 0.25 mm, 0.5 µm film thickness, or equivalent[1][7]
Carrier GasHelium, constant flow at 1 mL/min[8]
Inlet Temperature250 °C[8]
Injection ModeSplitless[8]
Oven ProgramInitial 40°C for 2 min, ramp at 20°C/min to final temperature[6]
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV[10]
Ion Source Temperature230 °C[10]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[8][10]
Monitored Ions (m/z)NDMA: 74, NDEA: 102, NEIPA: 116, NDIPA: 130[5][6]

Data Presentation and Quantitative Performance

The method should be validated according to ICH Q2(R1) guidelines.[8] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity

The method should demonstrate excellent linearity over the concentration range, with correlation coefficients (R²) typically greater than 0.99.[3][9]

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method is critical for detecting nitrosamines at the low levels required by regulatory agencies.

Nitrosamine Impurity LOD (ppm) LOQ (ppm) Reference
NDMA0.01 - 0.050.05 - 0.3[1][7]
NDEA0.010.05[7]
NEIPA0.0250.05[7]
NDIPA0.0250.05[7]

Note: LOD and LOQ values can vary depending on the specific sartan matrix and instrumentation.

Accuracy and Precision

Accuracy is typically assessed by spike-recovery experiments at different concentration levels, with recovery values expected to be within 80-120%.[8] Precision, measured as the relative standard deviation (%RSD), should be ≤ 15%.[3][9]

Parameter Acceptance Criteria Reference
Accuracy85-115% Recovery[3][9]
Precision (%RSD)≤ 10%[3][9]

Conclusion

The headspace GC-MS method described provides a robust, sensitive, and selective approach for the routine quality control of volatile nitrosamine impurities in sartan drug substances and products. The simple sample preparation and high sensitivity of the method make it suitable for high-throughput analysis, enabling pharmaceutical manufacturers to ensure the safety and quality of their products in compliance with global regulatory standards.

References

Application Note: Determination of N-Nitrosodiethylamine (NDEA) in Water Samples by Solid-Phase Extraction (SPE) Coupled with GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosodiethylamine (NDEA) is a probable human carcinogen that can be found in various water sources, often as a byproduct of disinfection processes.[1] Its presence, even at trace ng/L levels, is a significant public health concern, necessitating robust and sensitive analytical methods for its quantification.[1] This application note details a method for the extraction and concentration of NDEA from water samples using solid-phase extraction (SPE), followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Isotope dilution using this compound-d4 (NDEA-d4) as an internal standard is employed to ensure high accuracy and precision by compensating for matrix effects and variations in extraction efficiency.[1]

Principle

This method utilizes a solid-phase extraction cartridge, commonly packed with coconut charcoal or graphitized carbon, to adsorb NDEA from a water sample.[2][3][4] After loading the sample, the cartridge is washed and dried, and the retained NDEA is then eluted with an organic solvent, typically dichloromethane (B109758).[4] The eluate is concentrated before being analyzed by GC-MS/MS. This procedure allows for the concentration of the analyte from a large sample volume, enabling the detection and quantification of NDEA at very low levels.

Experimental Protocols

1. Sample Collection and Preservation

  • Collect water samples in 1-liter amber glass bottles to prevent photodegradation of nitrosamines.[1]

  • If the water contains residual chlorine, it should be dechlorinated by adding sodium thiosulfate.

  • Samples should be stored at a low temperature and extracted as soon as possible, ideally within 7 days of collection.[1]

2. Materials and Reagents

  • SPE Cartridges: Supelclean™ ENVI-Carb™ (0.5 g/6 mL) or equivalent coconut charcoal cartridges.

  • Reagents: Dichloromethane (DCM), Methanol (MeOH), Reagent Water (HPLC grade or equivalent), Nitrogen gas.

  • Standards: NDEA and this compound-d10 (NDEA-d10) or NDEA-d4 as an internal standard.[1][3]

3. Solid-Phase Extraction (SPE) Protocol

This protocol is based on methodologies described in various validated methods, including those similar to US EPA Method 521.[4][5]

  • Internal Standard Spiking: To a 500 mL aliquot of the water sample, add a known concentration of NDEA-d4 or NDEA-d10 internal standard solution (e.g., 20 ng/L).[1]

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 6 mL of dichloromethane.

    • Follow with 6 mL of methanol.

    • Activate the cartridge by passing 9 mL of reagent water. Ensure the cartridge does not go dry before sample loading.

  • Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a controlled flow rate of approximately 10-15 mL/min.[1][3]

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, rinse the cartridge with 5 mL of reagent water.[3]

    • Dry the cartridge thoroughly by drawing air or nitrogen through it under vacuum for at least 10 minutes. This step is critical for good recovery.[2][3]

  • Elution:

    • Elute the trapped analytes by passing 10 mL of dichloromethane through the cartridge at a flow rate of approximately 5 mL/min.[3]

    • Collect the eluate in a suitable collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1][5]

4. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Column: A suitable capillary column, such as a DB-624 or equivalent.[3]

  • Injection: A 2 µL injection volume is typically used.[3]

  • Temperature Program:

    • Initial temperature: 35°C, hold for 1.0 min.

    • Ramp 1: 5°C/min to 120°C.

    • Ramp 2: 3°C/min to 145°C.

    • Ramp 3: 35°C/min to 250°C, hold for 4.64 min.[3]

  • MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of NDEA and its internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of NDEA in water samples using SPE and GC-MS/MS, as reported in various studies.

ParameterNDEA ValueNotesSource(s)
Recovery Rate 71.5% - 88.0%In drinking water, using a graphitized carbon SPE column.
77% - 106%In fortified drinking water samples.[4]
54.4%Moderate recovery noted in one study, emphasizing the need for proper drying.[2]
~98%In fortified reagent water.[6]
Relative Standard Deviation (RSD) 2.29% - 3.64%For replicate analyses in drinking water.
< 11%For replicate analyses in fortified drinking and reagent water.[4]
4% - 8%For initial demonstration of capability study.[6]
Method Detection Limit (MDL) ≤10 ng/LRequirement for a 1000 mL water sample.
0.5 - 1.4 ng/LAchieved with improved drying of the sorbent.[2]
Limit of Quantification (LOQ) 0.13 µg/mL (in eluate)From a method developed for a pharmaceutical product, for reference.[7]

Mandatory Visualization

SPE_Workflow_for_NDEA_in_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 500 mL Water Sample Spike Spike with NDEA-d4 Internal Standard Sample->Spike Condition Condition SPE Cartridge (DCM, MeOH, Water) Load Load Sample (10-15 mL/min) Condition->Load Wash_Dry Wash with Water & Dry with Nitrogen (10 min) Load->Wash_Dry Elute Elute with Dichloromethane Wash_Dry->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate GCMS Analyze by GC-MS/MS Concentrate->GCMS Quantify Quantify NDEA GCMS->Quantify

References

Quantifying N-Nitrosodiethylamine (NDEA) Exposure and Metabolite Formation In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodiethylamine (NDEA) is a potent hepatocarcinogenic and mutagenic compound found in various environmental sources and as a contaminant in some pharmaceuticals. Understanding its in vivo behavior, particularly its metabolic activation and the formation of metabolites, is crucial for toxicological risk assessment and in the development of safer pharmaceuticals. These application notes provide a comprehensive overview of the methodologies used to quantify NDEA exposure and the formation of its metabolites in vivo. Detailed experimental protocols for rodent studies, sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data presentation are included to guide researchers in this critical area of study.

Metabolic Activation of NDEA

The primary pathway for NDEA's metabolic activation is through cytochrome P450 enzymes (CYPs), particularly CYP2E1.[1][2] This process involves the hydroxylation of the α-carbon of one of the ethyl groups, leading to the formation of an unstable intermediate. This intermediate then rearranges, releasing acetaldehyde (B116499) and water to form an unstable ethyldiazonium ion, which is a potent ethylating agent that can form adducts with DNA.[1] A minor metabolic pathway involves β-hydroxylation, which results in a hydroxyethyldiazonium ion that can also hydroxyethylate DNA.

NDEA_Metabolism NDEA This compound (NDEA) alpha_hydroxylation α-Hydroxylation (CYP2E1) NDEA->alpha_hydroxylation Major Pathway beta_hydroxylation β-Hydroxylation (Minor Pathway) NDEA->beta_hydroxylation unstable_intermediate_alpha N-Nitroso(1-hydroxyethyl)ethylamine alpha_hydroxylation->unstable_intermediate_alpha unstable_intermediate_beta N-Nitroso(2-hydroxyethyl)ethylamine beta_hydroxylation->unstable_intermediate_beta ethyldiazonium Ethyldiazonium Ion unstable_intermediate_alpha->ethyldiazonium - Acetaldehyde - Water hydroxyethyldiazonium Hydroxyethyldiazonium Ion unstable_intermediate_beta->hydroxyethyldiazonium - Formaldehyde - Water DNA_adducts DNA Ethylation (e.g., O4-ethyldeoxythymidine) ethyldiazonium->DNA_adducts hydroxyethyl_DNA_adducts DNA Hydroxyethylation hydroxyethyldiazonium->hydroxyethyl_DNA_adducts acetaldehyde Acetaldehyde water Water

Caption: Metabolic activation pathway of NDEA.

Experimental Protocols

In Vivo Rodent Study for NDEA Exposure

This protocol outlines a typical in vivo study in rats to assess NDEA toxicity and metabolite formation.

1. Animal Model:

  • Species: Male Wistar or Fischer 344 rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Experimental Design:

  • Groups:

    • Group 1: Control (vehicle administration, e.g., saline).

    • Group 2: Low-dose NDEA.

    • Group 3: Mid-dose NDEA.

    • Group 4: High-dose NDEA.

  • Dosing: NDEA can be administered via oral gavage, intraperitoneal (i.p.) injection, or in drinking water. For acute studies, a single dose is often used, while chronic studies may involve daily or weekly administration. Doses can range from low levels (e.g., 0.01 mg/kg) to higher, hepatotoxic levels (e.g., 200 mg/kg), depending on the study's objectives.

  • Duration: The study duration can vary from a few hours for pharmacokinetic studies to several weeks or months for carcinogenicity studies.

3. Sample Collection:

  • Blood: Blood samples can be collected at various time points post-administration via tail vein, saphenous vein, or terminal cardiac puncture. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge. For serum, allow blood to clot before centrifugation.

  • Urine: House animals in metabolic cages for timed urine collection.

  • Tissues: At the end of the study, euthanize animals and collect tissues of interest (e.g., liver, kidney, lung). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

Experimental_Workflow start Start: In Vivo Study animal_prep Animal Acclimatization (e.g., Male Wistar Rats) start->animal_prep grouping Grouping and Dosing - Control (Vehicle) - Low, Mid, High Dose NDEA animal_prep->grouping admin NDEA Administration (e.g., Oral Gavage, i.p. Injection) grouping->admin sample_collection Sample Collection (Time-course or Terminal) - Blood (Plasma/Serum) - Urine (Metabolic Cages) - Tissues (Liver, Kidney, etc.) admin->sample_collection sample_prep Sample Preparation - Protein Precipitation (Plasma/Serum) - Homogenization (Tissues) - Solid Phase Extraction (Urine) sample_collection->sample_prep analysis LC-MS/MS Analysis - Quantification of NDEA - Quantification of Metabolites sample_prep->analysis data_analysis Data Analysis - Pharmacokinetic Modeling - Statistical Analysis analysis->data_analysis end End: Report and Interpretation data_analysis->end

Caption: General experimental workflow for in vivo NDEA studies.
Sample Preparation for LC-MS/MS Analysis

1. Plasma/Serum:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated NDEA).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Urine:

  • Dilution and Filtration: Dilute urine samples (e.g., 1:10) with mobile phase and filter through a 0.22 µm syringe filter.

  • Solid Phase Extraction (SPE) (Optional for higher sensitivity):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the diluted urine sample.

    • Wash the cartridge with water.

    • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute as described for plasma.

3. Tissues (e.g., Liver):

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Extraction: Add ice-cold acetonitrile (containing internal standard) to the homogenate, vortex, and centrifuge to precipitate proteins.

  • Supernatant Processing: Process the supernatant as described for plasma samples.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for NDEA and its metabolites should be optimized.

Quantitative Data

The following tables summarize representative quantitative data from in vivo NDEA studies. It is important to note that direct quantification of NDEA's primary hydroxylated metabolites in circulation is challenging due to their instability. Therefore, many studies focus on the parent compound's pharmacokinetics or the measurement of stable downstream markers like DNA adducts or liver injury biomarkers.

Table 1: Pharmacokinetic Parameters of N-Nitrosodimethylamine (NDMA) in Rats (as a reference for nitrosamine (B1359907) pharmacokinetics)

ParameterIntravenous (1.35 µmol/kg)Oral (2.02 µmol/kg)Oral (4.05 µmol/kg)
Terminal Half-life (t½) 10 min--
Total Systemic Blood Clearance 39 ml/min/kg--
Apparent Volume of Distribution 297 ml/kg--
Apparent Bioavailability -8%-

Data adapted from a study on NDMA pharmacokinetics in rats, which can provide insights into the general behavior of small nitrosamines in vivo.[3]

Table 2: Dose-Dependent Effects of NDEA on Serum Biomarkers of Liver Injury in Wistar Rats (7 days post-single i.p. injection)

Treatment GroupDose (mg/kg)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)
Control 0 (Saline)45.3 ± 3.882.1 ± 5.2112.5 ± 8.7
Low Dose 10098.6 ± 7.1155.4 ± 9.3198.2 ± 12.4
High Dose 200152.8 ± 11.5234.7 ± 15.8285.6 ± 18.1

* p < 0.05 compared to control. Data are presented as mean ± standard deviation. This table illustrates how NDEA exposure can be quantified indirectly through its biological effects.[4]

Table 3: Quantification of NDEA-Derived DNA Adducts in Rat Liver

NDEA DoseO⁶-ethylguanine (adducts per 10⁶ nucleotides)
Low Dose Data not consistently available in literature
High Dose Proportional to the administered dose

Formation of DNA adducts, such as O⁶-ethylguanine, is directly related to the metabolic activation of NDEA and is often used as a biomarker of the biologically effective dose.[1][5]

Conclusion

The quantification of NDEA exposure and its metabolite formation in vivo is a multi-faceted process requiring careful experimental design and sensitive analytical techniques. The protocols and data presented here provide a framework for researchers to conduct robust studies to evaluate the pharmacokinetics and toxicodynamics of NDEA. While the direct measurement of reactive metabolites remains a challenge, a combination of parent drug quantification, biomarker analysis (e.g., liver enzymes), and DNA adduct measurement can provide a comprehensive understanding of NDEA's in vivo behavior and its associated risks. Future research focusing on the development of methods to trap and quantify unstable reactive metabolites will further enhance our ability to assess the risks associated with NDEA exposure.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in NDEA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the analysis of N-nitrosodiethylamine (NDEA) and other nitrosamines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect NDEA analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (NDEA) in the mass spectrometer's ion source. This competition for ionization leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] In trace-level analysis of NDEA, even minor ion suppression can lead to false negatives or results that are below the required detection limits.[2]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis of nitrosamines?

A2: Common causes of ion suppression include non-volatile salts and buffers from the mobile phase, pharmaceutical excipients, endogenous substances from the sample matrix like lipids and proteins, and co-eluting drug degradation products.[2] These interfering substances can compete with NDEA for ionization in the ion source, particularly when using electrospray ionization (ESI).[1]

Q3: How can I determine if my NDEA analysis is affected by ion suppression?

A3: A common method to assess ion suppression is the post-extraction spike experiment.[3] This involves comparing the peak area of NDEA in a standard solution prepared in a pure solvent to the peak area of NDEA spiked into an extracted blank matrix sample at the same concentration. A significantly lower peak area in the matrix sample indicates the presence of ion suppression.[4] Other signs of matrix effects include poor reproducibility of results and non-linear calibration curves.[3]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for NDEA analysis?

A4: A stable isotope-labeled internal standard, such as NDEA-d10, is the most effective way to compensate for ion suppression.[5][6] Since the SIL-IS has nearly identical chemical and physical properties to NDEA, it will co-elute and experience the same degree of ion suppression.[4][7] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be accurately corrected, leading to more precise and reliable results.[6][8]

Q5: Can changing the ionization source help reduce ion suppression?

A5: Yes, switching the ionization source can be an effective strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[7] For nitrosamine (B1359907) analysis, APCI is a standard ionization technique.[9] Exploring alternative ionization methods like nanoelectrospray ionization (nESI) may also offer benefits in reducing background interference.[10]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for NDEA

Possible Cause: Significant ion suppression from co-eluting matrix components.

Troubleshooting Steps:

  • Improve Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[4]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating NDEA.[11][12]

    • Liquid-Liquid Extraction (LLE): LLE can separate NDEA from the matrix based on solubility differences.[12]

    • Sample Dilution: A simple approach to reduce the concentration of matrix components, though this may also decrease the NDEA concentration.[12]

  • Optimize Chromatographic Separation: Enhancing the separation between NDEA and interfering compounds can significantly reduce ion suppression.[2]

    • Modify the Gradient Profile: Adjusting the mobile phase gradient can improve the resolution of NDEA from matrix components.[12]

    • Change the Stationary Phase: Using a different column chemistry, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, can offer different selectivity and better separation.[9][12]

  • Switch Ionization Source: If using ESI, consider switching to APCI, which is generally more robust against matrix effects from non-volatile substances.[7]

Issue 2: Inconsistent and Irreproducible Quantitative Results

Possible Cause: Variable ion suppression between different samples or injections.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using a SIL-IS like NDEA-d10 is the most reliable method to correct for variability in ion suppression and improve precision.[3]

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls to minimize variations in matrix effects.[4]

  • Incorporate Column Washing: A robust column wash step between injections can help remove strongly retained matrix components that might otherwise elute in subsequent runs and cause variable suppression.[4]

Issue 3: Non-linear Calibration Curve

Possible Cause: The concentration of matrix components is not consistent across the calibration standards, or the standards are prepared in a neat solvent while the samples are in a complex matrix.

Troubleshooting Steps:

  • Use Matrix-Matched Calibration Standards: Prepare your calibration standards in an extracted blank matrix that is free of NDEA.[2][5] This ensures that the standards experience the same matrix effects as the samples, leading to a more accurate calibration curve.

  • Verify Internal Standard Performance: Ensure that the internal standard is added at a consistent concentration to all standards and samples and that its response is stable across the analytical run.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for NDEA Recovery
Sample Preparation TechniqueAverage Recovery (%)Relative Standard Deviation (%)Key Advantages
Dilute-and-Shoot 60-85< 15Simple, fast, minimal sample manipulation.
Liquid-Liquid Extraction (LLE) 75-95< 10Good for removing highly polar or non-polar interferences.[12]
Solid-Phase Extraction (SPE) 85-110< 5Highly effective for complex matrices, provides concentration of the analyte.[11][12]

Note: The data presented are illustrative and can vary based on the specific matrix, analytical method, and laboratory conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spike

Objective: To quantitatively assess the degree of ion suppression or enhancement in the NDEA analysis.

Methodology:

  • Prepare a Blank Matrix Extract: Use a sample of the drug product or matrix that is known to be free of NDEA. Process this blank sample through the entire sample preparation procedure (e.g., extraction, SPE).[3]

  • Prepare Solution A (Analyte in Solvent): Prepare a standard solution of NDEA in the final reconstitution solvent at a known concentration (e.g., 10 ng/mL).[12]

  • Prepare Solution B (Analyte in Spiked Matrix): Spike the blank matrix extract from step 1 with the NDEA standard solution to achieve the same final concentration as Solution A.[12]

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for NDEA.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) x 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for NDEA from a Drug Product Matrix

Objective: To clean up the sample and concentrate NDEA, thereby reducing matrix effects.

Methodology:

  • Sample Preparation: Weigh and dissolve the drug product sample in an appropriate solvent.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute NDEA from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile), possibly with a modifier like formic acid.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[12]

Visualizations

Troubleshooting Workflow for Low NDEA Signal Intensity start Low NDEA Signal Intensity improve_sample_prep Improve Sample Preparation start->improve_sample_prep spe Solid-Phase Extraction (SPE) improve_sample_prep->spe For complex matrices lle Liquid-Liquid Extraction (LLE) improve_sample_prep->lle For specific interferences dilution Sample Dilution improve_sample_prep->dilution Simple approach optimize_chromatography Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography dilution->optimize_chromatography modify_gradient Modify Gradient Profile optimize_chromatography->modify_gradient change_column Change Stationary Phase optimize_chromatography->change_column switch_ionization Switch Ionization Source (e.g., to APCI) modify_gradient->switch_ionization change_column->switch_ionization end Signal Intensity Improved switch_ionization->end

Caption: A stepwise approach to troubleshooting low NDEA signal intensity.

Mechanism of Ion Suppression in LC-MS/MS cluster_lc LC System cluster_ms Mass Spectrometer lc_column LC Column coelution Co-elution of NDEA and Matrix Components lc_column->coelution ion_source Ion Source (e.g., ESI) coelution->ion_source Analytes and Matrix Enter Ion Source competition Competition for Ionization ion_source->competition suppressed_signal Suppressed NDEA Signal competition->suppressed_signal detector Detector suppressed_signal->detector

Caption: The process of ion suppression from LC separation to MS detection.

References

Technical Support Center: N-Nitrosodiethylamine (NDEA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosodiethylamine (NDEA) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive and accurate detection of NDEA.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting NDEA at trace levels?

A1: The most common and effective analytical techniques for detecting trace levels of NDEA are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods offer the high sensitivity and selectivity required to quantify NDEA in complex matrices such as active pharmaceutical ingredients (APIs), drug products, and biological samples.[1] Other techniques include Gas Chromatography with Nitrogen Chemiluminescence Detection (NCD), also known as Thermal Energy Analyzer (TEA), which is highly selective for nitrosamines.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it may have higher limits of detection.[2]

Q2: Why is the use of a deuterated internal standard, such as NDEA-d10, recommended for NDEA analysis?

A2: A deuterated internal standard (IS) like NDEA-d10 is crucial for accurate and precise quantification of NDEA, especially at trace levels.[1] This is based on the principle of isotope dilution mass spectrometry.[1] Since the deuterated standard is chemically almost identical to the native NDEA, it behaves similarly during sample preparation, extraction, chromatography, and ionization.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, it can effectively compensate for:

  • Variations in sample preparation and extraction efficiency.[1][4]

  • Matrix effects, such as ion suppression or enhancement.[1][4][5]

  • Fluctuations in instrument response.[1][4]

The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, allowing for reliable quantification based on the ratio of their signals.[1]

Q3: What are typical limits of detection (LOD) and quantification (LOQ) for NDEA analysis?

A3: The LOD and LOQ for NDEA analysis can vary depending on the sample matrix, the specific instrumentation used, and the sample preparation method. However, modern LC-MS/MS and GC-MS/MS methods can achieve detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[1] For instance, some LC-MS/MS methods have reported LOQs between 1 and 10 ppb.[1] It's important to establish these values during method validation for your specific application.

Troubleshooting Guides

This section addresses common issues encountered during NDEA analysis and provides systematic approaches to resolving them.

Issue 1: Low or No Signal for NDEA

If you are observing a weak or absent signal for NDEA, consider the following potential causes and solutions.

Troubleshooting Workflow: Low/No NDEA Signal

Low_Signal_Troubleshooting start Start: Low/No NDEA Signal prep_check Review Sample Preparation start->prep_check instrument_check Verify Instrument Performance start->instrument_check method_check Assess Method Parameters start->method_check sub_prep1 Incorrect IS Spiking? prep_check->sub_prep1 sub_prep2 Inefficient Extraction? prep_check->sub_prep2 sub_prep3 Analyte Degradation? prep_check->sub_prep3 sub_inst1 Mass Spec Tuning? instrument_check->sub_inst1 sub_inst2 Column Performance? instrument_check->sub_inst2 sub_inst3 Injection Issue? instrument_check->sub_inst3 sub_meth1 Ionization Suppression? method_check->sub_meth1 sub_meth2 Incorrect MRM Transitions? method_check->sub_meth2 sol_prep1 Solution: Verify IS concentration and addition step. sub_prep1->sol_prep1 sol_prep2 Solution: Optimize extraction solvent, shaking/sonication time. sub_prep2->sol_prep2 sol_prep3 Solution: Protect samples from light; use inhibitors if needed. sub_prep3->sol_prep3 sol_inst1 Solution: Retune MS according to manufacturer's specs. sub_inst1->sol_inst1 sol_inst2 Solution: Check for column bleed, pressure, and retention time shifts. sub_inst2->sol_inst2 sol_inst3 Solution: Check syringe, injector port, and sample volume. sub_inst3->sol_inst3 sol_meth1 Solution: Dilute sample, improve cleanup, or adjust chromatography. sub_meth1->sol_meth1 sol_meth2 Solution: Confirm MRM transitions for NDEA and IS. sub_meth2->sol_meth2 end Signal Restored sol_prep1->end sol_prep2->end sol_prep3->end sol_inst1->end sol_inst2->end sol_inst3->end sol_meth1->end sol_meth2->end

Caption: Troubleshooting workflow for low or no NDEA signal.

Detailed Steps:

  • Sample Preparation:

    • Incorrect Internal Standard Spiking: Ensure the internal standard (e.g., NDEA-d10) is added at the correct concentration to all samples and standards.

    • Inefficient Extraction: The choice of extraction solvent is critical. For sartan drug products, a common method involves using 1M Sodium Hydroxide (NaOH) followed by shaking.[6] For other drug products, methanol (B129727) is often used.[6] Optimize extraction parameters like solvent type, volume, and extraction time (vortexing/sonication).

    • Analyte Degradation: Nitrosamines can be susceptible to photolysis and degradation during sample preparation.[5] Protect samples from light and consider the use of nitrosation inhibitors like ascorbic acid or sulfamic acid if in-situ formation is a concern.[5]

  • Instrument Performance:

    • Mass Spectrometer Tuning: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications.

    • Chromatographic Column Issues: Check for loss of column performance, which can manifest as peak broadening, tailing, or shifts in retention time. High column bleed can also suppress the signal.

    • Injection Problems: Inspect the autosampler syringe for blockages and ensure the correct injection volume is being used.

  • Method Parameters:

    • Ion Suppression/Enhancement: Complex sample matrices can interfere with the ionization of NDEA, leading to a suppressed signal.[5] To mitigate this, improve sample cleanup, dilute the sample, or optimize chromatographic separation to resolve NDEA from interfering matrix components.

    • Incorrect MRM Transitions: Double-check that the correct multiple reaction monitoring (MRM) transitions for both NDEA and the internal standard are being monitored.

Issue 2: Poor Reproducibility and High Variability

Inconsistent results are a common challenge in trace-level analysis.

Logical Relationship: Factors Affecting Reproducibility

Reproducibility_Factors reproducibility Poor Reproducibility sample_prep Inconsistent Sample Preparation reproducibility->sample_prep matrix_effects Variable Matrix Effects reproducibility->matrix_effects instrument_instability Instrument Instability reproducibility->instrument_instability manual_error Manual Pipetting Errors sample_prep->manual_error inhomogeneity Sample Inhomogeneity sample_prep->inhomogeneity temp_fluctuations Temperature Fluctuations instrument_instability->temp_fluctuations pressure_fluctuations Pump Pressure Fluctuations instrument_instability->pressure_fluctuations

Caption: Key factors contributing to poor reproducibility in NDEA analysis.

Solutions:

  • Standardize Sample Preparation: Automate sample preparation steps where possible to minimize manual errors.[1] Ensure samples are homogeneous before weighing and extraction.

  • Address Matrix Variability: If analyzing samples from different lots or sources, be aware that matrix composition can vary, leading to inconsistent ion suppression.[1] The use of a suitable isotopically labeled internal standard is the most effective way to compensate for this.[4]

  • Ensure Instrument Stability: Allow the analytical system, especially the mass spectrometer, to stabilize before starting a sequence. Monitor system suitability throughout the run to detect any instrument drift.

Quantitative Data Summary

The following tables summarize typical performance data for NDEA analysis using different techniques. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Validation Parameters for NDEA Analysis

ParameterGC-MS/MSLC-MS/MSSource
Linearity (r²) ≥ 0.999≥ 0.995[7][8]
Limit of Detection (LOD) 0.2 ng/mL0.09 µg/g[7][8]
Limit of Quantification (LOQ) -0.30 µg/g[8]
Accuracy (Recovery) -80 - 120%[8]
Precision (%RSD) < 8%< 15%[7][8]

Table 2: Typical Mass Spectrometry Parameters for NDEA and NDEA-d10 (LC-MS/MS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDEA 103.175.115
103.147.120
NDEA-d10 113.280.115
113.250.120
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Method for NDEA in Drug Products

This method is suitable for a broad range of nitrosamines in various drug matrices.

Experimental Workflow: LC-MS/MS Analysis of NDEA

LCMS_Workflow start Start weigh_sample Accurately weigh ~100 mg of drug substance into a 15 mL centrifuge tube. start->weigh_sample add_solvent Add 5.0 mL of methanol (containing NDEA-d4 internal standard). weigh_sample->add_solvent dissolve Vortex until dissolved. add_solvent->dissolve centrifuge Centrifuge the sample. dissolve->centrifuge filter Filter the supernatant (e.g., 0.22 µm filter). centrifuge->filter inject Inject into LC-MS/MS system. filter->inject end End inject->end

Caption: General workflow for LC-MS/MS analysis of NDEA in drug products.

Methodology:

  • Sample Preparation:

    • Accurately weigh about 100 mg of the drug substance into a 15 mL centrifuge tube.[6]

    • Add 5.0 mL of methanol containing the NDEA-d4 internal standard at a known concentration.[6]

    • Vortex the sample until the drug substance is completely dissolved.[6]

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm) prior to injection.[8]

  • LC-MS/MS Conditions:

    • Liquid Chromatography: A C18 stationary phase is commonly used for the separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid to improve ionization.[8]

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the appropriate MRM transitions for NDEA and the internal standard (see Table 2).

  • Quantification:

    • Integrate the peak areas for the specified MRM transitions of NDEA and NDEA-d10.[1]

    • Calculate the ratio of the NDEA peak area to the NDEA-d10 peak area.[1]

    • Determine the concentration of NDEA in the sample from a calibration curve prepared using the same peak area ratio method.[1]

Protocol 2: GC-MS/MS Headspace Method for NDEA in Drug Substance

This protocol is adapted from methods used for the analysis of nitrosamine (B1359907) impurities in angiotensin II receptor blockers (ARBs).[4]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 500 mg of the drug substance into a 20 mL headspace vial.[4][9]

    • Add 4.5 mL of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[4]

    • Spike the sample with 0.5 mL of an internal standard solution containing NDEA-d4 at a known concentration (e.g., 10 µg/mL in DMSO).[4]

    • Immediately cap and crimp the headspace vial.

  • GC-MS/MS Conditions:

    • GC Conditions:

      • Injection Mode: Headspace.

      • Column: A column suitable for volatile nitrosamine analysis, such as a SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm), is recommended.[7]

      • Oven Program: A typical program might start at 50°C, hold for 1 minute, then ramp at 20°C/min to 250°C and hold for 3 minutes.[7]

    • MS Conditions:

      • Ionization Method: Electron Ionization (EI).

      • Measurement Mode: MRM.

  • Quantification:

    • Quantification is performed similarly to the LC-MS/MS method, using a calibration curve based on the peak area ratios of NDEA to the deuterated internal standard.

References

Technical Support Center: Minimizing N-Nitrosodiethylamine (NDEA) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) to minimize N-Nitrosodiethylamine (NDEA) contamination in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDEA) and why is it a significant concern in a laboratory setting?

This compound (NDEA) is a semi-volatile, yellow liquid and a member of the N-nitrosamine class of compounds.[1] It is a significant concern because it is classified as a probable human carcinogen (IARC Group 2A) and is suspected of causing genetic defects.[2][3] The presence of NDEA, even at trace levels, can compromise the validity of experimental results, lead to the recall of pharmaceutical products, and pose a safety risk to laboratory personnel.[4][5] Due to its carcinogenic nature, stringent safety and handling protocols are mandatory.[2]

Table 1: Physical and Safety Data for this compound (NDEA)

PropertyValueSource(s)
Chemical Formula C₄H₁₀N₂O[2]
Molecular Weight 102.14 g/mol [2]
Appearance Clear, slightly yellow liquid[1][2]
Boiling Point 175-177 °C[2][6]
Vapor Pressure 1.7 mmHg at 20 °C[1]
Solubility Soluble in water, lipids, and organic solvents[3][6]
Carcinogenicity IARC Group 2A: Probably carcinogenic to humans[2][7]
Oral LD50 (Rat) 220-280 mg/kg[2]
EPA Waste Number U174[2][7]
Q2: What are the primary sources of NDEA contamination in a laboratory?

NDEA contamination can arise from various sources, often unintentionally. The formation of NDEA is possible when secondary, tertiary, or quaternary amines react with nitrite (B80452) salts, particularly under acidic conditions.[8][9]

  • Contaminated Raw Materials : Solvents, reagents, and catalysts used in manufacturing or experimental processes can contain precursor amines or nitrosating agents.[10]

  • Reaction Conditions : Acidic pH and elevated temperatures can significantly promote the formation of nitrosamines.[11][12][13]

  • Degradation : The degradation of certain active pharmaceutical ingredients (APIs) or excipients during manufacturing or storage can form secondary amines that subsequently react to form NDEA.[8]

  • Cross-Contamination : Improperly cleaned equipment, shared utensils, or poor handling practices can transfer NDEA between experiments.

  • Water Sources : Potable water used in processes may contain nitrites or nitrosamine (B1359907) impurities.[8]

Q3: What are the regulatory limits for NDEA in pharmaceutical products?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for NDEA to minimize potential health risks.[14]

Table 2: Regulatory Acceptable Intake (AI) Limits for NDEA

Regulatory AgencyNDEA Acceptable Intake (AI) LimitTotal Nitrosamine Limit (if multiple present)Source(s)
U.S. FDA 26.5 nanograms/dayShould not exceed 26.5 ng/day[12][15]
EMA 26.5 nanograms/dayShould not exceed the AI of the most potent nitrosamine[14][16]
Q4: How can NDEA be accurately detected and quantified?

Due to the very low acceptable limits, highly sensitive and selective analytical methods are required for the detection and quantification of NDEA.[17] Mass spectrometry-based techniques are most common.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-HRMS) : This is a widely used and highly sensitive method for quantifying NDEA in various matrices, including APIs and drug products.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS) : Another robust technique, often used with headspace analysis, for the determination of volatile nitrosamines like NDEA.[17][18]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : While less sensitive than MS methods, HPLC-UV can be developed for screening purposes, especially at higher concentrations.[20][21]

Table 3: Common Analytical Methods for NDEA Detection

Analytical TechniqueCommon UseKey AdvantagesSource(s)
LC-MS/MS Quantification in APIs and drug productsHigh sensitivity and specificity[18][19]
GC-MS/MS Quantification, especially for volatile compoundsExcellent for volatile nitrosamines, high selectivity[17][18]
HPLC-UV Routine screeningSimple, fast, suitable for laboratory and industrial screening[20]

Troubleshooting Guides

Scenario 1: Unexpected NDEA has been detected in my experiment.

Question: My analytical results show the presence of NDEA, but it was not an intended reactant or known impurity. What are the immediate steps I should take to investigate the source?

Answer: An unexpected positive result for NDEA requires a systematic investigation to identify the root cause. This ensures the integrity of your research and prevents future occurrences. The following workflow outlines the key steps.

G start Unexpected NDEA Detected confirm Step 1: Confirm Result Re-analyze the sample and a blank. Use an orthogonal analytical method if possible. start->confirm investigate Step 2: Investigate Potential Sources confirm->investigate raw_materials Raw Materials & Reagents - Test starting materials, solvents, catalysts. - Check supplier's Certificate of Analysis for nitrite/amine content. investigate->raw_materials Examine Inputs water Water Source - Analyze purified and potable water for nitrites and NDEA. investigate->water equipment Equipment & Glassware - Review cleaning logs. - Perform swab testing on surfaces. investigate->equipment process Step 3: Review Process Conditions raw_materials->process water->process equipment->process conditions pH, Temperature, Time - Check if conditions are acidic. - Evaluate if high temperatures are used. process->conditions remediate Step 4: Remediate & Document - Implement corrective actions. - Document all findings and changes. conditions->remediate

Caption: Workflow for investigating unexpected NDEA contamination.

Scenario 2: NDEA is consistently forming during my chemical synthesis.

Question: I have confirmed that NDEA is forming during my reaction. What strategies can I implement to prevent or minimize its formation?

Answer: Preventing NDEA formation involves controlling the chemical environment to make it less favorable for the nitrosation reaction. This can be achieved through process modification or the use of specific additives.

G start NDEA Formation Confirmed mitigation Implement Mitigation Strategies start->mitigation ph_mod pH Modification - Adjust reaction pH to neutral or basic conditions to reduce nitrosation kinetics. mitigation->ph_mod Chemical Environment scavengers Use Nitrite Scavengers - Add antioxidants like Ascorbic Acid (Vitamin C) or α-Tocopherol (Vitamin E) to the formulation. mitigation->scavengers Chemical Reaction temp_control Temperature Control - Lower the reaction and storage temperature to slow the rate of formation. mitigation->temp_control Physical Conditions precursor_control Precursor Control - Use high-purity reagents with low residual amines and nitrites. - Qualify suppliers. mitigation->precursor_control Input Quality validate Validate & Monitor - Confirm effectiveness of changes. - Implement routine testing. ph_mod->validate scavengers->validate temp_control->validate precursor_control->validate

Caption: Mitigation strategies to prevent NDEA formation.

Studies have shown that antioxidants like Vitamin C and Vitamin E can effectively inhibit the formation of nitrosamines.[11][13][22] Similarly, since nitrosamine formation is often favored by acidic conditions, adjusting the pH to a neutral or basic environment can significantly reduce reaction rates.[22]

Scenario 3: Ensuring laboratory equipment is not a source of contamination.

Question: What is the best practice for cleaning laboratory glassware to prevent NDEA cross-contamination?

Answer: A rigorous and validated cleaning protocol is critical to ensure that glassware does not contribute to NDEA contamination. Simply rinsing is often insufficient.

Experimental Protocols

Protocol 1: General Purpose Glassware Cleaning for Nitrosamine Analysis

This protocol is designed to remove trace levels of nitrosamines and their precursors from laboratory glassware.

Materials:

  • Laboratory detergent (non-alkaline, free of amines)

  • Acetone or Methanol (B129727) (HPLC-grade)

  • Deionized (DI) water

  • Drying oven or fume hood

Procedure:

  • Initial Rinse : As soon as possible after use, rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of organic residues.[23] Dispose of the rinse waste appropriately.

  • Detergent Wash : Prepare a warm bath of laboratory detergent solution.[24] Submerge the glassware completely and scrub all surfaces with a suitable brush. Avoid abrasive pads that can scratch the glass. For heavy contamination, allow the glassware to soak.

  • Tap Water Rinse : Rinse the glassware thoroughly under running tap water to remove all traces of detergent.

  • Deionized Water Rinse : Rinse the glassware at least three times with deionized water. A clean surface will show uniform wetting, where water sheets off the glass without beading.

  • Final Solvent Rinse (Optional but Recommended) : For highly sensitive analyses, perform a final rinse with high-purity methanol or another suitable solvent that will be used in the analysis.[25]

  • Drying : Air-dry the glassware on a rack or in a clean fume hood.[25] Alternatively, place it in a drying oven, ensuring no flammable solvents remain. Volumetric glassware should not be placed in a hot oven.[24]

  • Storage : Store the clean glassware in an enclosed cabinet or cover the openings with aluminum foil to prevent contamination from dust or laboratory air.

Protocol 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling NDEA or materials potentially contaminated with it.[2]

Engineering Controls:

  • Always handle concentrated NDEA, and perform tasks like weighing and solution preparation, inside a certified chemical fume hood with 100% exhaust.[3][26]

Personal Protective Equipment (PPE):

  • Hand Protection : Double gloving is required.[2][3] For concentrated NDEA, use outer gloves made of butyl rubber or SilverShield™.[2][26] Standard nitrile gloves can be penetrated by NDEA and should only be used as an inner layer if handling diluted solutions.[2]

  • Body Protection : Wear a lab coat (back-closure gown recommended), and consider a disposable suit for extensive work.[2][3]

  • Eye Protection : Use chemical safety goggles or safety glasses with side shields.[2]

  • Footwear : Closed-toe shoes are required at all times.[2]

Waste Disposal:

  • All liquid and solid waste contaminated with NDEA, including gloves, wipes, and disposable lab coats, must be collected in clearly labeled, sealed hazardous waste containers.[2][3] Do not dispose of this waste via standard trash or drains.[3] Contact a professional waste disposal service for pickup.[2]

References

Technical Support Center: Optimizing S9 Activation for NDEA in the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ames test, specifically focusing on the optimization of the S9 activation mix for N-nitrosodiethylamine (NDEA).

Frequently Asked Questions (FAQs)

Q1: Why is an S9 activation mix necessary for detecting the mutagenicity of NDEA in the Ames test?

A1: this compound (NDEA) is a pro-mutagen, meaning it is not mutagenic in its parent form. It requires metabolic activation to become a mutagen that can cause mutations in the bacterial strains used in the Ames test. The S9 fraction, derived from the liver homogenate of rodents, contains enzymes, primarily cytochrome P450s (CYPs), that metabolize NDEA into its active, DNA-alkylating form.[1][2]

Q2: What is the primary metabolic pathway for NDEA activation by the S9 mix?

A2: The primary metabolic activation of NDEA is initiated by α-carbon hydroxylation, a reaction catalyzed by CYPs in the S9 mix. This hydroxylation leads to the formation of an unstable intermediate that rearranges to an ethyldiazonium ion. This highly reactive ion can then ethylate DNA, leading to mutations.[1] A minor pathway involves ß-hydroxylation, which results in a hydroxyethyldiazonium ion that can also hydroxyethylate DNA.[1]

Q3: Which bacterial strains are most sensitive for detecting NDEA mutagenicity?

A3: Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2uvrA(pKM101) are generally the most sensitive strains for detecting the mutagenic potential of NDEA.[2][3][4]

Q4: What are the key components of a standard S9 mix?

A4: A standard S9 mix is an aqueous buffered solution containing the S9 fraction, a source of reducing equivalents (NADPH-generating system), and essential salts. The NADPH-generating system typically consists of NADP and glucose-6-phosphate (G6P).[2][5][6][7]

Troubleshooting Guide

Issue 1: Weak or no mutagenic response observed for NDEA.

  • Possible Cause 1: Suboptimal S9 concentration.

    • Solution: The concentration of the S9 fraction in the mix is critical. While higher concentrations might seem better, they do not always increase the sensitivity of the Ames test for nitrosamines.[8] It is recommended to test a range of S9 concentrations to determine the optimal level for your experimental conditions. For NDEA, concentrations of 10% (v/v) in the S9 mix are often effective.[2][8]

  • Possible Cause 2: Inappropriate S9 source or induction.

    • Solution: Hamster liver S9 is often more effective than rat liver S9 for activating NDEA.[2][3] If using rat S9, it is crucial to use S9 from rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone (PB/NF) to enhance the metabolic activity of the relevant CYPs.[8][9]

  • Possible Cause 3: Volatilization of NDEA or its metabolites.

    • Solution: NDEA and its mutagenic metabolites can be volatile. To prevent their loss from the test system, a gastight preincubation method is recommended. This modification has been shown to significantly increase the mutagenic response to NDEA.[9]

  • Possible Cause 4: Choice of solvent.

    • Solution: The solvent used to dissolve NDEA can impact its metabolic activation. Water or methanol (B129727) are generally preferred over DMSO, as DMSO can inhibit the activity of some drug-metabolizing enzymes.[2][3]

Issue 2: High background (spontaneous revertant) counts in S9-treated control plates.

  • Possible Cause 1: Contamination of the S9 fraction.

    • Solution: The S9 fraction itself can sometimes be a source of bacterial or fungal contamination. Ensure that the S9 is from a reputable supplier and has been properly handled and stored to maintain sterility. Filtering the S9 mix through a 0.22 µm filter before use may be considered, but care must be taken not to lose enzymatic activity.

  • Possible Cause 2: Presence of histidine in the S9 preparation.

    • Solution: The S9 fraction may contain trace amounts of histidine, which can lead to the growth of background colonies. It is important to use S9 that is certified for use in the Ames test and has low levels of histidine.

Experimental Protocols

Preparation of S9 Activation Mix (10% v/v)

This protocol provides a general guideline. The final concentrations of components may need to be optimized for specific experimental conditions.

ComponentStock ConcentrationVolume for 10 mL MixFinal Concentration
Sterile, distilled water-7.8 mL-
0.2 M Sodium Phosphate (B84403) Buffer (pH 7.4)0.2 M1.0 mL20 mM
0.1 M NADP Solution0.1 M0.4 mL4 mM
1 M Glucose-6-Phosphate (G6P)1 M0.05 mL5 mM
0.4 M MgCl₂ / 1.65 M KCl0.4 M / 1.65 M0.2 mL8 mM MgCl₂ / 33 mM KCl
S9 Fraction (e.g., Aroclor 1254-induced rat liver)-1.0 mL10% (v/v)

Instructions:

  • Thaw all components on ice.

  • Aseptically combine the components in the order listed in a sterile tube.

  • Keep the S9 mix on ice throughout the experiment.

  • Prepare the S9 mix fresh on the day of the experiment.

Ames Test Protocol with Pre-incubation for NDEA
  • Bacterial Culture: Inoculate the appropriate Salmonella typhimurium or E. coli tester strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Pre-incubation Mixture: In a sterile, gastight tube, combine:

    • 100 µL of the overnight bacterial culture.

    • 500 µL of the S9 activation mix (or phosphate buffer for the negative control without metabolic activation).

    • 10 µL of NDEA solution at the desired concentration (or solvent for the vehicle control).

  • Incubation: Tightly seal the tubes and incubate at 37°C for 20-30 minutes with gentle shaking.

  • Plating: After incubation, add 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive response is typically defined as a dose-dependent increase in the number of revertants that is at least double the background count.

Visualizations

NDEA_Metabolic_Activation NDEA This compound (NDEA) Hydroxylation α-Carbon Hydroxylation (CYPs in S9) NDEA->Hydroxylation Metabolism Unstable_Intermediate Unstable Intermediate Hydroxylation->Unstable_Intermediate Ethyldiazonium Ethyldiazonium Ion Unstable_Intermediate->Ethyldiazonium Rearrangement DNA DNA Ethyldiazonium->DNA Alkylation Ethylated_DNA Ethylated DNA (Mutations) DNA->Ethylated_DNA

Caption: Metabolic activation pathway of NDEA in the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture 1. Overnight Bacterial Culture Pre_incubation 4. Pre-incubation: Bacteria + S9 Mix + NDEA Bacterial_Culture->Pre_incubation S9_Mix 2. Prepare S9 Mix S9_Mix->Pre_incubation Test_Compound 3. Prepare NDEA dilutions Test_Compound->Pre_incubation Plating 5. Add Top Agar & Plate Pre_incubation->Plating Incubation 6. Incubate 48-72h at 37°C Plating->Incubation Colony_Counting 7. Count Revertant Colonies Incubation->Colony_Counting Troubleshooting_Logic Start Weak/No Mutagenic Response Check_S9_Conc Is S9 concentration optimal? Start->Check_S9_Conc Check_S9_Source Is S9 source/induction appropriate? Check_S9_Conc->Check_S9_Source Yes Optimize_S9_Conc Optimize S9 concentration (e.g., 10%) Check_S9_Conc->Optimize_S9_Conc No Check_Volatility Is volatilization controlled? Check_S9_Source->Check_Volatility Yes Use_Hamster_S9 Consider Hamster S9 or induced Rat S9 Check_S9_Source->Use_Hamster_S9 No Check_Solvent Is the solvent appropriate? Check_Volatility->Check_Solvent Yes Use_Gastight Use gastight pre-incubation Check_Volatility->Use_Gastight No Use_Water_Methanol Use water or methanol instead of DMSO Check_Solvent->Use_Water_Methanol No Positive_Response Positive Response Check_Solvent->Positive_Response Yes Optimize_S9_Conc->Check_S9_Source Use_Hamster_S9->Check_Volatility Use_Gastight->Check_Solvent Use_Water_Methanol->Positive_Response

References

Technical Support Center: Dealing with Matrix Effects in NDEA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-nitrosodiethylamine (NDEA) quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their analytical experiments.

Troubleshooting Guide

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting substances, are a significant challenge in the quantification of NDEA, especially at trace levels.[1] These effects can lead to inaccurate and irreproducible results.[1] This guide outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, Splitting) or Shifting Retention Times Column Contamination: Accumulation of non-volatile matrix components on the analytical column.[2]- Implement a robust column flushing protocol after each analytical batch. - Use a guard column to protect the analytical column.[3] - Employ sample clean-up procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][4]
Inappropriate Mobile Phase: Incorrect pH or organic solvent ratio.[2]- Ensure the mobile phase is correctly prepared and its pH is suitable for NDEA and the column chemistry.[2] - Optimize the gradient elution profile to separate NDEA from matrix components.[5]
Inconsistent or Low Analyte Recovery Ion Suppression/Enhancement: Co-eluting matrix components interfering with NDEA ionization.- Utilize a stable isotope-labeled internal standard (SIL-IS), such as NDEA-d4, to compensate for matrix effects.[6][7] - Implement matrix-matched calibration curves.[6][2] - Employ effective sample clean-up techniques (SPE, LLE) to remove interfering components.[6][2] - Dilute the sample if the NDEA concentration is high enough to maintain sensitivity.[8][9]
Analyte Degradation: NDEA can be sensitive to light and certain pH conditions.[2]- Protect samples and standards from light using amber vials.[2] - Control the pH of samples and solutions throughout the analytical process.[2]
High Background Noise or "Dirty" Baseline Contaminated Solvents or Reagents: Impurities in solvents, reagents, or from laboratory equipment.[2]- Use high-purity, LC-MS grade solvents and reagents.[2] - Thoroughly clean all glassware and equipment.[2]
Carryover: Residual NDEA from a high-concentration sample adsorbing to surfaces in the injection port or column.- Implement a rigorous needle and injection port washing procedure between samples.[2] - Inject a blank solvent after high-concentration samples to assess and mitigate carryover.[2]
Poor Reproducibility of Results Variable Matrix Effects: Inconsistent sample preparation or variations in matrix composition between sample lots.[10]- The most effective solution is the consistent use of a stable isotope-labeled internal standard (SIL-IS) like NDEA-d4 for ratiometric quantification.[10] - Standardize the sample preparation procedure to ensure consistency.
Non-linear Calibration Curves Matrix Effects: When using standards prepared in a neat solvent, matrix effects in the actual samples can cause a non-linear response.[10]- Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the effects seen in the samples.[2]

Frequently Asked Questions (FAQs)

Q1: Why are matrix effects a significant concern in NDEA quantification?

Matrix effects can significantly impact the accuracy and reproducibility of NDEA quantification, particularly at the low levels often required by regulatory guidelines.[1][11] Co-eluting components from the sample matrix, such as excipients, salts, or endogenous substances, can either suppress or enhance the ionization of NDEA in the mass spectrometer source.[1][6] This interference can lead to underestimation or overestimation of the true NDEA concentration, potentially resulting in false negatives or inaccurate risk assessments.[1]

Q2: What is the most effective way to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS), such as NDEA-d4, is widely considered the gold standard for compensating for matrix effects in LC-MS analysis.[2][7] Because SIL-IS have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute and experience the same degree of ion suppression or enhancement.[2] This allows for accurate correction of variations that may occur during both sample preparation and instrumental analysis, leading to more precise and reliable quantification.[2][12]

Q3: How can I determine if matrix effects are impacting my analysis?

A common method to assess the presence and extent of matrix effects is the post-extraction spike method.[6][10] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte at the same concentration in a neat solvent.[10]

The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 [10]

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.[10]

Q4: What are the key considerations for sample preparation to minimize matrix effects?

The primary goal of sample preparation is to effectively extract NDEA while minimizing the co-extraction of interfering matrix components.[2] Key considerations include:

  • Choice of Extraction Solvent: The solvent should provide good solubility for NDEA and be compatible with the LC-MS system. Methanol (B129727) is a commonly used solvent.[2]

  • Extraction Technique: Techniques like sonication and vortex mixing are frequently used to facilitate the extraction process.[2]

  • Clean-up Step: For complex matrices, a clean-up step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is often necessary to remove interferences.[2][4]

Q5: Are there alternatives to using a stable isotope-labeled internal standard?

While a SIL-IS is the most robust approach, other strategies can be employed:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is free of the analyte.[2] This helps to mimic the matrix effects observed in the samples, but it may not account for variability between different sample lots.[8]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself and extrapolating to determine the original concentration. It can be effective but is more labor-intensive.[6]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8][9] However, this approach is only feasible if the concentration of NDEA remains above the method's limit of quantitation.[8]

Experimental Protocols

Protocol 1: Quantification of NDEA using Stable Isotope Dilution LC-MS/MS

This protocol outlines a general procedure for the quantification of NDEA in a drug product matrix using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • NDEA analytical standard

  • NDEA-d10 (or other suitable deuterated analog) as internal standard (ISTD)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Drug product placebo (matrix blank)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of NDEA and NDEA-d10 in methanol.

  • Internal Standard Spiking Solution: Prepare a working solution of NDEA-d10 in the extraction solvent (e.g., methanol) at a concentration appropriate for the expected NDEA levels.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of NDEA stock solution into the drug product placebo that has been extracted and reconstituted. Then, add a constant amount of the ISTD spiking solution to each standard.

  • Sample Preparation:

    • Accurately weigh a portion of the ground drug product tablet.

    • Add a precise volume of the ISTD spiking solution.

    • Add the extraction solvent (e.g., methanol).

    • Vortex and/or sonicate to ensure complete extraction.

    • Centrifuge the sample to pelletize insoluble excipients.[13]

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.[2]

3. LC-MS/MS Analysis:

  • LC Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and methanol (or acetonitrile) with 0.1% formic acid is typical.

  • MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the transitions for both NDEA and NDEA-d10.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d10 against the concentration of NDEA.

  • Calculate the concentration of NDEA in the samples using the regression equation from the calibration curve.[14]

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike Method

This protocol describes how to quantitatively evaluate the extent of matrix effects.

1. Prepare Blank Matrix Extract:

  • Weigh an appropriate amount of the drug product placebo.

  • Extract the placebo using the same sample preparation procedure as for the actual samples.

  • After the final extraction step, evaporate the solvent and reconstitute the residue in a known volume of mobile phase. This is your blank matrix extract.[10]

2. Prepare Two Sets of Samples:

  • Set A (Post-Spike Sample): Spike a known amount of the NDEA standard solution into the blank matrix extract to achieve a final concentration within the calibration range.[10]

  • Set B (Neat Solution Standard): Prepare a standard solution of NDEA in the mobile phase at the exact same final concentration as Set A.[10]

3. LC-MS/MS Analysis:

  • Inject both Set A and Set B into the LC-MS/MS system and acquire data under the same conditions.[10]

4. Calculate Matrix Effect:

  • Determine the peak area of NDEA in both the post-spike sample (AreaMatrix) and the neat solution standard (AreaSolvent).[10]

  • Calculate the matrix effect using the formula: Matrix Effect (%) = (AreaMatrix / AreaSolvent) x 100 .[10]

Visualizations

G cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_validation Validation & Resolution cluster_other_causes Other Causes start Analytical Issue Encountered (e.g., Poor Recovery, Inconsistent Results) check_me Suspect Matrix Effects? start->check_me assess_me Perform Post-Extraction Spike Experiment check_me->assess_me Yes other_issues Investigate Other Causes (e.g., Instrument Malfunction, Contamination) check_me->other_issues No me_present Matrix Effect Confirmed? assess_me->me_present use_is Implement Stable Isotope-Labeled Internal Standard (e.g., NDEA-d4) me_present->use_is Yes optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_present->optimize_sp Yes matrix_match Use Matrix-Matched Calibration me_present->matrix_match Yes me_present->other_issues No revalidate Re-validate Method use_is->revalidate optimize_sp->revalidate matrix_match->revalidate resolved Issue Resolved revalidate->resolved

Caption: Troubleshooting workflow for matrix effects in NDEA analysis.

G start Start: Sample Collection (e.g., Drug Product) spike Spike with NDEA-d10 Internal Standard start->spike extract Sample Extraction (e.g., with Methanol) spike->extract cleanup Sample Cleanup (Centrifugation & Filtration) extract->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quant Quantification (Ratio of NDEA to NDEA-d10) analysis->quant end End: Reportable NDEA Concentration quant->end

Caption: Experimental workflow for NDEA quantification using isotope dilution.

References

Technical Support Center: N-Nitrosodiethylamine (NDEA) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosodiethylamine (NDEA) sample management. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of NDEA samples during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound (NDEA) solutions?

A1: For optimal stability, NDEA standards and samples should be stored at low temperatures, protected from light, and in tightly sealed containers. The recommended long-term storage temperature is -20°C.[1] For short-term storage of working solutions, 2-8°C is acceptable.[1] It is crucial to use amber glass vials or other light-blocking containers to prevent photodegradation.[1][2] Containers should have PTFE-lined caps (B75204) to ensure a tight seal and prevent solvent evaporation.[1]

Q2: What is the expected shelf life of an NDEA standard?

A2: The shelf life of an NDEA standard can vary by manufacturer and storage conditions. Always refer to the Certificate of Analysis (CoA) provided by the supplier for a specific expiration or retest date.[1] If no date is provided, it is good practice to periodically verify the concentration and purity of the standard, especially for long-term projects.[1]

Q3: Can I store NDEA samples at room temperature?

A3: Storing NDEA at room temperature for extended periods is not recommended.[1] Elevated temperatures can accelerate the rate of chemical degradation.[1] While samples may be stable for short durations, such as during sample preparation, prolonged exposure to ambient temperatures should be avoided to maintain sample integrity.[1] Studies on similar nitrosamines have shown a significant increase in their formation under accelerated temperature conditions (40°C).[1]

Q4: My NDEA solution has changed color. Is it still usable?

A4: this compound is typically a clear to slightly yellow, oily liquid.[1][3] A noticeable change in color could indicate degradation or contamination. It is strongly advised to re-qualify the standard using a suitable analytical method, such as LC-MS/MS or GC-MS, to confirm its concentration and purity before further use.[1]

Q5: What are the primary factors that cause NDEA degradation?

A5: The main factors contributing to NDEA degradation are:

  • Light Exposure: UV light, in particular, can cause rapid photolytic degradation, primarily through the cleavage of the N-N bond.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[1][4]

  • pH: Extreme pH conditions, especially highly acidic solutions, can lead to denitrosation.[1][2]

  • Presence of Oxidizing or Reducing Agents: NDEA can react with strong oxidizing and reducing agents.[1][5]

Troubleshooting Guide

ProblemPotential CauseRecommended Action
Low or inconsistent analytical results Degradation of the standard due to improper storage.Verify storage conditions (temperature and light protection). Prepare fresh dilutions from a stock solution stored at -20°C in the dark. If the issue persists, use a new, unopened standard.[1]
Inaccurate pipetting or dilution.Calibrate pipettes and review dilution procedures. Use a deuterated internal standard for quantification to correct for variability.[1]
Adsorption to container surfaces.Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.[4]
Appearance of unexpected peaks in the chromatogram Degradation of NDEA.The primary degradation pathway involves the cleavage of the N-nitroso bond, which can lead to the formation of diethylamine. Analyze the sample for the presence of this and other potential degradation products.[1]
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination.[1]
Gradual decrease in the concentration of the stock solution over time Long-term degradation.It is recommended to perform periodic stability testing of your stock solutions.[1]
Solvent evaporation.Ensure vials are tightly sealed with appropriate caps and septa. Store at low temperatures to minimize evaporation.[1]

Quantitative Data Summary

The following tables summarize the expected stability of NDEA under various conditions based on the chemical properties of nitrosamines.

Table 1: Qualitative Stability of NDEA Under Various Storage Conditions

Storage ConditionParameterExpected StabilityRecommendation
Long-Term Storage TemperatureHigh stability at -20°C.[1]Recommended.
LightStable when protected from light.[1]Store in amber vials or in the dark.[1]
Short-Term Storage TemperatureModerately stable at 2-8°C.[1]Acceptable for working solutions.
LightProne to degradation with light exposure.[1]Minimize light exposure during handling.
Benchtop (Room Temp) TemperaturePotential for accelerated degradation.[1]Avoid for prolonged periods.[1]
LightRapid degradation under direct sunlight or UV.[1]Work in a shaded area or use light-blocking containers.[1]

Table 2: Influence of pH on UV Photodegradation of this compound (NDEA)

pHPseudo-first-order degradation rate constant (L/W-min)
21.56 × 10⁻²
105.25 × 10⁻⁴
Data adapted from a study on NDEA, demonstrating the trend of decreasing degradation rate with increasing pH under UV irradiation.[2]

Experimental Protocols

Protocol for a Simple Stability Study of NDEA in Solution

This protocol outlines a basic experiment to assess the stability of an NDEA solution under defined storage conditions.

1. Objective: To determine the stability of an NDEA solution over time under specified temperature and light conditions.

2. Materials:

  • NDEA certified reference standard

  • High-purity solvent (e.g., methanol (B129727), acetonitrile, or water)

  • Amber glass vials with PTFE-lined caps

  • Calibrated pipettes and volumetric flasks

  • Validated LC-MS/MS or GC-MS system[6][7]

3. Procedure:

  • Preparation of Stock Solution: Prepare an accurately known concentration of NDEA stock solution in the desired solvent.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.[1]

  • Storage Conditions: Store the aliquots under the desired conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).[1]

  • Time Points: Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).[1]

  • Analysis: At each time point, analyze one aliquot from each storage condition using a validated, stability-indicating analytical method. The method should be able to separate the parent compound from any potential degradants.[1]

  • Data Evaluation: Compare the concentration of NDEA at each time point to the initial concentration (T=0). A significant decrease in concentration indicates degradation.[1]

Protocol: Forced Degradation Study of NDEA

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of NDEA under various stress conditions.[2]

1. Materials:

  • NDEA standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC-UV or LC-MS/MS system

  • Photostability chamber

  • Oven

2. Sample Preparation: Prepare a stock solution of NDEA in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 100 µg/mL).[2]

3. Stress Conditions:

  • Acid Hydrolysis: To separate aliquots of the NDEA stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.[2]

  • Base Hydrolysis: To separate aliquots of the NDEA stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points. Neutralize the samples with an appropriate amount of HCl before analysis.[2]

  • Oxidative Degradation: Treat an aliquot of the NDEA stock solution with 3% H₂O₂. Store at room temperature and withdraw samples at various time points.

  • Photostability: Expose an aliquot of the NDEA stock solution to light in a photostability chamber. Simultaneously, keep a control sample in the dark at the same temperature. Withdraw samples from both the exposed and control solutions at various time points.[2]

4. Analysis: Analyze all samples by a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS. Quantify the amount of remaining NDEA and any degradation products formed. Calculate the percentage of degradation.[2]

Visualizations

G cluster_storage NDEA Sample Storage Workflow Receive Receive/Prepare NDEA Sample Aliquot Aliquot into Amber Vials Receive->Aliquot Seal Tightly Seal with PTFE-lined Caps Aliquot->Seal Label Label with Contents, Concentration, and Date Seal->Label Store Store at Recommended Temperature (-20°C Long-term, 2-8°C Short-term) Analyze Analyze Sample Store->Analyze Retrieve as needed Label->Store

Caption: Workflow for the proper storage of NDEA samples.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent NDEA Results Start Inconsistent Analytical Results CheckStorage Verify Storage Conditions (Temp & Light) Start->CheckStorage CheckPrep Review Sample Prep (Pipetting, Dilution) CheckStorage->CheckPrep Conditions OK CheckStandard Use Fresh Standard CheckStorage->CheckStandard Improper Storage CheckSystem Investigate Analytical System (e.g., run blank) CheckPrep->CheckSystem Prep OK Resolved Issue Resolved CheckPrep->Resolved Error Found & Corrected CheckStandard->CheckPrep CheckSystem->Resolved System OK or Issue Fixed

Caption: Logical workflow for troubleshooting inconsistent NDEA analytical results.

References

Technical Support Center: NDEA Analysis at Trace Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-nitrosodiethylamine (NDEA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with detecting and quantifying NDEA at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing NDEA at trace levels?

A1: The main challenges in trace-level NDEA analysis include:

  • Achieving sufficient sensitivity: Detecting and quantifying NDEA at the low levels required by regulatory agencies (often in the parts-per-billion range) is a significant hurdle.[1][2]

  • Matrix effects: The sample matrix (e.g., the active pharmaceutical ingredient and excipients in a drug product) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[1][2][3]

  • Sample preparation: Ensuring complete extraction of NDEA from the sample matrix while minimizing the co-extraction of interfering compounds is critical. There is also a risk of artificial NDEA formation during sample preparation.[2]

  • Method validation: Validating an analytical method for trace-level analysis requires demonstrating high accuracy, precision, and a low limit of detection and quantification.[4]

  • Contamination: NDEA is a common environmental contaminant, so preventing contamination during sampling and analysis is crucial to avoid false-positive results.[5][6]

Q2: Which analytical techniques are most suitable for trace-level NDEA analysis?

A2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly used and effective techniques for analyzing NDEA at trace levels.[3][7][8] Both offer the high sensitivity and selectivity needed to detect NDEA in complex matrices.[3] LC-MS/MS is often preferred for its applicability to a broader range of nitrosamines, including those that are less volatile.[9]

Q3: Why is an isotopically labeled internal standard, like NDEA-d10, important for NDEA analysis?

A3: An isotopically labeled internal standard is crucial for accurate and precise quantification.[3][10] Since it is chemically almost identical to NDEA, it behaves similarly during sample preparation, chromatography, and ionization.[3] By adding a known amount of the deuterated standard at the beginning of the analytical process, it can compensate for variations in sample recovery, matrix effects, and instrument response, leading to more reliable results.[3][10]

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for NDEA analysis?

A4: The LOD and LOQ for NDEA analysis are highly dependent on the analytical technique, instrument, and sample matrix.[3][7] However, modern GC-MS/MS and LC-MS/MS methods can achieve LODs and LOQs in the low parts-per-billion (ppb) range.[3][4][9] For specific examples, please refer to the quantitative data tables below.

Q5: What are the regulatory limits for NDEA in pharmaceutical products?

A5: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set strict acceptable intake (AI) limits for nitrosamine (B1359907) impurities in drug products.[11] For NDEA, the AI limit is 26.5 ng/day.[12][13] This AI is used to calculate the acceptable concentration limit in a specific drug product based on its maximum daily dose.[14]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Sensitivity / Low Signal 1. Inefficient extraction of NDEA from the sample matrix. 2. Ion suppression due to matrix effects. 3. Suboptimal instrument parameters (e.g., ionization source, collision energy). 4. Degradation of the analyte during sample preparation or analysis.1. Optimize the sample preparation procedure (e.g., try a different extraction solvent, use solid-phase extraction for cleanup). 2. Dilute the sample extract to reduce matrix effects. 3. Tune the mass spectrometer and optimize instrument parameters for NDEA. 4. Ensure sample preparation and analysis are conducted promptly and under appropriate temperature and pH conditions to prevent degradation.
High Blank Levels / Contamination 1. Contaminated solvents, reagents, or glassware. 2. Carryover from a previous high-concentration sample. 3. Environmental contamination in the laboratory.1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. 3. Maintain a clean laboratory environment and handle samples carefully to avoid external contamination.
Poor Peak Shape (Tailing or Fronting) 1. Active sites on the GC liner or column. 2. Incompatible sample solvent with the mobile phase (LC). 3. Column overload.1. Use a deactivated GC liner and a high-quality capillary column. 2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. 3. Inject a smaller sample volume or dilute the sample.
Inconsistent Results / Poor Reproducibility 1. Inconsistent sample preparation technique. 2. Variability in the sample matrix between different batches. 3. Instrument instability.[3]1. Standardize the sample preparation workflow. Use an internal standard to correct for variability. 2. Re-validate the method for different batches of the drug product if matrix variability is suspected. 3. Perform regular instrument maintenance and system suitability tests to ensure consistent performance.
Artificial Formation of NDEA 1. Presence of residual nitrosating agents (e.g., nitrites) and secondary or tertiary amines in the sample or reagents. 2. High temperatures or acidic conditions during sample preparation.[15][16]1. Use purified reagents and solvents. Consider adding an inhibitor (e.g., ascorbic acid) to the sample to prevent nitrosamine formation. 2. Avoid excessive heat and strongly acidic conditions during sample preparation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for NDEA analysis using GC-MS/MS and LC-MS/MS. Note that these values are for reference and can vary significantly based on the specific method, instrument, and matrix.

Table 1: GC-MS/MS Method Performance for NDEA Analysis

Parameter Reported Value Reference
Limit of Detection (LOD)0.003 µg/g - 3 ppb[9]
Limit of Quantitation (LOQ)0.015 µg/g - 10 ppb[4][9]
Linearity (r²)> 0.996[9]
Accuracy (Recovery)80-120%[4][9]
Precision (%RSD)< 15%[4][9]

Table 2: LC-MS/MS Method Performance for NDEA Analysis

Parameter Reported Value Reference
Limit of Detection (LOD)0.02 µg/g - 0.35 ng/mL[9]
Limit of Quantitation (LOQ)0.05 µg/g - 0.55 ng/mL[9]
Linearity (r²)> 0.99[9]
Accuracy (Recovery)80-120%[9]
Precision (%RSD)< 15%[9]

Experimental Protocols

Sample Preparation for NDEA Analysis in a Solid Dosage Form (General Protocol)
  • Sample Weighing: Accurately weigh a portion of the powdered drug product equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 100 mg) into a centrifuge tube.[7]

  • Internal Standard Spiking: Add a known volume of a working solution of the isotopically labeled internal standard (e.g., NDEA-d10) to the sample.

  • Extraction: Add a suitable extraction solvent (e.g., methanol (B129727) or dichloromethane).[9] The choice of solvent may need to be optimized based on the drug product matrix.

  • Vortexing and Sonication: Vortex the sample for 1 minute and sonicate for 15 minutes to ensure complete dissolution and extraction of NDEA.[9]

  • Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 10 minutes to pellet the excipients.[9]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[9]

LC-MS/MS Analytical Method for NDEA
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.[9]

  • Mobile Phase B: 0.1% Formic acid in methanol.[9]

  • Gradient: A suitable gradient program to separate NDEA from matrix components.

  • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 5-10 µL.[10]

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

GC-MS/MS Analytical Method for NDEA
  • GC System: A gas chromatograph.

  • Column: A suitable capillary column (e.g., DB-624 or equivalent).

  • Injection Mode: Headspace or liquid injection.

  • Oven Temperature Program: A suitable temperature program to achieve good chromatographic separation.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Source: Electron Ionization (EI).[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

Visualizations

NDEA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drug Product Sample Weighing Weighing Sample->Weighing Spiking Internal Standard Spiking Weighing->Spiking Extraction Extraction Spiking->Extraction Cleanup Cleanup (Centrifugation/Filtration) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the analysis of NDEA at trace levels.

NDEA_Carcinogenesis_Pathway NDEA This compound (NDEA) Metabolic_Activation Metabolic Activation (CYP450 Enzymes) NDEA->Metabolic_Activation Reactive_Intermediate Reactive Ethyl Cation Metabolic_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-ethylguanine) DNA->DNA_Adducts Mutation DNA Mutation DNA_Adducts->Mutation During DNA Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Simplified signaling pathway of NDEA-induced carcinogenesis.

References

Technical Support Center: Improving NDEA Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-nitrosodiethylamine (NDEA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of NDEA from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low NDEA recovery from biological samples?

Low recovery of NDEA can stem from several factors throughout the analytical process. Key areas to investigate include sample preparation, the extraction method itself, and the analytical instrumentation. Common issues include analyte degradation, inefficient extraction, and matrix effects that suppress the instrument's signal.[1][2][3]

Q2: How can I minimize NDEA degradation during sample preparation?

NDEA, like other nitrosamines, can be sensitive to light and certain pH conditions. To minimize degradation, it is recommended to protect samples and standards from light by using amber vials.[1] Additionally, maintaining control over the pH of the sample and all solutions throughout the analytical process is crucial to prevent degradation.[1] For long-term storage, it is advisable to flash freeze tissue samples and store them at -80°C, or use stabilizing reagents.[4]

Q3: What is the role of an internal standard in NDEA analysis, and why is it important?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte (NDEA) that is added to the sample at a known concentration before sample processing. Isotopically labeled internal standards, such as NDEA-d10, are considered the gold standard for quantitative LC-MS analysis.[1] They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of variations that can occur during sample preparation and injection, leading to more precise and reliable results.[1]

Q4: What are matrix effects, and how can they impact NDEA quantification?

Matrix effects occur when components of the biological sample other than the analyte interfere with the ionization of the analyte in the mass spectrometer source, leading to either ion suppression or enhancement.[1][5] This can result in inaccurate quantification, poor reproducibility, and decreased sensitivity.[6] Complex matrices, such as plasma or tissue homogenates, are particularly prone to causing significant matrix effects.

Q5: How can I mitigate matrix effects in my analysis?

Several strategies can be employed to overcome matrix effects. The most robust approach is the use of a stable isotope-labeled internal standard.[6] Other effective methods include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte helps to mimic the matrix effects seen in the actual samples.[1][7]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[6]

  • Advanced Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential for removing interfering components before analysis.[1][5]

Troubleshooting Guides

Low Recovery with Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Troubleshooting Steps
Low NDEA recovery in the organic phase Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for NDEA.Dichloromethane (B109758) and ethyl acetate (B1210297) are commonly used for nitrosamine (B1359907) extraction.[8] Consider testing different solvents or solvent mixtures to improve partitioning.[7] Match the polarity of the analyte with the extraction solvent for best results.[9]
Incorrect pH of the Aqueous Phase: The pH of the biological sample can affect the ionization state of NDEA, influencing its solubility in the organic solvent.Adjusting the pH of the aqueous phase to a more neutral or slightly basic pH can improve the extraction of NDEA, which is a neutral compound.[7] It is best practice to assess the effect of pH on extraction efficiency.[9]
Insufficient Phase Mixing: Inadequate vortexing or mixing leads to incomplete extraction.Ensure vigorous and sufficient mixing to maximize the surface area contact between the aqueous and organic phases.[7]
Emulsion Formation: An emulsion layer at the interface of the two phases can trap the analyte, reducing recovery.To break up emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different solvent system.[7]
Suboptimal Solvent-to-Sample Volume Ratio: The ratio of organic solvent to sample volume can impact extraction efficiency.Experiment with increasing the volume of the extraction solvent to enhance recovery.[7]
Low Recovery with Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Steps
Analyte lost during sample loading (breakthrough) Inadequate Sorbent Conditioning: The sorbent is not properly prepared to retain the analyte.Always perform the conditioning step as recommended by the manufacturer. This usually involves rinsing the cartridge with an organic solvent followed by an aqueous solution to activate the sorbent.
High Flow Rate: A fast flow rate during sample loading prevents sufficient interaction between NDEA and the sorbent.Optimize the flow rate to ensure proper binding of the analyte to the SPE sorbent. A slow and steady flow rate is generally recommended.[7][10]
Analyte lost during the wash step Wash Solvent is Too Strong: The wash solvent may be prematurely eluting the NDEA along with the interferences.Consider using a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without affecting the analyte.[7]
Low recovery in the final eluate Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Try increasing the organic solvent percentage in your elution solution or using a stronger elution solvent. Ensure the elution volume is sufficient to completely wet the sorbent bed.[7]
Incorrect Sorbent Selection: The chosen sorbent chemistry is not suitable for retaining NDEA.For NDEA, a reversed-phase sorbent like C18 or a polymeric equivalent is generally suitable.[7]

Quantitative Data Summary

The following tables summarize typical recovery percentages and limits of detection (LOD) and quantification (LOQ) for NDEA analysis from various sources. These values can serve as a benchmark for your own experiments.

Table 1: NDEA Recovery in Different Analytical Methods

MethodMatrixRecovery (%)Reference
GC-MSSartans80–120%[11]
LC-MSCanagliflozin70 to 130%[12]
GC/MS/MSDrug Products70 and 130%[13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for NDEA

MethodLODLOQReference
GC-MS0.001 µg g⁻¹0.003 µg g⁻¹[11]
GC-MS (SIM)4.8 ng kg⁻¹16 ng kg⁻¹[14]
LC-MS/MS-< 0.03 ppm[15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for NDEA from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Centrifuge the plasma at 3000 x g for 5 minutes to pellet any debris.[16]

    • Transfer 1 mL of the supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Add a known amount of NDEA isotopic-labeled internal standard (e.g., NDEA-d10) to the plasma sample.

  • pH Adjustment (Optional but Recommended):

    • Adjust the sample pH to approximately 7.0 using a suitable buffer.

  • Extraction:

    • Add 5 mL of dichloromethane to the plasma sample.[11]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube, avoiding the proteinaceous interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for NDEA from Urine
  • Sample Pre-treatment:

    • Centrifuge a 5 mL urine sample to remove any particulate matter.

    • Dilute the urine with water or a buffer to the appropriate pH for sample loading.[17]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the NDEA from the cartridge with 2 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample spike Spike with Internal Standard start->spike ph_adjust Adjust pH spike->ph_adjust add_solvent Add Dichloromethane ph_adjust->add_solvent Ready for Extraction vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic Separated Phases evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for NDEA extraction from plasma using LLE.

SPE_Troubleshooting cluster_loading Sample Loading Issues cluster_wash Wash Step Issues cluster_elution Elution Issues start Low NDEA Recovery in SPE breakthrough Analyte in Flow-through? start->breakthrough Check Loading wash_loss Analyte in Wash Eluate? start->wash_loss Check Wash elution_failure Analyte Remaining on Sorbent? start->elution_failure Check Elution check_conditioning Verify Sorbent Conditioning breakthrough->check_conditioning check_flowrate Reduce Sample Flow Rate breakthrough->check_flowrate weaker_solvent Use Weaker Wash Solvent wash_loss->weaker_solvent stronger_solvent Use Stronger Elution Solvent elution_failure->stronger_solvent increase_volume Increase Elution Volume elution_failure->increase_volume

Caption: Troubleshooting logic for low NDEA recovery in SPE.

References

Technical Support Center: N-Nitrosodiethylamine (NDEA) Analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analysis of N-Nitrosodiethylamine (NDEA) and other nitrosamines by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for NDEA analysis?

A1: The most critical factor is the stationary phase. A mid-polarity column is generally recommended to achieve good resolution and peak shape for nitrosamines like NDEA. Columns such as those with a (14%-cyanopropyl-phenyl)-methylpolysiloxane or a polyethylene (B3416737) glycol (wax) stationary phase are common choices. For example, an Agilent J&W DB-1701 GC capillary column (14% cyanopropylphenyl/86% dimethylpolysiloxane) has been successfully used for the analysis of a suite of 13 nitrosamines, including NDEA.[1] Another study found that a TG-WAXMS column (60 m x 0.32 mm x 0.50 µm) provided the best chromatographic parameters among several tested columns for N-nitrosodimethylamine (NDMA) analysis.[2]

Q2: What detection system is recommended for sensitive NDEA analysis?

A2: Due to the low levels of detection required and the potential for matrix interferences, most methods recommend using a mass spectrometer (MS) detector.[3] Specifically, triple quadrupole mass spectrometry (GC-MS/MS) is often preferred for its high sensitivity and selectivity, which helps to avoid false positive results.[4][5] Single quadrupole GC/MS can also be used, but it may be less sensitive and more prone to ambiguous results.[6]

Q3: What are the common injection techniques for NDEA analysis, and what are their pros and cons?

A3: The two common injection techniques are direct liquid injection and headspace sampling.

  • Direct Liquid Injection: This technique is effective for a wide range of nitrosamines and is often simpler to implement than headspace.[3][7] However, it can introduce more non-volatile matrix components into the GC system, potentially leading to contamination and requiring more frequent maintenance.[3]

  • Headspace Sampling: This is suitable for more volatile nitrosamines.[3][7] It is a cleaner technique as it introduces less matrix into the system, but it may not be suitable for less volatile nitrosamines.[5]

Q4: How can I improve the sensitivity of my NDEA analysis?

A4: To improve sensitivity, consider the following:

  • Use a GC-MS/MS system: This provides higher sensitivity and selectivity compared to a single quadrupole MS.[4][6]

  • Optimize sample preparation: A robust extraction and concentration procedure can significantly enhance sensitivity.

  • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): These acquisition modes on an MS detector increase sensitivity by focusing on specific ions characteristic of NDEA.

  • Ensure proper GC maintenance: A clean injection port, liner, and column are crucial for optimal performance.

Q5: What are some potential sources of NDEA contamination in my samples?

A5: NDEA contamination can arise from various sources during the manufacturing process of active pharmaceutical ingredients (APIs) and drug products.[6] It's also important to be aware of potential contamination from laboratory materials such as water, airborne sources, plastic products, and rubber/elastomeric products.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Incompatible solvent.- Column contamination.- Use a deactivated injector liner.- Ensure the solvent is appropriate for the sample and column.- Bake out the column or trim the front end.
Low Sensitivity / Poor Response - Inefficient extraction.- Leaks in the GC system.- Detector not optimized.- Incorrect injection parameters.- Optimize the sample preparation method.- Perform a leak check on the GC system.- Tune the mass spectrometer.- Optimize injection volume and temperature.
Poor Reproducibility - Inconsistent injection volume.- Variability in sample preparation.- Fluctuations in oven temperature or gas flow.- Use an autosampler for consistent injections.- Ensure precise and consistent sample preparation steps.- Verify the stability of GC parameters.
Ghost Peaks - Carryover from previous injections.- Contaminated syringe or injector.- Bleed from the column or septum.- Run a solvent blank after a high concentration sample.- Clean the syringe and injector port.- Use a high-quality, low-bleed septum and column.
Matrix Interference - Co-eluting compounds from the sample matrix.- Improve sample cleanup procedures (e.g., Solid Phase Extraction).- Use a more selective detector like GC-MS/MS.- Modify the GC temperature program to improve separation.

GC Column Selection for NDEA Analysis

Selecting the appropriate GC column is a critical step in developing a robust method for NDEA analysis. The table below summarizes key parameters for columns that have been used for nitrosamine (B1359907) analysis.

Stationary Phase Polarity Dimensions (Length x ID x Film Thickness) Typical Application Advantages
14% Cyanopropylphenyl / 86% Dimethylpolysiloxane (e.g., DB-1701)Mid30 m x 0.25 mm x 1.0 µmScreening of multiple nitrosaminesGood resolution for a wide range of nitrosamines.[1]
Polyethylene Glycol (e.g., TG-WAXMS)High60 m x 0.32 mm x 0.50 µmAnalysis of polar nitrosaminesProvides good peak shape for polar compounds.[2]
35% Phenyl / 65% Dimethylpolysiloxane (e.g., Rxi®-35Sil MS)Mid30 m x 0.25 mm x 0.50 µmGeneral purpose nitrosamine analysisGood thermal stability and inertness.
5% Phenyl / 95% Dimethylpolysiloxane (e.g., TG-5MS)Low60 m x 0.25 mm x 0.25 µmAnalysis of less polar nitrosaminesGood for separating a range of volatile and semi-volatile compounds.

Experimental Protocol: NDEA Analysis by GC-MS/MS

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a known amount of sample (e.g., 1g of ground tablet powder), add a suitable internal standard.

  • Add 5 mL of 0.1 M Sodium Hydroxide and vortex for 1 minute.

  • Add 5 mL of Dichloromethane and shake vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction of the aqueous layer with a fresh 5 mL of Dichloromethane.

  • Combine the organic extracts.

  • Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS/MS Conditions

  • GC Column: DB-1701 (30 m x 0.25 mm, 1.0 µm) or equivalent mid-polarity column.[1]

  • Inlet: Splitless mode at 220 °C.[1]

  • Oven Program: 40 °C (hold for 0.5 min), ramp at 20 °C/min to 160 °C, then ramp at 10 °C/min to final temperature.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS/MS Detector:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor at least two MRM transitions for NDEA for confirmation and quantification.

Logical Workflow for GC Column Selection and Method Development

The following diagram illustrates a logical workflow for selecting a GC column and developing a method for NDEA analysis.

GC_Column_Selection_Workflow start Start: Define Analytical Needs (e.g., NDEA in API) lit_review Literature Review for Recommended Columns start->lit_review col_select Select Initial Column (e.g., Mid-Polarity) lit_review->col_select method_dev Initial Method Development (Temperature Program, Flow Rate) col_select->method_dev eval_performance Evaluate Performance: Peak Shape, Resolution, Sensitivity method_dev->eval_performance is_acceptable Performance Acceptable? eval_performance->is_acceptable troubleshoot Troubleshoot Issues optimize Optimize Parameters troubleshoot->optimize optimize->eval_performance validate Method Validation end Routine Analysis validate->end is_acceptable->troubleshoot No is_acceptable->validate Yes

Caption: Workflow for GC column selection and method development.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during NDEA analysis.

Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape) check_system Check GC System Suitability (Blanks, Standards) start->check_system is_system_ok System OK? check_system->is_system_ok check_maintenance Check Maintenance Logs (Liner, Septum, Column) is_system_ok->check_maintenance No check_sample_prep Review Sample Preparation is_system_ok->check_sample_prep Yes perform_maintenance Perform Maintenance check_maintenance->perform_maintenance perform_maintenance->check_system resolve Problem Resolved perform_maintenance->resolve is_prep_ok Prep OK? check_sample_prep->is_prep_ok optimize_prep Optimize Sample Prep is_prep_ok->optimize_prep No check_method Review Method Parameters (Temps, Flows) is_prep_ok->check_method Yes optimize_prep->check_sample_prep optimize_prep->resolve optimize_method Optimize Method check_method->optimize_method check_method->resolve optimize_method->check_system

Caption: A logical flow for troubleshooting GC analysis issues.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to N-Nitrosodiethylamine (NDEA) Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-Nitrosodiethylamine (NDEA), a probable human carcinogen, in pharmaceutical products is a critical regulatory expectation. Validated, sensitive, and robust analytical methods are paramount for ensuring patient safety and product quality. This guide provides a comparative overview of analytical method validation guidelines for NDEA, focusing on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Comparison of Analytical Methods for NDEA

The selection of an analytical method for NDEA quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize key performance parameters for commonly employed GC-MS and LC-MS methods, based on data from regulatory bodies and scientific literature.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for NDEA Analysis

ParameterGC-MS (Headspace)GC-MS/MS (Liquid Injection)
Limit of Detection (LOD) 0.02 ppm[1]0.07 - 0.3 µg/kg[2]
Limit of Quantitation (LOQ) 0.05 ppm[1]0.3 - 0.9 µg/kg[2]
Linearity (Range) 0.025 – 10 µg/mL[1]0.01 - 0.1 ppm[3]
Accuracy (% Recovery) Not explicitly stated in the FDA method document, but the method is validated.93.6 - 104%[2]
Precision (%RSD) Not explicitly stated in the FDA method document, but the method is validated.0.4 - 4.2%[2]
Common Application Volatile nitrosamines in drug substances and products.[1][4]Trace level analysis of volatile nitrosamines in various matrices.[5][6]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for NDEA Analysis

ParameterLC-MS/MSLC-HRMS
Limit of Detection (LOD) 0.02 µg/g[7]10 ng/g[8]
Limit of Quantitation (LOQ) 0.05 µg/g[7]Not explicitly stated, but the method is for trace analysis.
Linearity (Range) 0.065 to 0.465 ppm[9]Not explicitly stated, but the method is validated for quantification.
Accuracy (% Recovery) 90 - 107%[10]Not explicitly stated, but the method is validated.
Precision (%RSD) < 15%[10]Not explicitly stated, but the method is validated.
Common Application Broad applicability for various nitrosamines, including thermally unstable ones.[10][11]High-resolution analysis for unambiguous identification and quantification.[8][11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative methodologies for NDEA analysis using GC-MS and LC-MS/MS.

GC-MS Headspace Method for NDEA in Valsartan Drug Substance

This method is adapted from the U.S. Food and Drug Administration (FDA) validated method.[1]

a. Sample Preparation:

  • Accurately weigh approximately 300 mg of the Valsartan active pharmaceutical ingredient (API) into a 20 mL headspace vial.

  • Add 5 mL of 1-Methyl-2-pyrrolidinone (NMP) to the vial.

  • Immediately cap and crimp the vial securely.

  • Vortex the vial to ensure the sample is fully dissolved.

b. Standard Preparation:

  • Prepare a mixed stock standard solution of NDMA and NDEA in NMP at a concentration of 100 µg/mL.

  • Perform serial dilutions of the stock standard to prepare calibration standards ranging from 0.025 to 10 µg/mL.

c. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Headspace Sampler: Agilent 7697A or equivalent

  • Column: DB-WAX, 30 m x 0.25 mm, 1 µm film thickness or equivalent

  • Oven Program: Initial temperature of 70°C for 4 minutes, then ramp at 20°C/min to 240°C and hold for 3.5 minutes.[4]

  • Inlet: Splitless mode

  • Carrier Gas: Helium

  • MSD Transfer Line: 250°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for NDEA: m/z 102.1, 74.1, 44.1

d. Validation Parameters to be Assessed (as per ICH Q2(R1) guidelines): [12]

  • Specificity: Analyze blank NMP and a placebo sample to ensure no interfering peaks at the retention time of NDEA.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Spike a known amount of NDEA standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (%RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

LC-MS/MS Method for NDEA in Sartan Medicines

This method is based on a procedure published by the Health Sciences Authority (HSA) of Singapore.[7]

a. Sample Preparation:

  • Accurately weigh an amount of powdered sample equivalent to 500 mg of the sartan API into a 15 mL polypropylene (B1209903) conical bottom centrifuge tube.

  • Add 5 mL of methanol (B129727) to the tube.

  • Vortex for 1 minute, followed by sonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. Standard Preparation:

  • Prepare a stock solution of NDEA in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range for the calibration curve.

c. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: Zorbax SB C18, 2.1 x 50 mm, 1.8 µm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient program to achieve separation of NDEA from other components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions for NDEA: Precursor ion m/z 103.1 → Product ions m/z 75.1 and 47.1

d. Validation Parameters to be Assessed (as per ICH Q2(R1) guidelines): [12]

  • Specificity: Analyze a blank solvent and a placebo sample to ensure no interfering peaks at the retention time and MRM transitions of NDEA.

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform spike-recovery experiments at different concentration levels.

  • Precision: Evaluate repeatability and intermediate precision.

  • LOD and LOQ: Determine based on signal-to-noise ratio or other appropriate methods.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the analytical methods described above.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Weigh Sample Solvent Add NMP Sample->Solvent Vortex Vortex/Dissolve Solvent->Vortex Headspace Headspace Incubation Vortex->Headspace Standard Prepare Standards Standard->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for NDEA analysis using GC-MS with headspace sampling.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Weigh Sample Solvent Add Methanol Sample->Solvent Extract Vortex & Sonicate Solvent->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Injection LC Injection Filter->Injection Standard Prepare Standards Standard->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for NDEA analysis using LC-MS/MS.

This guide provides a foundational understanding of the analytical method validation guidelines for this compound. It is imperative for researchers and drug development professionals to adhere to the principles outlined by regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products. The choice of analytical technique should be justified based on the specific application and validated to demonstrate its suitability for the intended purpose.

References

A Researcher's Guide to Inter-Laboratory NDEA Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate detection and quantification of N-nitrosodiethylamine (NDEA) is critical for pharmaceutical safety. The presence of such genotoxic impurities, even at trace levels, is a significant concern, prompting stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This guide provides a comparative overview of common analytical methodologies for NDEA, summarizing performance data and outlining detailed experimental protocols to aid in method evaluation and selection.

The challenge in NDEA analysis lies in consistently detecting minute quantities, often in the parts per billion (ppb) range, within complex drug matrices.[1] To achieve the necessary sensitivity and specificity, laboratories predominantly rely on advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often in tandem mass spectrometry (MS/MS) configurations.[4][5] A cornerstone of accurate quantification is the use of isotopically labeled internal standards, such as this compound-d10 (NDEA-d10), to correct for matrix effects and variations during sample preparation and analysis.[1][6]

Comparative Performance of NDEA Analytical Methods

The selection of an analytical method for NDEA quantification is a critical decision influenced by factors such as the drug matrix, required sensitivity, and available instrumentation. The following table summarizes quantitative performance data for various analytical methods, providing a baseline for comparison. It is important to note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific instrument, matrix, and validation protocol.

Analytical TechniqueMethod DetailsLimit of Detection (LOD)Limit of Quantification (LOQ)Reference/Source
GC-MS/MS Headspace analysis for volatile nitrosamines in valsartan (B143634) drug substance.0.02 ppm0.05 ppm[7]
LC-MS/MS Analysis of eight nitrosamines in a small molecule drug product.0.154-0.560 ng/mL0.438-1.590 ng/mL[8]
GC-MS/MS Simultaneous detection of NDMA and NDEA in sartans, metformin, and ranitidine.--[9]
HPLC-UV Simultaneous detection of NDMA, NDEA, and NDIPA in Losartan. Method developed for acceptance limit of 0.177 ppm.--[10]
HPLC-MS/MS (APCI) Determination of four nitrosamine (B1359907) impurities in valsartan, losartan, and irbesartan.-0.2 ng/mL[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results in NDEA analysis. Below are outlines of typical methodologies employed in pharmaceutical quality control.

GC-MS/MS Method for Sartan Drug Products

This method is designed for the quantification of several volatile nitrosamines, including NDEA, in sartan Active Pharmaceutical Ingredients (APIs) and finished drug products.[1]

Sample Preparation:

  • Weigh approximately 250 mg of the powdered tablets or API into a 15 mL centrifuge tube.

  • Add 10 mL of 1M Sodium Hydroxide (NaOH) solution.

  • Vortex the tube briefly to mix.

  • Shake for a minimum of 5 minutes to ensure complete dissolution and extraction.

  • Proceed with headspace GC-MS/MS analysis.

LC-MS/MS Method for Various Drug Products

This method is suitable for a broader range of nitrosamines, including less volatile ones, across various drug matrices.[1]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol (B129727) containing the NDEA-d10 internal standard.

  • Vortex the mixture until the sample is completely dissolved.

  • The resulting solution is then directly analyzed by LC-MS/MS.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, or round-robin test, is essential for validating the robustness and reproducibility of an analytical method.[12] The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Collection cluster_2 Phase 3: Evaluation & Reporting A Define Study Objectives & Scope B Select & Prepare Homogeneous Test Samples A->B C Develop & Distribute Standardized Protocol B->C D Ship Samples & Standards to Participating Labs C->D E Participating Labs Analyze Samples D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Identify Outliers & Investigate Discrepancies G->H I Publish Comparison Report & Method Validation Data H->I

Workflow for an inter-laboratory comparison of NDEA analysis methods.

References

A Comparative Analysis of the Carcinogenicity of N-Nitrosodiethylamine (NDEA) and N-Nitrosodimethylamine (NDMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic properties of two prevalent nitrosamine (B1359907) impurities, N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA). Both compounds are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC) and have been detected as contaminants in various pharmaceuticals, food products, and drinking water.[1][2][3] Understanding their relative carcinogenic potency and mechanisms of action is crucial for risk assessment and the development of mitigation strategies in drug development and manufacturing.

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of a substance is often quantified by its TD50 value, which is the daily dose rate in mg/kg body weight/day that would cause tumors in 50% of animals that would have remained tumor-free at a zero dose.[4] A lower TD50 value indicates a higher carcinogenic potency. Data from the Carcinogenic Potency Database (CPDB) reveals a significant difference in the potency of NDEA and NDMA.

CompoundSpeciesTarget OrganTD50 (mg/kg/day)Reference
NDEA RatLiver0.0037--INVALID-LINK--
RatEsophagus0.0074--INVALID-LINK--
HamsterRespiratory TractNot explicitly available in CPDB, but studies show high tumor incidence at low doses.[5]
NDMA RatLiver0.0959[5][6]
MouseLiver0.189[5]
HamsterLiverHigher than NDEA in respiratory tract studies.[5]

Note: TD50 values can vary depending on the animal model, strain, and experimental conditions. The values presented are for illustrative comparison.

The U.S. Food and Drug Administration (FDA) has set acceptable daily intake (AI) limits for these nitrosamines, reflecting their carcinogenic potential. The AI for NDEA is 26.5 ng/day, while the AI for NDMA is 96 ng/day, further indicating that NDEA is considered the more potent carcinogen of the two.[7]

Comparative Carcinogenicity in Animal Models

Experimental studies in animal models, particularly Syrian golden hamsters, have provided valuable insights into the organ-specific carcinogenicity of NDEA and NDMA.

A key study involving intratracheal instillation in male Syrian golden hamsters demonstrated a stark contrast in their carcinogenic effects on the respiratory tract and liver.

Compound & Total DoseRespiratory Tract Tumor IncidenceLiver Tumor Incidence
NDEA (1.5 mg) 100%0%
NDEA (7.5 mg) 100%0%
NDMA (0.75 mg) 6%6%
NDMA (1.5 mg) 6%19%
Control 8%4%

These results strongly indicate that NDEA is a significantly more potent carcinogen for the respiratory tract in this model, while NDMA exhibits a greater tendency to induce liver tumors.[5]

Mechanisms of Carcinogenesis

The carcinogenic effects of both NDEA and NDMA are not direct but require metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1.[8][9] This activation process is the initial step in a cascade that leads to DNA damage and subsequent tumor initiation.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of NDEA and NDMA proceeds through α-hydroxylation, leading to the formation of highly reactive electrophilic diazonium ions.[8][10] These intermediates readily react with DNA, forming DNA adducts that, if not repaired, can lead to mutations during DNA replication.

  • NDEA is metabolized to an unstable α-hydroxy-N-nitrosodiethylamine, which decomposes to yield acetaldehyde (B116499) and an ethyldiazonium ion . This ion ethylates DNA bases.[8]

  • NDMA is metabolized to an unstable α-hydroxy-N-nitrosodimethylamine, which decomposes to yield formaldehyde (B43269) and a methyldiazonium ion . This ion methylates DNA bases.[8][10]

G cluster_NDEA NDEA Metabolic Activation cluster_NDMA NDMA Metabolic Activation cluster_DNA DNA Damage NDEA This compound (NDEA) a_hydroxy_NDEA α-hydroxy-N-nitrosodiethylamine NDEA->a_hydroxy_NDEA CYP2E1 ethyldiazonium Ethyldiazonium Ion a_hydroxy_NDEA->ethyldiazonium acetaldehyde Acetaldehyde a_hydroxy_NDEA->acetaldehyde DNA_adducts DNA Adducts (e.g., O6-ethylguanine, O6-methylguanine) ethyldiazonium->DNA_adducts Ethylates DNA NDMA N-Nitrosodimethylamine (NDMA) a_hydroxy_NDMA α-hydroxy-N-nitrosodimethylamine NDMA->a_hydroxy_NDMA CYP2E1 methyldiazonium Methyldiazonium Ion a_hydroxy_NDMA->methyldiazonium formaldehyde Formaldehyde a_hydroxy_NDMA->formaldehyde methyldiazonium->DNA_adducts Methylates DNA

Metabolic activation of NDEA and NDMA leading to DNA adduct formation.
Disruption of Cellular Signaling Pathways

The formation of DNA adducts triggers a cascade of cellular responses, including the activation of signaling pathways involved in cell cycle control, apoptosis, and inflammation. The sustained activation or dysregulation of these pathways can lead to uncontrolled cell proliferation and tumor development. Key pathways implicated in NDEA- and NDMA-induced carcinogenesis include:

  • p53 Signaling Pathway: DNA damage can activate the p53 tumor suppressor protein, which can induce cell cycle arrest to allow for DNA repair or trigger apoptosis (programmed cell death) if the damage is too severe. Mutations in the p53 gene are common in many cancers and can allow cells with damaged DNA to proliferate.[11]

  • NF-κB Signaling Pathway: Chronic inflammation is a known driver of cancer. Both NDEA and NDMA can induce inflammatory responses, leading to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13][14][15][16] NF-κB activation promotes the expression of genes involved in cell survival, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[12][13][14][15][16]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of cancer. Reactive oxygen species (ROS) generated during the metabolism of NDEA and NDMA can activate the MAPK pathway, contributing to uncontrolled cell growth.

G cluster_activation Initiation cluster_pathways Signaling Pathway Dysregulation cluster_outcome Cellular Outcome Metabolic_Activation Metabolic Activation (CYP2E1) DNA_Damage DNA Damage (Adduct Formation) Metabolic_Activation->DNA_Damage p53 p53 Pathway (Cell Cycle Arrest/Apoptosis) DNA_Damage->p53 NFkB NF-κB Pathway (Inflammation, Proliferation) DNA_Damage->NFkB MAPK MAPK Pathway (Proliferation, Survival) DNA_Damage->MAPK Tumorigenesis Tumorigenesis p53->Tumorigenesis Inhibition (if functional) Promotion (if mutated) NFkB->Tumorigenesis Promotion MAPK->Tumorigenesis Promotion

Key signaling pathways in NDEA- and NDMA-induced carcinogenesis.

Experimental Protocols

The following provides a generalized methodology for a key type of experiment used to assess the carcinogenicity of NDEA and NDMA.

Intratracheal Instillation Carcinogenicity Study in Syrian Golden Hamsters

This protocol is based on methodologies reported in comparative carcinogenicity studies.[5]

1. Animal Model:

  • Male Syrian golden hamsters, typically 8-10 weeks old at the start of the experiment.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

2. Test Substance Preparation:

  • NDEA and NDMA are dissolved in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a mixture of Tris buffer and saline.[17]

  • Dose concentrations are prepared to deliver the desired total dose over the course of the study.

3. Administration:

  • Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture.[18]

  • The animal is placed in a supine position on an angled board to facilitate visualization of the trachea.[19][20]

  • A small, blunt needle or a specialized gavage needle attached to a syringe is carefully inserted into the trachea.[18][19][20]

  • The test substance is instilled directly into the trachea, followed by a small volume of air to ensure delivery to the lungs.[18][19][20]

  • Instillations are typically performed once a week for a specified duration (e.g., 15 weeks).[5]

4. Observation and Endpoint:

  • Animals are monitored daily for clinical signs of toxicity.

  • The study continues for the lifespan of the animals.

  • At the end of the study, a complete necropsy is performed.

  • The respiratory tract (larynx, trachea, lungs) and liver are carefully examined for the presence of tumors.

  • Tissues are collected, fixed in formalin, and processed for histopathological examination to confirm the presence and type of tumors.

G A Animal Acclimatization (Syrian Golden Hamsters) B Test Substance Preparation (NDEA/NDMA in Vehicle) A->B C Anesthesia B->C D Intratracheal Instillation C->D E Weekly Dosing (e.g., for 15 weeks) D->E F Lifespan Observation E->F G Necropsy and Histopathology F->G H Data Analysis (Tumor Incidence) G->H

General workflow for a hamster carcinogenicity study.

Conclusion

Both NDEA and NDMA are potent genotoxic carcinogens that pose a significant health risk. However, experimental data indicates that NDEA is a more potent carcinogen than NDMA, as reflected by its lower TD50 value and the FDA's stricter acceptable daily intake limit. Furthermore, animal studies highlight a difference in their target organ specificity, with NDEA being a particularly potent respiratory tract carcinogen and NDMA showing a greater propensity for inducing liver tumors. The underlying mechanism for both involves metabolic activation to DNA-damaging electrophiles and the subsequent dysregulation of critical cellular signaling pathways. This comparative guide underscores the importance of stringent control and monitoring for both of these nitrosamine impurities in pharmaceuticals and other consumer products.

References

Navigating Nitrosamine Impurities: A Comparative Guide to LC-MS/MS Methods for NDEA Detection in Metformin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Review of Validated Analytical Methods for the Quantification of N-nitrosodiethylamine (NDEA) in Metformin (B114582) Drug Products, Offering Researchers and Drug Development Professionals a Comparative Guide to Ensure Product Safety and Regulatory Compliance.

The presence of this compound (NDEA) and other nitrosamine (B1359907) impurities in metformin, a first-line medication for type 2 diabetes, has been a significant concern for regulatory agencies and pharmaceutical manufacturers worldwide. The potential carcinogenicity of these impurities necessitates robust and sensitive analytical methods for their detection and quantification at trace levels. This guide provides a detailed comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the determination of NDEA in metformin, offering insights into their performance, protocols, and alternative approaches.

Method Performance: A Quantitative Comparison

The selection of an appropriate analytical method is critical for the accurate determination of NDEA in metformin. Various LC-MS/MS methods have been developed and validated by regulatory bodies and research laboratories. The following tables summarize the key performance characteristics of these methods, providing a clear comparison for researchers to select the most suitable approach for their needs.

Method ReferenceAnalyte(s)Sample MatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)
FDA LC-ESI-HRMS [1]8 NitrosaminesDrug Substance & Product-0.001-0.005 ppm (in sample)--
Shimadzu LC-MS/MS [2]6 NitrosaminesDrug Substance--0.25 - 100-
UNILAB UPLC-MS/MS [3]NDMAMetformin HCl-33 - 20091.6 - 95.4
Agilent GC/MS/MS [4]5 NitrosaminesDrug Substance & Product-<0.001 ppm (NDEA)--
SCIEX LC-QTOF-MS [5]9 NitrosaminesDrug Substance & Product-1.0 (NDMA)--
Thermo Fisher LC-MS/MS [6]7 NitrosaminesMetformin API1.9 - 25.57.4 - 50.98.8 - 111.880 - 110

LOD: Limit of Detection, LOQ: Limit of Quantitation. Note that LOD/LOQ values reported in ppm are relative to the sample concentration.

Alternative Analytical Approaches

While LC-MS/MS is a widely adopted technique, Gas Chromatography-Mass Spectrometry (GC-MS/MS) represents a viable alternative. However, studies have highlighted a potential pitfall with GC-MS/MS methods. The use of dichloromethane (B109758) as a sample extraction solvent can lead to the artefactual formation of N-nitrosodimethylamine (NDMA), a related nitrosamine, resulting in falsely elevated readings.[7][8] This underscores the importance of careful method selection and validation to avoid misleading results. Comparison studies have shown good agreement between LC-MS/MS and GC-MS/MS for immediate-release formulations when appropriate sample preparation procedures are employed.[8]

Detailed Experimental Protocols

A clear understanding of the experimental workflow is crucial for successful method implementation. Below are detailed protocols for a typical LC-MS/MS method for NDEA analysis in metformin, followed by a visual representation of the workflow.

Sample Preparation
  • Weighing: Accurately weigh approximately 100 mg of metformin drug substance or the equivalent amount of crushed tablets.[2][3]

  • Dissolution: Transfer the sample to a suitable centrifuge tube and add a specific volume of diluent (e.g., water, methanol (B129727), or a mixture).[2][3][9] Some methods may include the addition of an internal standard at this stage.[2]

  • Extraction: Vortex the sample for a specified time (e.g., 1 minute) to ensure complete dissolution.[3] Sonication for a period (e.g., 40 minutes) may also be employed to aid extraction.[3]

  • Centrifugation: Centrifuge the sample at a specified speed (e.g., 4500 rpm) for a set duration (e.g., 15 minutes) to pelletize any undissolved excipients.[3][9]

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.[2][9]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 or a Phenyl column is commonly used for the separation of nitrosamines.[10][11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Injection Volume: Typically in the range of 10-50 µL.[10][11]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is generally used.[2][10]

    • Detection: Multiple Reaction Monitoring (MRM) is the most common scan type for quantification, providing high selectivity and sensitivity.[9] High-Resolution Mass Spectrometry (HRMS) can also be used for accurate mass measurements, which aids in the confident identification of impurities.[1]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for the LC-MS/MS analysis of NDEA in metformin.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Metformin Sample Dissolve Dissolve in Diluent (with Internal Standard) Sample->Dissolve Extract Vortex / Sonicate Dissolve->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantify Quantification of NDEA MS->Quantify Report Report Results Quantify->Report

References

GC-MS vs. LC-MS for N-Nitrosodiethylamine (NDEA) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of N-Nitrosodiethylamine (NDEA), a probable human carcinogen, is a critical analytical challenge. The two most powerful and widely adopted techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for NDEA analysis, supported by experimental data, to aid in selecting the most suitable method for specific research and quality control needs.

The choice between GC-MS and LC-MS for NDEA analysis is not always straightforward and depends on several factors, including the sample matrix, required sensitivity, sample throughput, and the potential for thermal degradation of the analyte or matrix components. While both techniques offer high selectivity and sensitivity, they operate on different principles of separation and ionization, leading to distinct advantages and disadvantages.

Quantitative Performance: A Head-to-Head Comparison

The selection of an analytical technique for quantitative analysis hinges on its performance characteristics. The following table summarizes key validation parameters for both GC-MS and LC-MS methods for the determination of NDEA, compiled from various analytical studies.

Performance ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.003 µg/g - 3 ppb[1]0.02 µg/g - 0.35 ng/mL[1]
Limit of Quantitation (LOQ) 0.015 µg/g - 15 ppb[1][2]0.05 µg/g - 0.55 ng/mL[1]
Linearity (R²) >0.995[1][3]>0.99[1][4]
Accuracy (Recovery) 70-130%[2]80-120%[1]
Precision (%RSD) <15%[1]<15%[1]

The Analytical Workflow: A Visual Representation

To better understand the practical application of these techniques, the following diagram illustrates the general experimental workflows for NDEA analysis using either LC-MS or GC-MS.

Analytical_Workflow Comparative Workflow for NDEA Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS Analysis cluster_3 Data Analysis Sample Sample Weighing Spiking Internal Standard Spiking (e.g., NDEA-d10) Sample->Spiking Extraction Solvent Extraction (e.g., DCM, Methanol) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial LC_Vial Transfer to LC Vial Filtration->LC_Vial GC_Injection Injection (Headspace or Liquid) GC_Vial->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection_GC Mass Spectrometry Detection (MS/MS) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification LC_Injection Liquid Injection LC_Vial->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MS_Detection_LC Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification Reporting Reporting Quantification->Reporting

Comparative workflow for NDEA analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for both GC-MS and LC-MS analysis of NDEA.

GC-MS/MS Protocol for NDEA Analysis

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 250 mg of the active pharmaceutical ingredient (API) or powdered drug product into a 15 mL centrifuge tube.[2]

  • Add a known amount of internal standard solution (e.g., N-Nitrosoethylmethyl-d3-amine).

  • Add 10 mL of a sodium hydroxide (B78521) solution and vortex for at least 5 minutes.[2]

  • Add 2.0 mL of dichloromethane, vortex briefly, and then shake for at least 5 minutes.[2]

  • Centrifuge the suspension at approximately 10,000 g for at least 5 minutes.[2]

  • Carefully transfer the organic layer (dichloromethane) into a GC vial for analysis.

2. GC-MS/MS Conditions:

  • GC System: Agilent 7890B or equivalent.[3]

  • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm or equivalent.[3]

  • Inlet Temperature: 220 °C.[3]

  • Oven Program: 70 °C for 4 min, then ramp to 240 °C at 20 °C/min, hold for 3.5 min.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injection Mode: Splitless or Headspace.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LC-MS/MS Protocol for NDEA Analysis

This protocol provides a general framework for NDEA analysis by LC-MS/MS and should be optimized for the specific application.

1. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube.[5]

  • Add a known amount of a suitable deuterated internal standard (e.g., NDEA-d10).[1]

  • Add 5.0 mL of methanol (B129727) and vortex until the sample is dissolved.[5]

  • For drug products, an additional shaking step of 40 minutes may be required.[5]

  • Centrifuge the sample for 15 minutes at 4500 rpm.[5]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[5]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.[1]

  • Column: Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm or equivalent.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in methanol.[5]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS).

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or high-resolution full scan.

Method Selection Logic

The decision between GC-MS and LC-MS for NDEA analysis is a multi-faceted one. The following decision tree illustrates the key considerations that can guide a researcher to the most appropriate technique.

Method_Selection_Logic Decision Tree for NDEA Analysis Method Selection Start Start: NDEA Analysis Required Volatile Is the primary concern volatile nitrosamines like NDEA? Start->Volatile Thermal_Stability Is the sample matrix and analyte thermally stable? Volatile->Thermal_Stability Yes Broader_Scope Is analysis of a broader range of nitrosamines (including non-volatiles) required? Volatile->Broader_Scope No GC_MS GC-MS is a strong candidate Thermal_Stability->GC_MS Yes LC_MS LC-MS is the preferred method Thermal_Stability->LC_MS No High_Throughput Is high-throughput screening of volatile nitrosamines the priority? GC_MS->High_Throughput Broader_Scope->Volatile No Broader_Scope->LC_MS Yes High_Throughput->GC_MS No Headspace_GC_MS Consider Headspace GC-MS High_Throughput->Headspace_GC_MS Yes

Decision tree for method selection.

Conclusion: Selecting the Right Tool for the Task

Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of this compound.

GC-MS is a robust and highly effective technique, particularly for the routine analysis of volatile nitrosamines like NDEA.[1] Its advantages include excellent separation efficiency for volatile compounds and the option for headspace analysis, which can minimize matrix effects and simplify sample preparation.[1][7] However, the high temperatures used in the GC inlet can lead to the thermal degradation of certain analytes or matrix components, potentially generating false positives.[8]

LC-MS/MS is often the preferred method due to its versatility in analyzing a wider range of nitrosamines, including those that are non-volatile or thermally labile.[1][7] It generally offers high sensitivity and is less prone to issues of thermal degradation. LC-MS is particularly advantageous when a comprehensive profile of various nitrosamine (B1359907) impurities is required.[1]

Ultimately, the optimal choice between GC-MS and LC-MS will be dictated by the specific requirements of the analysis. Factors such as the nature of the sample matrix, the target range of nitrosamines, the desired level of sensitivity, and the available instrumentation should all be carefully considered to ensure accurate and reliable results.

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitrosodiethylamine (NDEA) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Nitrosodiethylamine (NDEA), a probable human carcinogen, is of paramount importance in ensuring the safety and quality of pharmaceutical products. This guide provides an objective comparison of prevalent analytical methodologies for NDEA quantification, supported by experimental data to aid in method selection and development.

The presence of nitrosamine (B1359907) impurities, such as NDEA, in pharmaceuticals has been a significant concern for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) since their detection in common medications in 2018.[1] This has necessitated the development of highly sensitive and reliable analytical methods to detect and quantify these impurities at trace levels.[1][2] The primary analytical techniques employed are based on chromatography coupled with mass spectrometry, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[3]

The choice of method often depends on the specific drug matrix, the required sensitivity, and the available instrumentation. A cornerstone of achieving accurate and precise measurements, particularly in complex matrices, is the use of isotopically labeled internal standards, such as this compound-d4 (NDEA-d4).[2][4] These internal standards are chemically and physically similar to the target analyte and help to compensate for variations during sample preparation and instrumental analysis.[4]

Comparative Analysis of Quantitative Performance

The following table summarizes the quantitative performance data for various analytical methods used for the determination of NDEA. The use of an internal standard is a common practice in these methods to enhance accuracy and precision.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
LC-MS/MS 0.017 ng/mL0.050 ng/mL--[3]
-0.06 ppm-7.9 (QL level)[5]
--93.6 - 1040.4 - 4.2
LC-HRMS 0.10 ng/mL---
GC-MS --97.6 - 106.72.9 (LOQ level)[6]
GC-MS/MS 0.02 ppm0.05 ppm-≤ 10[7]
-25 ppb-7.04% to 7.25%≤ 11.5[8]
-1 - 10 ppb70 - 130< 20[9]
HPLC-UV 0.017 ppm0.025 ppm--[10]

Note: The reported values may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the key NDEA quantification techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and selectivity, particularly for a broad range of nitrosamines, including those that are less volatile.[2]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol (B129727) containing the NDEA-d4 internal standard.

  • Vortex the sample until the drug substance is completely dissolved.[2]

Chromatographic Conditions:

  • System: UPLC I-Class with a Xevo TQ-XS tandem quadrupole mass spectrometer.[3]

  • Column: ACQUITY UPLC HSS T3 Column.[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[12]

Mass Spectrometry Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for NDEA and NDEA-d4 must be optimized.[2][4]

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Drug Substance add_solvent Add Methanol with NDEA-d4 Internal Standard weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex inject Inject Sample vortex->inject separation UPLC Separation inject->separation ionization Ionization (APCI/ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection quantification Quantification detection->quantification

Fig. 1: LC-MS/MS analytical workflow for NDEA quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for volatile and semi-volatile nitrosamines like NDEA.[13] Headspace injection is a common sample introduction technique that minimizes matrix effects.[13]

Sample Preparation (Headspace):

  • Weigh the sample (e.g., Valsartan drug substance) into a 20 mL headspace vial.

  • Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to dissolve the sample.

  • Immediately cap and crimp the vial.[7]

GC Conditions:

  • Column: DB-1701 GC Column (30 m x 0.25 mm, 1.00 µm) or equivalent.[7]

  • Carrier Gas: Helium.[6]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh Weigh Sample into Headspace Vial add_solvent Add Solvent (e.g., NMP) weigh->add_solvent cap_vial Cap and Crimp Vial add_solvent->cap_vial headspace Headspace Autosampler cap_vial->headspace separation GC Separation headspace->separation ionization Electron Ionization (EI) separation->ionization detection MS Detection (SIM/Full Scan) ionization->detection quantification Quantification detection->quantification

Fig. 2: Headspace GC-MS analytical workflow for NDEA quantification.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, making it a preferred method for reaching lower detection limits.[13]

Sample Preparation:

  • Sample preparation can follow either a direct liquid injection approach or headspace sampling as described for GC-MS. For direct injection, a liquid-liquid extraction may be employed.[13]

GC-MS/MS Conditions:

  • System: A triple quadrupole GC-MS/MS system is used.[13]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2] The use of MRM significantly improves selectivity.[13]

Logical_Relationship cluster_techniques NDEA Quantification Techniques cluster_advancements Advanced Techniques for Enhanced Performance cluster_common_element Key for Accuracy & Precision LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) LC_HRMS LC-High Resolution MS (LC-HRMS) (Improved Specificity) LC_MS->LC_HRMS LC_MS_MS LC-Tandem MS (LC-MS/MS) (Improved Sensitivity & Selectivity) LC_MS->LC_MS_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) GC_MS_MS GC-Tandem MS (GC-MS/MS) (Improved Sensitivity & Selectivity) GC_MS->GC_MS_MS IS Isotopically Labeled Internal Standard (e.g., NDEA-d4) LC_HRMS->IS LC_MS_MS->IS GC_MS_MS->IS

Fig. 3: Logical relationship of NDEA quantification methods.

Conclusion

The accurate and precise quantification of NDEA in pharmaceutical products is a critical analytical challenge that can be effectively addressed by a range of chromatographic and mass spectrometric techniques. LC-MS/MS and GC-MS/MS have emerged as the workhorse methods, offering a balance of sensitivity, selectivity, and robustness.[3][13] The choice between these will often be dictated by the volatility of the nitrosamines of interest and the complexity of the sample matrix. LC-HRMS provides an additional layer of confidence through its high mass accuracy.[11] Regardless of the chosen platform, the implementation of a validated method, incorporating an appropriate isotopically labeled internal standard, is fundamental to ensuring data of the highest quality and, ultimately, the safety of pharmaceutical products.[2][4] This guide serves as a starting point for researchers to compare and select the most suitable analytical strategy for their specific NDEA quantification needs.

References

A Comparative Guide to the Limits of Detection and Quantification for NDEA in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

The presence of N-nitrosodiethylamine (NDEA), a probable human carcinogen, in pharmaceutical products is a significant safety concern for researchers, scientists, and drug development professionals.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control nitrosamine (B1359907) impurities in medications.[3][4][5] This guide provides an objective comparison of the performance of various analytical methods for the detection and quantification of NDEA, supported by experimental data.

Regulatory Framework and Acceptable Intake Limits

Regulatory agencies have set acceptable intake (AI) limits for nitrosamine impurities to ensure patient safety. For NDEA, the FDA recommends an AI limit of 26.5 ng/day.[3][6] If multiple nitrosamine impurities are present, the total quantity should not exceed the AI for the most potent nitrosamine.[7] This regulatory benchmark necessitates the use of highly sensitive and validated analytical methods to detect and quantify NDEA at trace levels.

Comparison of Analytical Methods for NDEA Quantification

Various analytical techniques are employed for the determination of NDEA in pharmaceuticals, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most common. The choice of method often depends on the drug matrix and the required sensitivity.

Below is a summary of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for NDEA using different analytical methods as reported in various studies.

Analytical MethodDrug MatrixLODLOQReference
GC-MS/MSValsartan (B143634)0.02 - 0.03 ppm0.06 - 0.09 ppm[8]
GC/MS-HeadspaceValsartan Drug Substance0.02 ppm0.05 ppm[2]
LC-MS/MSSartan Medicines0.02 µg/g0.05 µg/g[1]
LC-ESI-HRMSMetformin0.2 ng/mL (0.002 ppm)-[9]
LC-MS/MSMetformin1.9 ng/mL7.5 ng/mL[10]
LC-MS/MSCanagliflozin-0.06 ppm[11]
LC-MS/MSRanitidine0.07-0.3 µg/kg0.3-0.9 µg/kg[1]
HPLC-APCI-MS/MSSartans0.02 mg/kg0.04 mg/kg[12]

Note: ppm (parts per million), ng/mL (nanograms per milliliter), µg/g (micrograms per gram), µg/kg (micrograms per kilogram), mg/kg (milligrams per kilogram). Conversion between units depends on the sample preparation and dilution factors.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of typical experimental protocols for GC-MS and LC-MS/MS methods.

GC-MS/MS Method for NDEA in Valsartan

  • Sample Preparation:

    • Weigh 250 mg of the valsartan sample.

    • Dissolve in 1-methyl-2-pyrrolidinone (B7775990).

    • Prepare a mixed standard solution of NDEA and other nitrosamines and dilute with 1-methyl-2-pyrrolidinone to create a calibration curve.

    • Sonicate the sample mixture for 30 minutes.

    • Centrifuge at 2500 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm nylon syringe filter into a chromatography injection vial.[13]

  • GC-MS/MS Parameters:

    • Injection Mode: Multiple Reaction Monitoring (MRM)

    • Run Time: Under 10 minutes[8][13]

    • Validation: The method should be validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, LOD, LOQ, accuracy, and precision.[8][13]

LC-MS/MS Method for NDEA in Metformin

  • Sample Preparation (Drug Substance):

    • Accurately weigh 100 mg of the drug substance into a 2 mL microcentrifuge tube.

    • Dissolve completely in 1 mL of water.

    • Filter through a 0.2 µm syringe filter into an HPLC vial.[14]

  • Sample Preparation (Drug Product):

    • Crush a suitable number of tablets to get a target concentration of 100 mg/mL of the active pharmaceutical ingredient (API).

    • Dissolve in a diluent solution in a microcentrifuge tube.

    • Vortex for approximately 5 minutes.

    • Sonicate the samples for 10 minutes.[15]

  • LC-MS/MS Parameters:

    • Mass Spectrometer: A tandem mass spectrometer is typically used.[1]

    • Flow Rate: Generally between 0.3 and 0.5 mL/min.[1]

    • Injection Volume: 5 to 10 µL.[1]

Workflow for NDEA Analysis in Pharmaceuticals

The following diagram illustrates a typical workflow for the analysis of NDEA in pharmaceutical products, from sample reception to final reporting.

NDEA_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Reporting Sample_Receipt Sample Receipt & Login Risk_Assessment Risk Assessment for Nitrosamines Sample_Receipt->Risk_Assessment Weighing Weighing & Dissolution Risk_Assessment->Weighing Extraction Extraction/Cleanup (e.g., SPE, LLE) Weighing->Extraction Filtration Filtration Extraction->Filtration Instrument_Setup Instrument Setup & Calibration Filtration->Instrument_Setup LC_MS_or_GC_MS LC-MS/MS or GC-MS Analysis Instrument_Setup->LC_MS_or_GC_MS Data_Acquisition Data Acquisition & Integration LC_MS_or_GC_MS->Data_Acquisition Quantification Quantification vs. Calibration Curve Data_Acquisition->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for NDEA analysis in pharmaceuticals.

References

Cross-Validation of NDEA Analytical Procedures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of N-nitrosodiethylamine (NDEA) as a potential human carcinogen and its detection in various pharmaceutical products has necessitated the development and rigorous validation of sensitive analytical methods for its detection and quantification.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine (B1359907) impurities in drug substances and products.[3][4] This guide provides a comparative overview of common analytical procedures for NDEA, summarizing their performance data and detailing experimental protocols to assist researchers, scientists, and drug development professionals in method selection and cross-validation efforts.

Data Presentation: Comparison of Analytical Methods for NDEA Analysis

The selection of an appropriate analytical method for NDEA quantification is critical and often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[2][5] The use of isotopically labeled internal standards, such as NDEA-d10, is a common practice to ensure accuracy and correct for matrix effects.[6]

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy/Recovery (%) Precision (%RSD) Citation(s)
GC-MS/MSSartan APIs and Finished Products----[1]
LC-MS/MSVarious Drug Products----[1]
HPLC-MS/MS (APCI)Valsartan, Losartan, Irbesartan0.2 ng/mL---[7]
Headspace GC-MSValsartan Drug SubstanceS/N ratio of ~380-120% recovery with %RSD ≤ 10≥ 85%≤ 10%[8]
GC-MS (SIM)Itraconazole API----[9]
GC-MS HSPantoprazole API0.033 ppm0.099 ppm-<15%
HPLC-UVLosartan-0.177 ppm--[10]

Note: A direct, comprehensive cross-laboratory validation study for NDEA is not publicly available in a single document. The data presented is a synthesis from various sources.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical procedures. Below are generalized protocols for the two most prevalent techniques for NDEA analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This method is particularly suitable for volatile nitrosamines like NDEA in complex matrices such as sartan active pharmaceutical ingredients (APIs) and finished drug products.[1]

a) Sample Preparation:

  • Weigh approximately 250 mg of the powdered tablets or API into a 15 mL centrifuge tube.

  • Add 10 mL of 1 M Sodium Hydroxide (NaOH) solution.

  • Vortex the mixture briefly and then shake for a minimum of 5 minutes.[1]

  • Add a suitable organic solvent like dichloromethane (B109758) (DCM) for liquid-liquid extraction.[11]

  • Vortex vigorously and centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

b) Chromatographic Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 220°C.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

c) Mass Spectrometry Conditions:

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion (m/z): 102.1

  • Product Ions (m/z): 44.1, 79.1 (quantifier and qualifier ions may vary).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile, in various drug product matrices.[1]

a) Sample Preparation:

  • Accurately weigh about 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 5.0 mL of a suitable solvent such as methanol (B129727) (containing the internal standard, e.g., NDEA-d10).[1]

  • Vortex until the sample is completely dissolved.

  • Centrifuge the solution to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[6]

b) Chromatographic Conditions:

  • LC System: High-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate NDEA from matrix components.

c) Mass Spectrometry Conditions:

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[12][13]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion (m/z): 103.1 (for [M+H]+)

  • Product Ions (m/z): 75.1, 47.1 (quantifier and qualifier ions may vary).

Mandatory Visualizations

Experimental Workflow for NDEA Analysis

The following diagram illustrates a general workflow for the analysis of NDEA in pharmaceutical products, from sample receipt to final data analysis.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample_Receipt Sample Receipt & Login Weighing Weighing Sample_Receipt->Weighing Dissolution Dissolution/Extraction Weighing->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Centrifugation Centrifugation/Filtration Spiking->Centrifugation Injection GC-MS/MS or LC-MS/MS Injection Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: General experimental workflow for NDEA analysis in pharmaceuticals.

Logical Relationships in Analytical Method Validation

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[14] The International Council for Harmonisation (ICH) Q2(R2) guidelines outline the key validation characteristics.[14][15]

G cluster_0 Core Validation Parameters cluster_1 Method Robustness cluster_2 System Suitability Accuracy Accuracy Validated_Method Validated Analytical Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Specificity Specificity Specificity->Validated_Method LOD Limit of Detection LOD->Validated_Method LOQ Limit of Quantification LOQ->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method Robustness Robustness Robustness->Validated_Method System_Suitability System Suitability Testing System_Suitability->Validated_Method

References

performance characteristics of different mass spectrometry techniques for NDEA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-Nitrosodiethylamine (NDEA), a probable human carcinogen, is a critical task.[1][2] The selection of an appropriate analytical technique is paramount for ensuring the safety and quality of pharmaceutical products. This guide provides an objective comparison of the primary mass spectrometry (MS) techniques used for NDEA analysis: Gas Chromatography-Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Data Presentation: Performance Characteristics

The choice of analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes key quantitative performance parameters for the different mass spectrometry methods used in NDEA analysis.

Performance ParameterGC-MS/MSLC-MS/MSLC-HRMS
Limit of Detection (LOD) 0.003 µg/g - 3 ppb[1][3]0.02 µg/g - 0.35 ng/mL[1]≤ 0.1 ng/mL[4]
Limit of Quantitation (LOQ) 0.015 µg/g - 10 ppb[1]0.05 µg/g - 0.55 ng/mL[1]≤ 0.1 ng/mL[4]
Linearity (R²) > 0.996[1][3]> 0.99[1][5]Not explicitly stated, but methods are validated for linearity.[4][6]
Accuracy (Recovery) 80-130%[1][7]80-120%[1]Not explicitly stated, but methods are validated for accuracy.[4]
Precision (%RSD) < 15%[1]< 15%[1][5][8]< 7% for QC levels[4]

Mandatory Visualization: Workflows and Logic

The following diagrams illustrate the typical analytical workflow for NDEA testing and a logical framework for selecting the most appropriate technique.

NDEA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing (e.g., 500 mg) Spiking Internal Standard Spiking (e.g., NDEA-d10) Sample->Spiking Extraction Solvent Extraction (e.g., Methanol, Dichloromethane) Spiking->Extraction Purification Vortex / Sonicate Centrifuge & Filter (0.22 µm) Extraction->Purification Injection Sample Injection Purification->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometry (MS/MS or HRMS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting Technique_Selection_Logic start Start: NDEA Analysis Required volatility Is the analyte volatile? start->volatility other_nitrosamines Need to analyze other non-volatile nitrosamines? volatility->other_nitrosamines No gcms GC-MS/MS is a strong candidate volatility->gcms Yes matrix Complex Matrix? specificity High specificity required (e.g., isobaric interference)? matrix->specificity No lcms LC-MS/MS is preferred matrix->lcms Yes other_nitrosamines->matrix No other_nitrosamines->lcms Yes specificity->lcms No, LC-MS/MS is suitable hrms Consider LC-HRMS specificity->hrms Yes

References

A Comparative Analysis of SPE Cartridges for N-Nitrosodiethylamine (NDEA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Nitrosodiethylamine (NDEA) is critical due to its classification as a probable human carcinogen. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high selectivity and the potential for automation, making it a cornerstone of trace-level analysis.[1] This guide provides an objective comparison of different SPE cartridges for NDEA extraction, supported by experimental data to facilitate the selection of the most suitable cartridge for your analytical needs.

Performance Comparison of SPE Cartridges

The choice of an SPE cartridge significantly influences the recovery, sensitivity, and reproducibility of NDEA analysis. The following table summarizes the performance of various SPE sorbents based on published data. Key metrics include recovery percentage, limit of detection (LOD), and limit of quantification (LOQ).

SPE SorbentMatrixRecovery (%)LODLOQKey Advantages
Coconut Charcoal Groundwater~61% (for NDMA)6.4 ng/L (for NDMA)-High efficiency for nitrosamine (B1359907) extraction.[2][3]
Graphitic Carbon ----Effective for separating target analytes from salts and interferences.[4]
Polymeric (e.g., Oasis HLB) Urine>82% (for other drugs)1-7 ng/mL (for other drugs)-Good selectivity and efficiency.[5]
C18 (Octadecyl-bonded silica) Tobacco-<1 ng/mL (for polyphenols)-Simplifies the purification process.[6]
Extrelut and Florisil (in series) Food-0.3 ppb-Robust for measuring common volatile nitrosamines.[7]

Note: Data for different analytes and matrices are included to provide a broader context of the sorbents' performance. Direct comparative studies for NDEA across all listed cartridges are limited in the provided search results. Recovery and detection limits are highly dependent on the specific matrix, experimental conditions, and analytical instrumentation.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for NDEA extraction using SPE.

General SPE Workflow for NDEA Extraction

A typical SPE procedure involves four main steps: conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte of interest.

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution Conditioning Activate Sorbent (e.g., Methanol) Equilibration Equilibrate Sorbent (e.g., Water) Conditioning->Equilibration Sample_Loading Load Sample (NDEA-containing solution) Equilibration->Sample_Loading Washing Wash Cartridge (Remove interferences) Sample_Loading->Washing Elution Elute NDEA (e.g., Acetone (B3395972), Dichloromethane) Washing->Elution Analysis Analysis Elution->Analysis Analysis (GC-MS or LC-MS/MS)

General Solid-Phase Extraction (SPE) workflow for NDEA.
Detailed Protocol using Coconut Charcoal Cartridge

This protocol is adapted from a method for the analysis of N-nitrosodimethylamine (NDMA) in groundwater, which can be modified for NDEA.[2]

  • Cartridge Conditioning:

    • Pre-rinse a 2 g activated coconut charcoal SPE cartridge with the elution solvent (e.g., acetone).

    • Equilibrate the cartridge with reagent water.

  • Sample Loading:

    • Pass a 500-mL water sample through the SPE cartridge at a controlled flow rate.

  • Washing (Optional):

    • A washing step with a weak solvent may be included to remove polar impurities, though not explicitly detailed in the reference protocol for NDMA.

  • Elution:

    • Elute the retained NDEA from the cartridge using an appropriate volume of acetone.

    • Collect the eluate.

  • Post-Elution:

    • Concentrate the acetone eluate to a final volume of 1.0 mL.

    • The resulting extract is then ready for analysis by Gas Chromatography (GC) with a nitrogen-phosphorous detector (NPD) or Mass Spectrometry (MS).[2]

Online-SPE/LCMS Method

For high-throughput analysis, an online SPE method can be employed, which integrates sample extraction with the analytical separation and detection.[8]

  • System: An online-SPE system coupled with a Liquid Chromatography-Mass Spectrometry (LC-MS) instrument.

  • Sample Preparation: Simple filtration of the sample through a 0.22 μm membrane.

  • Injection: Direct injection of 1.0 mL of the filtered sample.

  • Online SPE: The sample is loaded onto an SPE column (e.g., graphitic carbon) where NDEA is enriched and separated from the matrix.

  • Elution and Analysis: The retained NDEA is automatically eluted from the SPE column and transferred to the LC-MS system for separation and quantification. This method has shown good linearity (R² > 0.999) and recoveries ranging from 91.67% to 105.88% for various nitrosamines.[8]

Conclusion

The selection of an appropriate SPE cartridge and the optimization of the extraction protocol are paramount for the accurate and sensitive determination of NDEA. Coconut charcoal and graphitic carbon-based cartridges have demonstrated effectiveness for nitrosamine analysis. Polymeric sorbents like Oasis HLB and traditional C18 cartridges also offer viable alternatives, though their performance for NDEA specifically requires further investigation. For high-throughput environments, automated online SPE systems provide a rapid and reproducible solution. Researchers should carefully consider the sample matrix, required detection limits, and available instrumentation when selecting an SPE method for NDEA extraction. Validation of the chosen method is essential to ensure data quality and regulatory compliance.

References

Safety Operating Guide

Proper Disposal of N-Nitrosodiethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of N-Nitrosodiethylamine (NDEA), a probable human carcinogen, are critical for ensuring personnel safety and regulatory compliance in research and drug development settings. This guide provides clear, step-by-step instructions for its proper disposal, alongside essential safety data and handling protocols to build a culture of safety and trust in your laboratory operations.

This compound, also known as Diethylnitrosamine (DEN), is a light-sensitive, volatile, yellow oil soluble in water and organic solvents.[1][2] Due to its classification as a probable human carcinogen and its acute toxicity, all waste containing NDEA must be treated as hazardous.[2][3] Adherence to stringent safety and disposal protocols is mandatory to prevent environmental contamination and personnel exposure.

Key Safety and Waste Information

A summary of important safety and waste classification data for this compound is provided below.

PropertyValue
Chemical Formula C₄H₁₀N₂O
Appearance Clear, slightly yellow liquid[3]
EPA Waste Number U174[4]
Carcinogenicity IARC Group 2A: Probably carcinogenic to humans[3]
Toxicity Toxic if swallowed[1][5][6][7]
Primary Hazards Suspected of causing genetic defects, combustible[1][7]

Step-by-Step Disposal Procedures

The proper disposal of this compound and all contaminated materials is crucial.[3] The following procedures provide a direct, operational plan for waste management from point of generation to final disposal.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing NDEA in a designated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams.[8] Leave chemicals in their original containers whenever possible.[8]

  • Solid Waste: All materials that have come into contact with NDEA, including personal protective equipment (PPE), absorbent paper, and contaminated labware, must be disposed of as hazardous waste.[1][2]

  • Dry Waste Containment: Double-bag all dry waste using sealable, transparent bags.[1][3]

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the chemical name (this compound), and the date the waste was generated.[1][2]

  • Storage: Store waste containers in a designated, well-ventilated area, away from direct light and incompatible materials such as strong oxidizing agents.[1][2] The storage area should have secondary containment to prevent spills.[1][2]

Decontamination
  • Work Surfaces and Equipment: Decontaminate all surfaces, equipment, and glassware that have come into contact with NDEA.[1] All cleaning activities should be conducted within a certified chemical fume hood or biological safety cabinet (BSC).[1]

  • Spill Management: In the event of a spill, use absorbent paper or inert materials like vermiculite (B1170534) to absorb the liquid.[2] Be aware that NDEA may react with cellulose-based absorbents.[1][2] All materials used for spill cleanup must be disposed of as hazardous waste.[2]

Final Disposal
  • Professional Disposal Service: Arrange for the pickup and disposal of NDEA waste through a licensed professional waste disposal service.[2][3]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[4] Do not allow this chemical to enter the environment.[1]

Experimental Protocols

Personal Protective Equipment (PPE) Protocol:

A multi-layered approach to PPE is mandatory when handling this compound.

  • Hand Protection: Double gloving is required. For concentrated forms, use butyl rubber or SilverShield™ gloves. For diluted solutions, nitrile gloves may be used as the inner layer. NDEA can penetrate standard latex and nitrile gloves.[3]

  • Body Protection: Wear a disposable, close-fitting suit or scrubs and a lab coat.[3]

  • Eye Protection: Use safety glasses with side shields or goggles.[3]

  • Respiratory Protection: If working outside of a fume hood or BSC, an approved respirator with organic vapor cartridges should be used.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Liquid NDEA Waste C Collect in Designated Hazardous Waste Container A->C B Contaminated Solid Waste (PPE, labware) D Double-bag Dry Waste B->D E Label: 'HAZARDOUS WASTE' this compound Date C->E D->E F Store in Designated Area with Secondary Containment E->F G Arrange Pickup with Licensed Waste Disposal Service F->G H Incineration or Other Approved Method G->H

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Research: A Comprehensive Guide to Handling N-Nitrosodiethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent carcinogens like N-Nitrosodiethylamine (NDEA) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. This compound, also known as Diethylnitrosamine (DEN), is a volatile, light-sensitive, yellow oil used in experimental research to induce liver tumorigenesis.[1] It is classified as a probable human carcinogen (IARC Group 2A) and is toxic if swallowed, necessitating stringent safety protocols.[2][3][4][5][6]

Quantitative Safety Data

A summary of important quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Chemical Formula C₄H₁₀N₂OLGC Standards[2]
Molecular Weight 102.14 g/mol MedChemExpress[7]
Appearance Clear, slightly yellow liquid/oilPubChem[2], LSUHSC[1]
Boiling Point 175-177 °CPubChem[2]
Density 0.95 g/cm³Sigma-Aldrich[2], Agilent Technologies[4]
Vapor Pressure 5.7 mmHgBenchChem[8]
Solubility Soluble in water, alcohol, ether, lipids, and other organic solvents.LSUHSC[1], Spectrum Chemical[6]
Oral LD50 (Rat) 220-280 mg/kgAgilent, Santa Cruz Biotechnology[2], BenchChem[8]
Oral LD50 (Woman) 280 mg/kgSanta Cruz Biotechnology[3]
Intraperitoneal LD50 (Mouse) 132 mg/kgBenchChem[8], Santa Cruz Biotechnology[3]
Intraperitoneal LD50 (Rat) 216 mg/kgBenchChem[8], Santa Cruz Biotechnology[3]
Intravenous LD50 (Rat) 280 mg/kgBenchChem[8], Santa Cruz Biotechnology[3]
Subcutaneous LD50 (Rat) 195 mg/kgBenchChem[8], Santa Cruz Biotechnology[3]
Carcinogenicity IARC Group 2A: Probably carcinogenic to humans.Agilent[2]
EPA Waste Number U174Santa Cruz Biotechnology[2][3]

Experimental Protocol: Step-by-Step Handling of this compound

A systematic approach is crucial for safety when handling this compound. The following protocol outlines the necessary steps from preparation to disposal.

1. Engineering Controls and Designated Area:

  • All work with this compound, including weighing, solution preparation, and dose drawing, must be conducted in a designated area within a certified chemical fume hood or a Class II, B2 Biological Safety Cabinet (BSC).[1][8][9]

  • The ventilation system must be 100% exhausted, as HEPA filters will not prevent exposure to the volatile compound.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][6]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Double gloving is required.[1][2][8][9] For handling concentrated this compound, outer gloves must be Butyl rubber or SilverShield®/4H®.[1][8][9] Standard latex and nitrile gloves can be penetrated by NDEA.[2]

  • Body Protection: A lab coat or a back-closure gown is mandatory.[1][8] For extensive handling, consider disposable sleeves or a full suit.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2][8]

  • Respiratory Protection: For weighing and diluting the neat chemical, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2][8] A supplied-air respirator should be used in case of spills or inadequate ventilation.[8][9]

3. Handling and Storage:

  • Avoid all personal contact, including inhalation of vapor or mist.[3]

  • Store this compound in tightly closed, labeled containers within a secondary unbreakable container.[1]

  • It is light-sensitive and decomposes rapidly, so it must be protected from direct light.[1][8]

  • Store in a well-ventilated area, separately from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[1][3]

4. Animal Handling (If applicable):

  • All animal administrations, cage manipulations, and handling must be performed in a certified BSC for three days following the final administration.[1]

  • Animals may excrete the agent within the first 24 hours, so they should be treated as hazardous during this period.[1][8][9]

  • Animal bedding should be disposed of as hazardous waste for at least one day after the last treatment.[8][9]

5. Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Contain: Use absorbent paper or inert materials like vermiculite (B1170534) or dry sand to absorb the spill.[1][8] Be cautious as it may react with cellulose-based absorbents.[1][8]

  • Decontaminate: Wash the contaminated surface with an appropriate solution.[8]

  • Dispose: All contaminated materials must be disposed of as hazardous waste.[1][8]

6. Decontamination:

  • Decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.[1][2]

  • All cleaning activities should be conducted within a fume hood or BSC.[1]

  • Dispose of all contaminated materials, such as gloves and wipes, as hazardous waste.[1]

7. First Aid:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[8]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[1][8]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Do NOT induce vomiting.[8] Immediately call a poison center or doctor.[4][5]

  • In all cases of exposure, seek immediate medical attention.[1]

Operational Workflow and Disposal Plan

The following diagrams illustrate the logical workflow for the safe handling of this compound and the mandatory disposal plan.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sop Review SOP & SDS prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_setup Prepare Fume Hood/BSC prep_ppe->prep_setup handle_weigh Weighing & Dilution prep_setup->handle_weigh handle_admin Administration (if applicable) handle_weigh->handle_admin post_decon Decontaminate Surfaces & Equipment handle_weigh->post_decon handle_admin->post_decon post_waste Segregate Hazardous Waste post_decon->post_waste disp_ppe Properly Doff PPE post_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Operational workflow for handling this compound.

All waste generated from handling this compound must be treated as hazardous.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal waste_liquid Collect Liquid Waste in Sealed, Labeled Container storage_label Label as 'HAZARDOUS WASTE' with Chemical Constituents & Date waste_liquid->storage_label waste_solid Double-Bag Dry Waste (e.g., PPE, contaminated items) waste_solid->storage_label storage_area Store in Designated, Secondary Containment Area storage_label->storage_area disposal_service Arrange Pickup via Licensed Waste Disposal Service storage_area->disposal_service

Caption: Disposal plan for this compound contaminated waste.

This compound waste must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[1] Liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] All contaminated solid materials, including PPE, must be double-bagged and disposed of as hazardous waste.[1][2] Containers should be labeled "HAZARDOUS WASTE" with the chemical constituents and the date of generation.[1][2] Store waste in a designated location with secondary containment before being collected by a licensed professional waste disposal service.[1][2]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。